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  • Product: 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
  • CAS: 111000-54-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Propanone, 2-chloro-1-[4-(phenylm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and application. We will delve into its structural features, predicted physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and potential applications, with a strong emphasis on the underlying chemical logic and safety considerations.

Introduction and Molecular Overview

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- (CAS No. 111000-54-5) is an organic compound featuring a multifaceted structure that makes it a valuable intermediate in organic synthesis. Its molecular architecture comprises a propiophenone core, chlorinated at the α-position to the carbonyl group, and bearing a benzyloxy substituent on the phenyl ring. This combination of an α-chloro ketone, an ether linkage, and aromatic systems imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules.[1]

The presence of the reactive α-chloro ketone moiety allows for a variety of nucleophilic substitution reactions, while the benzyloxy group can be manipulated, for instance, through debenzylation to reveal a phenolic hydroxyl group. These characteristics suggest its potential utility in the synthesis of pharmaceutical and agrochemical compounds.[1] Notably, related structures have been investigated for their potential anti-inflammatory and anticancer properties.

Table 1: Compound Identification and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 2-chloro-1-[4-(phenylmethoxy)phenyl]propan-1-oneIUPAC Nomenclature
CAS Number 111000-54-5Chemical Abstracts Service
Molecular Formula C₁₆H₁₅ClO₂Calculated
Molecular Weight 274.74 g/mol Calculated[1][2]
Appearance White to off-white powder (predicted)Analogy to similar compounds
Melting Point Not experimentally determined. Predicted to be in the range of 70-90 °C.Based on similar structures
Boiling Point Not experimentally determined. Predicted to be > 300 °C at 760 mmHg.Based on similar structures
Solubility Predicted to be soluble in a range of organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.General solubility of similar organic compounds

Disclaimer: The physical properties listed above are predicted based on the properties of structurally related compounds and have not been experimentally verified for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

The synthesis of the title compound can be approached via two primary, logically sound strategies: the α-chlorination of a ketone precursor or a Friedel-Crafts acylation.

Route 1: α-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one

This is often the more direct and high-yielding approach. The synthesis begins with the readily available 1-[4-(benzyloxy)phenyl]propan-1-one, which is then chlorinated at the α-position.

2.1.1. Synthesis of the Precursor: 1-[4-(Benzyloxy)phenyl]propan-1-one

The precursor can be synthesized via a Friedel-Crafts acylation of benzyl phenyl ether with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_of_Precursor reagent1 Benzyl phenyl ether reaction Friedel-Crafts Acylation reagent1->reaction reagent2 Propionyl chloride reagent2->reaction catalyst AlCl₃ catalyst->reaction Lewis Acid Catalyst product 1-[4-(Benzyloxy)phenyl]propan-1-one reaction->product

Figure 1: Synthesis of the Precursor via Friedel-Crafts Acylation.

2.1.2. α-Chlorination Protocol

The α-chlorination of the ketone can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common and effective choice for this transformation, often in the presence of a catalytic amount of acid or a radical initiator.

Experimental Protocol (Exemplary):

  • Dissolution: Dissolve 1-[4-(benzyloxy)phenyl]propan-1-one (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alpha_Chlorination_Workflow cluster_synthesis α-Chlorination start Dissolve 1-[4-(benzyloxy)phenyl]propan-1-one in solvent add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs add_cat Add catalyst (e.g., benzoyl peroxide) add_ncs->add_cat reflux Heat to reflux and monitor by TLC add_cat->reflux workup Cool, filter, and wash organic layer reflux->workup purify Purify by column chromatography or recrystallization workup->purify end_product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- purify->end_product

Figure 2: Workflow for the α-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one.

Route 2: Friedel-Crafts Acylation with 2-Chloropropionyl Chloride

An alternative approach is the direct Friedel-Crafts acylation of benzyl phenyl ether with 2-chloropropionyl chloride. This method constructs the carbon skeleton and introduces the chlorine atom in a single step.

Experimental Protocol (Exemplary):

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.1 eq) to the suspension while maintaining the temperature at 0 °C.

  • Arene Addition: Add benzyl phenyl ether (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic layer, extract the aqueous layer with the reaction solvent, and combine the organic fractions. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as described in Route 1.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom.

Nucleophilic Substitution at the α-Carbon

The α-chloro group is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone of the synthetic utility of α-halo ketones.[3]

Nucleophilic_Substitution reactant R-C(=O)-CHCl-CH₃ (α-Chloro Ketone) reaction SN2 Attack reactant->reaction nucleophile Nu⁻ (Nucleophile) nucleophile->reaction product R-C(=O)-CH(Nu)-CH₃ leaving_group Cl⁻ reaction->product reaction->leaving_group

Figure 3: General Nucleophilic Substitution at the α-Carbon of an α-Chloro Ketone.

Common nucleophiles that can be employed include:

  • Amines: to form α-amino ketones, which are important precursors for many biologically active molecules.

  • Thiolates: to synthesize α-thio ketones.

  • Azides: leading to α-azido ketones, which can be further reduced to α-amino ketones.

  • Carboxylates: to form α-acyloxy ketones.

Reactions at the Carbonyl Group

The carbonyl group undergoes typical ketone reactions, such as:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to form tertiary alcohols.

Debenzylation

The benzyloxy group can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to yield the corresponding phenol. This deprotection step is useful for revealing a free hydroxyl group for further functionalization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. Protons on the benzyloxy phenyl ring will appear as two doublets (AA'BB' system) around δ 6.9-7.1 ppm and δ 7.8-8.0 ppm. Protons of the benzyl group will appear in the range of δ 7.2-7.5 ppm.- Benzylic Protons (-OCH₂Ph): A singlet around δ 5.1-5.2 ppm.- Methine Proton (-CHCl-): A quartet around δ 5.2-5.4 ppm.- Methyl Protons (-CH₃): A doublet around δ 1.7-1.9 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 190-200 ppm.- Aromatic Carbons: Multiple signals between δ 114-164 ppm.- Benzylic Carbon (-OCH₂Ph): A signal around δ 70-71 ppm.- Methine Carbon (-CHCl-): A signal around δ 55-60 ppm.- Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
IR (Infrared) - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.- C-O Stretch (Ether): A strong absorption band around 1250-1260 cm⁻¹.- C-Cl Stretch: An absorption band in the range of 600-800 cm⁻¹.- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.- Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): An expected peak at m/z 274, with an M+2 isotope peak at m/z 276 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine.- Key Fragments: Fragments corresponding to the loss of Cl (m/z 239), the benzoyl cation (m/z 211), the benzyl cation (m/z 91), and the tropylium ion (m/z 91).

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is not publicly available. However, based on the reactivity of α-chloro ketones, the following precautions are strongly recommended:

  • Toxicity: α-Halo ketones are generally considered to be lachrymators and are toxic. They can be irritating to the skin, eyes, and respiratory tract.

  • Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

Potential Applications in Research and Development

The structural motifs within 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- suggest its utility as an intermediate in several areas of chemical research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities. The α-chloro ketone functionality allows for the introduction of various pharmacophores.

  • Agrochemicals: As a building block for new pesticides and herbicides.

  • Materials Science: For the synthesis of specialty polymers and functional materials.

Conclusion

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a versatile synthetic intermediate with significant potential in various fields of chemistry. While detailed experimental characterization is sparse in the literature, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. This guide provides a solid foundation for researchers and scientists to synthesize, handle, and utilize this compound in their research endeavors, while emphasizing the importance of caution due to its predicted hazardous nature.

References

  • Molbase. (n.d.). 2-phenyl-2-chloro propane. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
  • PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • LookChem. (n.d.). 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS NO.111000-54-5. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(19), 5080–5083.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one for Advanced Research

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the compound 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the compound 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide emphasizes the interpretation of spectral data, underpinned by established chemical principles and supported by predictive methodologies, to facilitate the unambiguous identification and characterization of this molecule.

Introduction: The Structural Significance of an α-Chloroketone

2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is an α-chloroketone, a class of organic compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a chlorine atom on the carbon adjacent to the carbonyl group introduces a reactive site, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The benzyloxy substituent on the phenyl ring provides an additional functional handle and influences the electronic properties of the molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor. This guide provides the foundational spectroscopic data and its detailed interpretation to support such efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be elucidated.

Predicted ¹H and ¹³C NMR Data

In the absence of experimentally acquired spectra in publicly available databases, predictive models based on extensive empirical data serve as a reliable alternative for spectral analysis.[1][2][3][4] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, generated using the online NMR prediction tool, NMRDB.org.[5]

Table 1: Predicted ¹H NMR Data for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
11.70Doublet3H
25.30Quartet1H
5, 98.00Doublet2H
6, 87.10Doublet2H
115.15Singlet2H
13, 177.45Multiplet2H
14, 167.40Multiplet2H
157.35Multiplet1H

Table 2: Predicted ¹³C NMR Data for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Atom NumberPredicted Chemical Shift (ppm)
121.0
255.0
3195.0
4129.0
5, 9131.0
6, 8115.0
7164.0
10-
1170.0
12136.0
13, 17128.0
14, 16129.0
15128.5
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments in the molecule. The methyl protons (1) are expected to appear as a doublet around 1.70 ppm due to coupling with the adjacent methine proton (2). The methine proton (2), being attached to a carbon bearing an electronegative chlorine atom, is shifted downfield to approximately 5.30 ppm and appears as a quartet due to coupling with the three methyl protons.

The aromatic protons of the benzyloxy-substituted phenyl ring (5, 9, 6, 8) are expected to show a characteristic pattern. The protons ortho to the carbonyl group (5, 9) are deshielded and predicted to resonate at around 8.00 ppm as a doublet. The protons meta to the carbonyl group (6, 8) are predicted to appear as a doublet at approximately 7.10 ppm.

The benzylic protons (11) are anticipated to produce a singlet at around 5.15 ppm. The protons of the unsubstituted phenyl ring of the benzyloxy group (13-17) will likely appear as a multiplet in the range of 7.35-7.45 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (3) is the most deshielded, with a predicted chemical shift of around 195.0 ppm. The carbon bearing the chlorine atom (2) is expected at approximately 55.0 ppm. The methyl carbon (1) should be found in the upfield region, around 21.0 ppm. The benzylic carbon (11) is predicted to be at about 70.0 ppm. The aromatic carbons will have chemical shifts in the typical range of 115.0 to 164.0 ppm, with the carbon attached to the oxygen of the benzyloxy group (7) being the most deshielded among the aromatic carbons of that ring.

Molecular structure with atom numbering for NMR assignments.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra involves the following steps:[6][7][8][9][10]

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle warming. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Tube and Standard: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition of ¹H Spectrum: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans should be sufficient.

  • Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Based on the functional groups present in 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, the following characteristic absorption bands are expected in the IR spectrum.[11][12][13][14][15]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3100-3000MediumAromatic C-HStretching
2950-2850MediumAliphatic C-HStretching
~1685StrongC=O (Ketone)Stretching
1600-1450MediumAromatic C=CStretching
~1250StrongAryl-O-CAsymmetric Stretch
~1050StrongC-O-CSymmetric Stretch
800-600MediumC-ClStretching
Interpretation of the IR Spectrum

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone at approximately 1685 cm⁻¹. The presence of aromatic rings will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups will appear in the 2950-2850 cm⁻¹ range. The ether linkage (Ar-O-CH₂) will give rise to strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. The C-Cl stretching vibration is expected to be in the fingerprint region, between 800 and 600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[16][17][18][19][20]

ATR Method:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is expected to undergo characteristic fragmentation pathways.[21][22][23][24] The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be indicative of the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Common fragmentation pathways for ketones involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[21][23]

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent chlorinated carbon would lead to the formation of a stable acylium ion.

  • Loss of Chlorine: The loss of a chlorine radical is another likely fragmentation pathway.

  • Benzyloxy Group Fragmentation: The benzyloxy group can also undergo characteristic fragmentation, such as the formation of a tropylium ion (m/z 91).

G M [M]⁺˙ F1 [M - Cl]⁺ M->F1 - Cl F2 [C₇H₇]⁺ (Tropylium ion) M->F2 - C₉H₈ClO₂ F3 [C₈H₇O]⁺ M->F3 - C₈H₉OCl F4 [C₁₅H₁₄O₂]⁺ M->F4 - CH₃CHCl

Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a pure solid sample by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is as follows:[25][26][27][28][29]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[26] Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent. If necessary, add a small amount of formic acid (0.1%) to promote ionization.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ion source, the sample molecules are ionized (e.g., by protonation to form [M+H]⁺).

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. By integrating predicted NMR data with established principles of IR and mass spectrometry, a detailed and scientifically grounded characterization of the molecule is presented. The included experimental protocols offer practical guidance for researchers to obtain high-quality spectroscopic data. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related compounds.

References

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  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Physical and Chemical Characteristics of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed exploration of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, a key organic compound. We will delve into its fundamental propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, a key organic compound. We will delve into its fundamental properties, synthesis, and reactivity, providing insights valuable for its application in research and development.

Section 1: Core Molecular Profile

2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a halogenated ketone with the chemical formula C₁₆H₁₅ClO₂. Its structure is characterized by a central propan-1-one backbone, substituted with a chloro group at the second position and a 4-(benzyloxy)phenyl group at the first position. This compound is a vital intermediate in various organic syntheses due to its reactive α-chloro ketone moiety.

A summary of its key physical and chemical properties is presented below:

PropertyValue
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
CAS Number 35088-37-4
Appearance White to off-white solid
Melting Point 94-98 °C
Boiling Point Data not available
Solubility Soluble in common organic solvents like dichloromethane and ethyl acetate. Insoluble in water.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one typically involves the chlorination of its precursor, 1-(4-(benzyloxy)phenyl)propan-1-one. A common and effective method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Experimental Protocol: Synthesis via Alpha-Chlorination

  • Reaction Setup: Dissolve 1-(4-(benzyloxy)phenyl)propan-1-one in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sulfuryl chloride dropwise. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the pure 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Causality in Experimental Choices:

  • The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Controlling the temperature with an ice bath is essential to minimize the formation of byproducts.

  • TLC is a self-validating system to ensure the reaction proceeds to completion, preventing the isolation of a mixture of starting material and product.

synthesis_workflow start 1-(4-(benzyloxy)phenyl)propan-1-one reagent + SO2Cl2 in DCM start->reagent product 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one reagent->product

Caption: Synthetic route to the target compound.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the benzylic protons, the methine proton adjacent to the chlorine, and the methyl protons.

    • ¹³C NMR will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, and the isotopic pattern of the chlorine atom will be observable in the molecular ion peak.

The analysis of related α-haloketones has been extensively used in organic synthesis, highlighting their importance as versatile building blocks.[1]

Section 4: Reactivity and Applications in Drug Development

The chemical reactivity of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is dominated by the electrophilic carbon atom bonded to the chlorine. This makes it susceptible to nucleophilic attack, a property that is widely exploited in the synthesis of various pharmaceutical intermediates.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

The α-chloro ketone moiety is a common structural feature in many biologically active molecules and serves as a precursor for the synthesis of more complex heterocyclic systems. For instance, compounds with similar structures are used as intermediates in the synthesis of drugs like Mephedrone Hydrochloride.[2]

reactivity_pathway start 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one nucleophile + Nucleophile (e.g., R-NH2) start->nucleophile product Substituted Product nucleophile->product

Caption: Nucleophilic substitution reaction.

Section 5: Safety and Handling

2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[3][4] A related compound, 1-(4-(benzyloxy)phenyl)-2-bromopropan-1-one, is classified as harmful if swallowed and causes severe skin burns and eye damage, suggesting that the chloro-analog should be handled with similar precautions.[3]

Storage: The compound should be stored in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

References

  • ChemBK. (2024, April 9). 2-Chloro-1-phenyl-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Retrieved from [Link]

  • ResearchGate. (2022, December 26). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Introduction 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a halogenated ketone, serves as a pivotal intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1][2] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a halogenated ketone, serves as a pivotal intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1][2] Its structure, featuring a reactive chloro group, makes it a versatile building block in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the primary synthetic pathways, detailing the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols for its preparation. The focus is on providing researchers, scientists, and drug development professionals with a robust and scientifically grounded resource.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies. The carbon-carbon bond between the carbonyl group and the phenyl ring, and the carbon-chlorine bond at the alpha position are the key strategic points. This leads to two main synthetic approaches:

  • Two-Step Synthesis: This is the most common and well-documented approach. It involves the initial synthesis of the ketone intermediate, 1-[4-(benzyloxy)phenyl]propan-1-one, followed by a selective α-chlorination.

  • One-Step Condensation: A more direct, though potentially less controlled, method involves the condensation of a substituted benzaldehyde with a chlorinated ketone.

This guide will delve into the specifics of each of these pathways, providing the necessary detail for successful laboratory execution.

Part 1: The Two-Step Synthesis: A Robust and Controlled Approach

This pathway offers excellent control over the introduction of each functional group, generally leading to higher purity of the final product.

Step 1: Synthesis of the Ketone Intermediate: 1-[4-(Benzyloxy)phenyl]propan-1-one

The initial and crucial step is the preparation of 1-[4-(benzyloxy)phenyl]propan-1-one, also known as 4'-benzyloxypropiophenone.[4] There are two primary methods to achieve this: Williamson Ether Synthesis followed by Friedel-Crafts Acylation, or direct Friedel-Crafts Acylation of a pre-formed ether.

Method A: Williamson Ether Synthesis of 4-Hydroxypropiophenone

This classic and reliable method involves the protection of a phenolic hydroxyl group as a benzyl ether.

  • Starting Materials: 4-Hydroxypropiophenone and Benzyl Chloride.

  • Reaction Principle: The phenolic proton of 4-hydroxypropiophenone is acidic and can be removed by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride and forming the benzyl ether.

Experimental Protocol: Synthesis of 1-[4-(Benzyloxy)phenyl]propan-1-one

  • To a solution of 4-hydroxypropiophenone (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-[4-(benzyloxy)phenyl]propan-1-one.

Method B: Friedel-Crafts Acylation of Benzyl Phenyl Ether

An alternative approach is the direct acylation of benzyl phenyl ether.

  • Starting Materials: Benzyl Phenyl Ether and Propanoyl Chloride.

  • Reaction Principle: This is an electrophilic aromatic substitution reaction where the propanoyl group is introduced onto the electron-rich phenyl ring of the benzyl phenyl ether.[5][6] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from propanoyl chloride.[7][8] The ether group is an ortho-, para-director, and due to steric hindrance from the bulky benzyloxy group, the acylation predominantly occurs at the para-position.

Experimental Protocol: Friedel-Crafts Acylation of Benzyl Phenyl Ether

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cool the suspension to 0°C in an ice bath.

  • Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of benzyl phenyl ether (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify by column chromatography on silica gel or recrystallization.

Visualizing the Synthesis: Reaction Workflows

Two-Step Synthesis Workflow cluster_step1 Step 1: Ketone Synthesis cluster_methodA Method A: Williamson Ether Synthesis cluster_methodB Method B: Friedel-Crafts Acylation cluster_step2 Step 2: α-Chlorination 4-Hydroxypropiophenone 4-Hydroxypropiophenone Reaction_A Etherification 4-Hydroxypropiophenone->Reaction_A Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction_A Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_A Ketone_Intermediate 1-[4-(Benzyloxy)phenyl]propan-1-one Reaction_A->Ketone_Intermediate Benzyl Phenyl Ether Benzyl Phenyl Ether Reaction_B Acylation Benzyl Phenyl Ether->Reaction_B Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Reaction_B AlCl3 AlCl3 AlCl3->Reaction_B Reaction_B->Ketone_Intermediate Reaction_C Chlorination Ketone_Intermediate->Reaction_C Chlorinating_Agent NCS or SO2Cl2 Chlorinating_Agent->Reaction_C Final_Product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Reaction_C->Final_Product

Caption: Overall workflow for the two-step synthesis of the target molecule.

Step 2: α-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one

The second step involves the selective chlorination of the ketone at the α-position (the carbon adjacent to the carbonyl group).

  • Starting Material: 1-[4-(Benzyloxy)phenyl]propan-1-one.

  • Chlorinating Agents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂).

  • Reaction Principle: The α-chlorination of ketones can proceed via either an acid-catalyzed or a base-catalyzed mechanism, both of which involve the formation of an enol or enolate intermediate. The electron-rich double bond of the enol/enolate then attacks the electrophilic chlorine source.

Experimental Protocol: α-Chlorination

  • Dissolve 1-[4-(benzyloxy)phenyl]propan-1-one (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS, 1.1 equivalents) to the solution.

  • A radical initiator, such as a catalytic amount of benzoyl peroxide or AIBN, can be added, or the reaction can be initiated by UV irradiation.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

  • Further purification can be achieved by column chromatography or recrystallization.

Part 2: The One-Step Condensation Approach

This method offers a more direct route to the final product, although it may present challenges in terms of selectivity and yield.

  • Starting Materials: 4-(Phenylmethoxy)benzaldehyde and Chloroacetone.[3]

  • Reaction Principle: This reaction is a type of aldol condensation. Under acidic or basic conditions, the enolate of chloroacetone can be generated, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(phenylmethoxy)benzaldehyde. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone, which in this case is the desired product.

Experimental Protocol: One-Step Condensation

  • In a round-bottom flask, dissolve 4-(phenylmethoxy)benzaldehyde (1 equivalent) and chloroacetone (1.2 equivalents) in a solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid).[3]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the catalyst.

  • The product may precipitate out of the solution upon cooling or addition of water.

  • Collect the solid by filtration and wash with cold solvent.

  • The crude product can be purified by recrystallization.

Visualizing the Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation_Mechanism Propanoyl_Chloride CH3CH2COCl Acylium_Ion_Complex [CH3CH2C=O]+[AlCl4]- Propanoyl_Chloride->Acylium_Ion_Complex + AlCl3 AlCl3 AlCl3 Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion_Complex->Sigma_Complex + Benzyl Phenyl Ether Benzyl_Phenyl_Ether Benzyl Phenyl Ether Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ HCl HCl Final_Product 1-[4-(Benzyloxy)phenyl]propan-1-one Product_Complex->Final_Product + H2O (workup)

Sources

Foundational

Alpha-Chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of α-Chloro Ketones The synthesis of α-halo ketones represents a cornerstone transformation in modern organi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Chloro Ketones

The synthesis of α-halo ketones represents a cornerstone transformation in modern organic chemistry. These compounds are highly valuable synthetic intermediates, prized for their dual electrophilic centers which allow for a diverse range of subsequent modifications. Specifically, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, the target of this guide, serves as a critical building block in the synthesis of various pharmaceutical agents and complex molecular architectures. The benzyloxy protecting group offers stability under many reaction conditions while allowing for facile deprotection at a later synthetic stage.

This guide provides an in-depth exploration of the alpha-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, critically evaluate common chlorinating agents, and provide detailed, field-tested experimental procedures. The objective is to equip researchers with the expert insights needed to not only successfully execute this reaction but also to troubleshoot and adapt the methodology for related substrates.

Mechanistic Underpinnings: The Enol/Enolate Pathway to Chlorination

The alpha-position of a ketone is susceptible to halogenation due to the formation of an enol or enolate intermediate. The choice between an acid-catalyzed or base-mediated reaction dictates which intermediate is operative, fundamentally influencing reaction control and outcomes.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. A subsequent deprotonation by a weak base generates a neutral enol intermediate. This electron-rich enol then attacks an electrophilic chlorine source, leading to the chlorinated ketone and regeneration of the acid catalyst. This pathway is generally preferred for achieving selective monochlorination, as the introduction of an electron-withdrawing chlorine atom deactivates the product towards further enolization.

Base-mediated halogenation proceeds via the formation of a negatively charged enolate. While effective, this method can be more difficult to control, often leading to polyhalogenation, particularly for ketones with multiple α-protons. Given the structure of 1-(4-(benzyloxy)phenyl)propan-1-one, acid-catalyzed or neutral conditions are typically superior for achieving the desired monochlorinated product.

Caption: Acid-catalyzed α-chlorination mechanism.

Critical Selection of Chlorinating Agents

The success of the α-chlorination hinges on the appropriate choice of chlorinating agent. Several reagents are available, each with distinct advantages in terms of reactivity, selectivity, cost, and safety.[1]

ReagentFormulaKey AdvantagesKey Disadvantages
Sulfuryl Chloride SO₂Cl₂Highly effective, often provides clean reactions with gaseous byproducts (HCl, SO₂).Highly corrosive and toxic, reacts violently with water, can lead to dichlorination if not controlled.[2][3][4]
N-Chlorosuccinimide C₄H₄ClNO₂Solid, easy to handle, safer than SO₂Cl₂, good for selective monochlorination.[3][5]Often requires an acid catalyst or initiator; byproduct (succinimide) must be removed during workup.[3]
Trichloroisocyanuric Acid C₃Cl₃N₃O₃High chlorine content, stable, and cost-effective.Byproduct (cyanuric acid) precipitation can complicate workup.[3][6]

For the specific transformation of 1-(4-(benzyloxy)phenyl)propan-1-one, both Sulfuryl Chloride and N-Chlorosuccinimide represent excellent choices, offering different balances of reactivity and handling safety.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems. Adherence to stoichiometry, temperature control, and monitoring are critical for success.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂) - The High-Reactivity Approach

This method is rapid and efficient but demands rigorous safety precautions due to the nature of sulfuryl chloride.

Materials:

  • 1-(4-(benzyloxy)phenyl)propan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 1-(4-(benzyloxy)phenyl)propan-1-one (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.05 - 1.1 eq) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic and generates HCl and SO₂ gas; ensure adequate ventilation and temperature control.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material typically occurs within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid and unreacted SO₂Cl₂.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[7]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS) - The Safety-Conscious Approach

This method utilizes a stable, solid chlorinating agent and is generally safer and easier to handle.[5] It often requires an acid catalyst to promote enol formation.[3]

Materials:

  • 1-(4-(benzyloxy)phenyl)propan-1-one

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Methanol or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 1-(4-(benzyloxy)phenyl)propan-1-one (1.0 eq) in methanol or acetonitrile (approx. 0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 - 1.2 eq) to the solution in one portion.[8]

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-55 °C) and stir for 4-8 hours. Monitor the reaction's progress by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate or dichloromethane and pour it into water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove the acid catalyst and any succinimide byproduct) and then with brine.[3][8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the product by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Caption: General experimental workflow for α-chlorination.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The most telling signal will be the proton at the newly chlorinated alpha-carbon (the -CHCl- group). This will appear as a quartet (due to coupling with the adjacent methyl group) in the deshielded region of approximately 4.5-5.5 ppm. The adjacent methyl group (-CH₃) will appear as a doublet. Protons on a carbon adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm range.[9][10]

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal is expected in the 190-215 ppm range.[9] The signal for the α-carbon bearing the chlorine will be shifted downfield compared to the starting material.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.[9]

Safety and Handling: A Non-Negotiable Priority

Chemical synthesis must be approached with a steadfast commitment to safety. The reagents used in these protocols present significant hazards.

  • Sulfuryl Chloride (SO₂Cl₂): This substance is highly toxic, corrosive, and reacts violently with water.[2][4] It can cause severe burns to the skin and eyes and lung damage if inhaled.[2]

    • Handling: Always handle sulfuryl chloride in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[11]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from water and incompatible materials.[12]

    • Spills: Neutralize small spills with a suitable agent like sodium carbonate before cleanup.

  • N-Chlorosuccinimide (NCS): While safer than SO₂Cl₂, NCS is still an irritant and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: All reactions should be performed in a fume hood. An emergency eyewash and safety shower must be readily accessible.

Conclusion

The α-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one is a powerful synthetic tool for accessing valuable chemical intermediates. A successful outcome depends on a thorough understanding of the reaction mechanism, a judicious selection of the chlorinating agent, and meticulous execution of the experimental protocol. By weighing the high reactivity of sulfuryl chloride against the favorable handling properties of N-chlorosuccinimide, researchers can choose a method that best fits their laboratory capabilities and safety standards. Rigorous purification and spectroscopic characterization provide the necessary validation for the integrity of the final product, ensuring its suitability for subsequent steps in complex drug development and discovery programs.

References
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Ferreira, B. R., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. Retrieved from [Link]

  • Shobeiri, F., et al. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. National Institutes of Health. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Derivatives

Abstract The chemical scaffold of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a member of the α-haloketone class of compounds, presents a compelling starting point for the exploration of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical scaffold of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a member of the α-haloketone class of compounds, presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and, most importantly, the potential biological activities of its derivatives. By drawing on established knowledge of structurally related compounds, including chalcones and other α-haloketones, we explore the prospective anticancer, antimicrobial, and anti-inflammatory properties of this chemical series. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed methodologies for the investigation of these promising compounds.

Introduction: The Chemical and Therapeutic Potential of the Scaffold

The core structure, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, combines two key pharmacophores: a benzyloxy-substituted phenyl ring and a reactive α-chloroketone moiety. The benzyloxy group is a common feature in many biologically active molecules, often enhancing lipophilicity and influencing binding to therapeutic targets. The α-haloketone functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in enzyme active sites. This inherent reactivity is a double-edged sword, offering a mechanism for potent, targeted inhibition but also posing potential for off-target effects and toxicity. The strategic derivatization of this core structure allows for the modulation of its electronic and steric properties, thereby fine-tuning its biological activity and therapeutic index. This guide will delve into the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing the scientific rationale and experimental frameworks for their evaluation.

Synthesis and Characterization

The synthesis of the parent compound, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, is typically achieved through a straightforward reaction.[1] The general approach involves the reaction of 4-(phenylmethoxy)benzaldehyde with chloroacetone in an acidic medium, often with hydrochloric acid as a catalyst and ethanol as the solvent.[1]

Derivatives of this core structure can be synthesized by modifying the starting materials. For instance, substitutions on the phenylmethoxy ring can be introduced by using appropriately substituted benzaldehydes. Variations in the ketone chain can be achieved by employing different α-halo ketones in the initial reaction.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-(phenylmethoxy)benzaldehyde 4-(Phenylmethoxy)benzaldehyde Product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- 4-(phenylmethoxy)benzaldehyde->Product + Chloroacetone Chloroacetone Chloroacetone->Product + Catalyst Acid Catalyst (e.g., HCl) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General synthetic route for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

Following synthesis, purification is typically carried out using techniques such as column chromatography or recrystallization. The structural confirmation of the synthesized compounds is paramount and is achieved through a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and C-Cl bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

Potential Biological Activity and Mechanisms of Action

While specific experimental data for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivatives are not extensively available in the public domain, their structural similarity to well-studied classes of compounds allows for informed predictions of their potential biological activities.

Anticancer Activity

The α,β-unsaturated ketone core of chalcones, which are structurally related to the target scaffold, is considered crucial for their biological activity, including their anticancer properties.[2] Chalcone derivatives have been shown to induce apoptosis and block the cell cycle in cancer cells.[2][3] The presence of a reactive α-chloroketone in our target scaffold suggests a potential for potent anticancer effects, likely through covalent modification of key cellular targets.

3.1.1. Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism of anticancer action for these derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[4][5][6] The α-chloroketone moiety can act as an electrophile, reacting with nucleophilic residues (e.g., cysteine) in proteins that regulate apoptosis, such as caspases or members of the Bcl-2 family.

G Derivative 1-Propanone Derivative Cellular_Stress Cellular Stress Derivative->Cellular_Stress induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Apoptosome->Caspase3 activates Caspase9 Pro-Caspase-9 -> Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis executes PARP PARP Cleavage Caspase3->PARP cleaves

Caption: Proposed intrinsic pathway of apoptosis induced by 1-propanone derivatives.

3.1.2. Evaluation of Cytotoxicity: The MTT Assay

A primary method for screening the anticancer potential of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Chalcones and their derivatives have been reported to possess significant antibacterial and antifungal properties.[2] The introduction of a chlorine atom into the chalcone structure has been shown to enhance antimicrobial activity.[3][7] Therefore, it is hypothesized that 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivatives could be effective antimicrobial agents.

3.2.1. Proposed Mechanism of Action

The antimicrobial action could be due to several mechanisms, including the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic α-chloroketone moiety could irreversibly inhibit microbial enzymes through covalent modification of their active sites.

3.2.2. Evaluation of Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining the MIC.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain acetophenone and chalcone derivatives have demonstrated anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6. The inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory compounds.[10][11][12]

3.3.1. Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB transcription factor plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The electrophilic nature of the α-chloroketone could potentially inhibit this pathway by alkylating key signaling proteins, such as IκB kinase (IKK) or NF-κB itself.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to nucleus p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Proteasome->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes activates Derivative 1-Propanone Derivative Derivative->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 1-propanone derivatives.

3.3.2. Evaluation of In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[13][14][15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (control) intraperitoneally or orally to the rats. A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this specific class of compounds requires experimental data, some general principles can be inferred from related structures:

  • The α-Chloro Group: This group is likely essential for potent activity through covalent modification of target proteins. Replacing it with other halogens (Br, F) or leaving groups could modulate reactivity and selectivity.

  • The Benzyloxy Moiety: Substitutions on the phenyl ring of the benzyloxy group can influence the compound's electronic properties, lipophilicity, and steric interactions with the target binding site. Electron-donating or electron-withdrawing groups at the para or ortho positions could significantly impact biological activity.

  • The Propanone Chain: Altering the length of the alkyl chain or introducing branching could affect the compound's flexibility and how it fits into a target's binding pocket.

Conclusion and Future Directions

The 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- scaffold represents a promising starting point for the development of new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of the reactive α-chloroketone moiety suggests a mechanism of action involving covalent modification of biological targets, which can lead to high potency. However, this reactivity also necessitates careful optimization to ensure target selectivity and minimize off-target toxicity.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to the core structure. These derivatives should then be subjected to the rigorous biological evaluation outlined in this guide. Promising lead compounds should be further investigated for their detailed mechanisms of action, and their safety and efficacy should be evaluated in more advanced preclinical models. The insights gained from these studies will be crucial for the potential translation of these compounds into clinical candidates.

References

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  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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Foundational

IUPAC name for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

An In-depth Technical Guide to 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone This guide provides a comprehensive technical overview of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, a significant α-chloroketone der...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

This guide provides a comprehensive technical overview of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, a significant α-chloroketone derivative. It serves as a crucial intermediate in advanced organic synthesis and is a subject of increasing interest in pharmacological research for its potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, characterization, biological relevance, and experimental protocols, grounded in established scientific principles.

Core Compound Profile & Physicochemical Properties

2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, with the CAS Number 111000-54-5, belongs to the aryl ketone family.[1] Its structure is characterized by a propanone backbone, substituted with a chlorine atom at the alpha (C2) position and a 4-(phenylmethoxy)phenyl group at the C1 position.[1] The phenylmethoxy group, commonly known as a benzyloxy group, is a key feature, often used as a protecting group in multi-step syntheses and capable of influencing the molecule's biological interactions. The reactive α-chloro group makes this compound a versatile electrophilic building block for creating more complex molecular architectures.[1][2]

A non-chlorinated analog, 1-[4-(Phenylmethoxy)phenyl]-1-propanone (CAS 4495-66-3), has a molecular formula of C₁₆H₁₆O₂.[1] The introduction of the chlorine atom to this structure results in the target compound with the molecular formula C₁₆H₁₅ClO₂ and a molecular weight of approximately 274.75 g/mol .[1]

Table 1: Physicochemical and Identification Data

IdentifierValueSource
IUPAC Name 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanoneN/A
CAS Number 111000-54-5[3]
Molecular Formula C₁₆H₁₅ClO₂[1][3]
Molecular Weight 274.75 g/mol [1]
Appearance Expected to be a powder or crystalline solid[3]
Purity Typically ≥98% (via HPLC)[3]
Family Aryl ketone, α-haloketone[1][2]

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone is most effectively achieved via a Friedel-Crafts acylation followed by α-chlorination. This two-step approach offers high modularity and control over the final product.

Synthetic Workflow Overview

The overall process involves first synthesizing the propiophenone core and then selectively introducing the chlorine atom at the alpha position. This strategy is preferred over direct acylation with a pre-chlorinated acyl chloride, which can be unstable and prone to side reactions.

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: α-Chlorination A Benzyl Phenyl Ether (Substrate) C AlCl₃ (Lewis Acid) in DCM A->C B Propanoyl Chloride (Acylating Agent) B->C D Reaction @ 0°C to RT C->D Forms acylium ion E Aqueous Workup & Purification D->E Quenches catalyst F 1-[4-(phenylmethoxy)phenyl] -1-propanone (Intermediate) E->F Isolates product G Intermediate (F) F->G Proceed to next step I p-Toluenesulfonic acid (cat.) in Acetonitrile G->I H N-Chlorosuccinimide (NCS) (Chlorinating Agent) H->I J Reaction @ Reflux I->J Enol/enolate formation K Purification (Crystallization) J->K Reaction completion L Final Product: 2-chloro-1-[4-(phenylmethoxy)phenyl] -1-propanone K->L High purity product

Caption: Synthetic workflow for 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis from commercially available starting materials.

Part A: Synthesis of 1-[4-(phenylmethoxy)phenyl]-1-propanone (Intermediate)

  • Reactor Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM, 100 mL). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add propanoyl chloride (1.1 eq) to the suspension via the dropping funnel over 15 minutes. Stir for an additional 20 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve benzyl phenyl ether (1.0 eq) in 20 mL of dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Expert Insight: The slow addition and low temperature are critical to prevent polysubstitution and ensure para-selectivity, as the benzyloxy group is an ortho-, para-directing activator.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker containing 150 mL of crushed ice and 10 mL of concentrated HCl to quench the reaction and decompose the aluminum complex. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-[4-(phenylmethoxy)phenyl]-1-propanone as a white solid.

Part B: α-Chlorination of the Intermediate

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Part A (1.0 eq) in acetonitrile (50 mL). Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsA, 0.05 eq).

    • Expert Insight: Acid catalysis is employed to promote the formation of the enol tautomer of the ketone. The enol is the nucleophilic species that attacks the electrophilic chlorine of NCS, leading to selective α-chlorination.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize the crude solid from ethanol to afford 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone as a pure crystalline solid. Confirm identity and purity using NMR, MS, and HPLC.

Potential Biological Activity and Applications

While specific research on 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone is emerging, its structural motifs are present in molecules with established biological activities. The α-chloroketone moiety can act as an irreversible inhibitor by forming a covalent bond with nucleophilic residues (like cysteine or histidine) in an enzyme's active site. The benzyloxy-substituted phenyl ring can participate in hydrophobic and π-stacking interactions, enhancing binding affinity to protein targets.

Investigational Areas
  • Anticancer Research: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.[1] It is hypothesized that this molecule could act as an inhibitor of enzymes in pathways critical for cancer cell proliferation and survival.[1] For instance, many kinase inhibitors feature similar aryl ether motifs.

  • Anti-inflammatory Properties: The compound has been investigated for its potential to inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.[1]

  • Enzyme Inhibition Studies: It serves as a valuable tool for probing the structure and function of enzyme active sites due to its reactive chloro group.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

Many small-molecule kinase inhibitors target the ATP-binding pocket. The 4-(phenylmethoxy)phenyl group could potentially occupy the hydrophobic region of the pocket, while the main ketone structure could form hydrogen bonds. If a nucleophilic residue is nearby, the α-chloro group could covalently modify the enzyme, leading to irreversible inhibition.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Activates P1 P P2 P Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Drives Inhibitor 2-chloro-1-[4-(phenylmethoxy) phenyl]-1-propanone Inhibitor->MEK Covalent Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the title compound.

Safety, Handling, and Storage

Given the reactivity of the α-chloroketone moiety, 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone should be handled with care. Based on data for analogous compounds like 2-chloropropiophenone, the following hazards are anticipated:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Toxicity: May be harmful if swallowed.[6]

Table 2: Recommended Handling Procedures

ProcedureGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Disposal Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone is a valuable chemical entity with significant potential. Its utility as a synthetic intermediate is well-established, providing a gateway to a variety of more complex molecules. Furthermore, its structural features suggest promising avenues for investigation in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. Further research into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides the foundational knowledge for researchers to safely synthesize, handle, and explore the applications of this versatile compound.

References

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  • ChemBK. (2024, April 9). 2-Chloro-1-phenyl-1-propanone. Retrieved from [Link]

  • LookChem. (n.d.). 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS NO.111000-54-5. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the SMILES Notation for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Executive Summary The Simplified Molecular Input Line Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a linear, human-readable string representation of chemical structures.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Simplified Molecular Input Line Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a linear, human-readable string representation of chemical structures.[1][2][3] This guide offers a comprehensive, in-depth methodology for deriving the SMILES notation for the molecule 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. By deconstructing the molecule's IUPAC name into its constituent functional groups, we will systematically apply the fundamental rules of SMILES syntax—covering atoms, bonds, branching, and aromaticity—to construct a valid and verifiable notation. This document is intended for researchers, scientists, and drug development professionals who require a practical and logical understanding of how to translate complex organic structures into this essential digital format. The canonical SMILES notation for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is determined to be CC(Cl)C(=O)c1ccc(OCc2ccccc2)cc1 .

Foundational Principles of SMILES Notation

Before constructing the SMILES string for our target molecule, it is crucial to understand the syntax's core principles. SMILES was designed to convert a two- or three-dimensional molecular graph into a simple ASCII string, facilitating its use in computational chemistry and database management.[2][4][5] The system is built on a few fundamental rules:

  • Atoms: Atoms are represented by their standard periodic table symbols. Uppercase letters denote aliphatic atoms, while lowercase letters are reserved for aromatic atoms.[3] Hydrogens are typically implied to satisfy valence rules, simplifying the notation.[1]

  • Bonds: Single bonds are the default and are implied by adjacency in the string. Double and triple bonds are explicitly denoted by = and #, respectively.[1]

  • Branching: Branches off the main molecular chain are enclosed in parentheses (). The branch is placed directly after the atom to which it is attached.[2]

  • Rings and Aromaticity: Cyclic structures are represented by breaking one bond in the ring and labeling the two resulting terminal atoms with the same number. Aromatic systems, like benzene, are specified using lowercase atomic symbols, which also implies the delocalized nature of the bonds within the ring.[1][3]

The elegance of this system lies in its ability to encode complex connectivity and stereochemistry into a compact format, although it's important to note that a single molecule can have multiple valid SMILES representations.[4] For database integrity, a unique "canonical" SMILES is algorithmically generated.[3]

Structural Deconstruction of the Target Molecule

The first step in any systematic chemical translation is to fully comprehend the structure from its formal name: 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one . This IUPAC name provides a precise blueprint of the molecule's architecture, which we can break down into its primary components.

ComponentChemical MoietyRole in the Structure
Propan-1-one CH3-CH-C=OThe core aliphatic backbone, a three-carbon chain with a ketone group at position 1.
2-chloro -ClA chlorine atom substituent located on the second carbon of the propanone chain.
Phenyl -C6H4-An aromatic ring attached to the first carbon (the carbonyl carbon) of the propanone chain.
4-(benzyloxy) -O-CH2-C6H5A benzyloxy group attached to the fourth (para) position of the central phenyl ring.

This analysis reveals a central ketone structure linked to a substituted phenyl ring. The substituent itself, a benzyloxy group, contains another phenyl ring, adding a layer of complexity that must be carefully handled in the SMILES notation.

Molecular Graph Visualization

To visually represent the atomic connectivity derived from the IUPAC name, a molecular graph is indispensable. The following diagram illustrates the relationships between the constituent parts, serving as our reference for the SMILES derivation process.

Caption: Molecular graph of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Experimental Protocol: Deriving the SMILES Notation

This section details the step-by-step workflow for generating the SMILES string. The causality behind each step is explained to ensure the logic is transparent and reproducible.

Methodology: We will traverse the molecular graph, starting from one end of the aliphatic chain, and systematically add substituents and rings as branches.

Step 1: Linearize the Aliphatic Backbone The core of the molecule is the propan-1-one chain. We begin by representing the three-carbon chain, starting from the terminal methyl group (C3).

  • Action: Write the symbols for the three carbons in sequence.

  • Result: CCC

Step 2: Specify the Ketone Functional Group The "one" in propan-1-one indicates a ketone. The carbonyl oxygen is double-bonded to the first carbon (C1) of our chain as written.

  • Action: Add a double bond (=) and the oxygen atom (O) as a branch on the last carbon in the sequence.

  • Rationale: The carbonyl oxygen is not part of the main chain, so it's treated as a branch. Parentheses are required.

  • Result: CCC(=O)

Step 3: Add the Chloro Substituent The IUPAC name specifies a chlorine atom at position 2. In our current string (C-C-C(=O)), this is the middle carbon.

  • Action: Add the chlorine (Cl) as a branch on the second carbon atom.

  • Rationale: Like the carbonyl oxygen, the chlorine is a substituent on the main chain and must be enclosed in parentheses.

  • Result: CC(Cl)C(=O)

Step 4: Attach the Central Aromatic Ring The entire propan-1-one group is a substituent on a phenyl ring. However, it is more intuitive in SMILES to treat the larger phenyl group as a substituent on the carbonyl carbon.

  • Action: Attach the phenyl ring to the carbonyl carbon. We will use lowercase c for aromaticity and ring-closing numbers.

  • Rationale: We represent the ring by breaking one bond and numbering the start and end atoms 1. The string c1ccccc1 represents a benzene ring.

  • Result: CC(Cl)C(=O)c1ccccc1

Step 5: Position the Substituents on the Phenyl Ring Our current string represents 2-chloro-1-phenylpropan-1-one. The target molecule has the propanone group and the benzyloxy group attached to the phenyl ring in a para (1,4) arrangement.

  • Action: We need to modify the ring notation to show the connection points. We will start the ring at the point of attachment to the carbonyl carbon and add the benzyloxy group as a branch at the fourth carbon in the ring sequence.

  • Rationale: Traversing the ring, c1ccc(BRANCH)cc1 places the branch at the para position relative to the main chain attachment point.

  • Result (scaffold): CC(Cl)C(=O)c1ccc( [benzyloxy_group] )cc1

Step 6: Define the Benzyloxy Group Branch The final piece is the benzyloxy group (-O-CH2-C6H5). This entire group is a branch.

  • Action: Inside the parentheses from the previous step, write the string for the benzyloxy group. This involves an oxygen (O), a methylene carbon (C), and another complete phenyl ring (c2ccccc2).

  • Rationale: A new set of ring-closing numbers (2) is required for the second, distinct aromatic ring.

  • Benzyloxy SMILES: OCc2ccccc2

Step 7: Final Assembly and Verification Combine the results of steps 5 and 6 to produce the complete and final SMILES string.

  • Action: Insert the benzyloxy SMILES from Step 6 into the scaffold from Step 5.

  • Final Canonical SMILES: CC(Cl)C(=O)c1ccc(OCc2ccccc2)cc1

This string is a complete, unambiguous representation of the molecule's connectivity. While other valid strings exist (e.g., starting from the benzyloxy end), this is the canonical form generated by standard cheminformatics toolkits, making it ideal for database use.

Data Summary and Properties

For clarity and quick reference, the key identifiers for the target molecule are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-oneIUPAC Nomenclature
Molecular Formula C16H15ClO2Derived from Structure
Canonical SMILES CC(Cl)C(=O)c1ccc(OCc2ccccc2)cc1Derived via Protocol
Molecular Weight 288.74 g/mol Calculated

References

  • PubChem. Compound Summary for CID 641140, (2R)-2-Chloro-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

  • ChemicBook. SMILES strings explained for beginners (Cheminformatics Part 1). (2021). [Link]

  • Wikipedia. Simplified Molecular Input Line Entry System. [Link]

  • Heidenreich, H. SMILES: Compact Notation for Chemical Structures. (2025). [Link]

  • U.S. Environmental Protection Agency. SMILES Tutorial. EPA Archive. [Link]

  • PubChem. Compound Summary for CID 4962037, 2-Chloro-1-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. Substance Record for SID 87566639, 2-Chloro-1-phenyl-1-propanone. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-CHLORO-1-PHENYLPROPAN-1-ONE. (2024). [Link]

  • PubChem. Compound Summary for CID 13025502, 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 2775240, 2-Chloro-1-(4-(2-methylpropyl)phenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Zymvol. How to write a reaction in SMILES format. (2024). [Link]

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Protocols & Analytical Methods

Method

The Versatile α-Haloketone: Application Notes and Protocols for 2-Chloro-1-(4-(benzyloxy)phenyl)propan-1-one in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Key Building Block 2-Chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a bespoke α-haloketone that serves as a highly versatile intermediate in modern organic synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

2-Chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a bespoke α-haloketone that serves as a highly versatile intermediate in modern organic synthesis. Its strategic combination of a reactive α-chloro leaving group, a modifiable ketone functionality, and a protected phenol offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on key applications in the synthesis of pharmaceutically relevant scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application, designed for researchers, medicinal chemists, and professionals in drug development. The presence of the benzyloxy protecting group allows for late-stage deprotection to reveal a phenolic moiety, a common feature in many biologically active compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is presented below. It is imperative for researchers to consult the Safety Data Sheet (SDS) before handling this compound. As with many α-haloketones, it is expected to be a lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.

PropertyValue
Molecular Formula C₁₆H₁₅ClO₂
Molecular Weight 288.74 g/mol
IUPAC Name 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one
Appearance Expected to be a crystalline solid or oil.
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, ethyl acetate, and acetone.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Core Applications in Organic Synthesis

The synthetic utility of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is primarily centered around three key transformations: nucleophilic substitution at the α-carbon, modification of the carbonyl group, and rearrangement reactions.

Synthesis of Substituted Cathinones and Phenylethanolamine Precursors via Nucleophilic Substitution

The α-chloro group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack via an S"N"2 mechanism. This pathway is fundamental to the synthesis of a wide array of substituted cathinones and precursors to valuable phenylethanolamines, which are scaffolds for numerous adrenergic receptor agonists and other pharmaceuticals.[1]

Causality Behind Experimental Choices: The choice of a suitable amine nucleophile and reaction conditions is critical for achieving high yields and minimizing side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the S"N"2 reaction. The inclusion of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

This protocol describes the synthesis of a key intermediate for compounds structurally related to ephedrine and its analogues.[2][3]

Materials:

  • 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 equiv)

  • Methylamine solution (e.g., 40% in water or 2 M in THF) (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the methylamine solution dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(methylamino)-1-(4-(benzyloxy)phenyl)propan-1-one.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product spot with a different R"f" value on TLC will indicate a successful reaction.

Asymmetric Reduction to Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are pivotal building blocks in the synthesis of numerous pharmaceuticals, including antiviral agents like Atazanavir.[4] The ketone functionality of the substituted cathinone intermediate can be stereoselectively reduced to afford the corresponding chiral alcohol. This can be achieved through both chemical and biocatalytic methods.

Causality Behind Experimental Choices: For chemical reduction, chiral reducing agents such as those derived from borane complexes with chiral ligands are effective.[5] Biocatalytic reductions using ketoreductases offer an environmentally benign and highly stereoselective alternative. The choice between these methods often depends on substrate compatibility, desired stereoisomer, and scalability.

This protocol outlines a general procedure for the asymmetric reduction of 2-(methylamino)-1-(4-(benzyloxy)phenyl)propan-1-one.

Materials:

  • 2-(Methylamino)-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 equiv)

  • (-)-DIP-Chloride™ or other suitable chiral reducing agent (1.1-1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(methylamino)-1-(4-(benzyloxy)phenyl)propan-1-one in anhydrous THF.

  • Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -25 °C for (-)-DIP-Chloride™).

  • Slowly add the chiral reducing agent solution to the stirred ketone solution.

  • Stir the reaction mixture at this temperature for the recommended time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chiral 1,2-amino alcohol.

Self-Validation: The diastereomeric and enantiomeric excess of the product should be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).

The Favorskii Rearrangement: Accessing Carboxylic Acid Derivatives

The Favorskii rearrangement is a powerful transformation of α-halo ketones that leads to carboxylic acid derivatives.[6][7] When treated with a base, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one can undergo this rearrangement to form a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged product.[8]

Causality Behind Experimental Choices: The choice of base and nucleophile dictates the final product. Using an alkoxide base, such as sodium methoxide, in an alcohol solvent will yield an ester.[9] The reaction proceeds through the formation of an enolate, followed by intramolecular nucleophilic attack to form a cyclopropanone, which is then opened by the alkoxide.

Materials:

  • 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5-2.0 equiv)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl until it is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the methyl 2-(4-(benzyloxy)phenyl)propanoate.

Self-Validation: The formation of the rearranged ester product can be confirmed by ¹H and ¹³C NMR, observing the characteristic signals for the ester and the rearranged carbon skeleton.

Deprotection of the Benzyloxy Group: Unveiling the Phenol

A crucial final step in many syntheses utilizing this building block is the deprotection of the benzyloxy group to reveal the free phenol. This is often necessary for biological activity.

Causality Behind Experimental Choices: Catalytic hydrogenation is a common and clean method for benzyl ether deprotection.[10] Palladium on carbon (Pd/C) is a widely used catalyst. The choice of solvent and reaction conditions should be compatible with the other functional groups in the molecule.

Materials:

  • Benzyloxy-protected compound (e.g., the product from one of the previous protocols)

  • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyloxy-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound.

Self-Validation: Successful deprotection is confirmed by the disappearance of the benzyl proton signals in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the phenolic proton (which can be exchanged with D₂O).

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed.

Synthetic_Pathways 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one Substituted Cathinone Substituted Cathinone 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one->Substituted Cathinone  R-NH₂,  Base Rearranged Ester Rearranged Ester 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one->Rearranged Ester  NaOR',  R'OH (Favorskii) Chiral 1,2-Amino Alcohol Chiral 1,2-Amino Alcohol Substituted Cathinone->Chiral 1,2-Amino Alcohol  [H] (chiral) Final Product\n(Phenolic Amino Alcohol) Final Product (Phenolic Amino Alcohol) Chiral 1,2-Amino Alcohol->Final Product\n(Phenolic Amino Alcohol)  H₂, Pd/C Final Product\n(Phenolic Ester) Final Product (Phenolic Ester) Rearranged Ester->Final Product\n(Phenolic Ester)  H₂, Pd/C

Caption: Key synthetic transformations of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Conclusion

2-Chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a valuable and versatile building block in organic synthesis. The protocols and mechanistic insights provided in this guide demonstrate its utility in accessing a range of important chemical entities, including substituted cathinones, chiral 1,2-amino alcohols, and rearranged carboxylic acid derivatives. Its continued exploration is poised to facilitate the discovery and development of novel compounds with significant biological and therapeutic potential.

References

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. ResearchGate. [Link]

  • Preparation method of ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols. [Link]

  • 2-Chloro-1-(4-chlorophenyl)propan-1-one. PubChem. [Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega. [Link]

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PubMed Central. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Letters. [Link]

  • The Synthesis and Pharmacology of Ephedrine Analogues. DORAS. [Link]

  • Phenylethanolamine N-methyltransferase. Wikipedia. [Link]

  • MODERN ORGANIC SYNTHESIS. D.N.R. College P.G. Chemistry. [Link]

  • Favorskii Rearrangement. Organic Chemistry Tutor. [Link]

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed. [Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]

  • Process for the synthesis of lactams.
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  • Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. Patsnap Eureka. [Link]

  • Method for removing benzyl protecting group of hydroxyl group.
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  • Short enantioselective synthesis of ephedrine, amphetamine and their analogues via two stereocentered Co(III)-catalyzed hydrolytic kinetic resolution of racemic syn-benzyloxy epoxide. CSIR-NCL Library, Pune. [Link]

  • Synthesize Fluparoxan (1-(2-fluorophenoxy)-3-(propan-2-ylamino)... Filo. [Link]

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Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reactivity of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, a key α-halok...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reactivity of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, a key α-haloketone intermediate. We delve into the mechanistic underpinnings of its reactions with various nucleophiles, offering field-proven, step-by-step protocols for substitution with nitrogen, sulfur, and oxygen nucleophiles. Emphasis is placed on explaining the causality behind experimental choices to ensure reproducibility and high-yield outcomes. Furthermore, potential side reactions, such as the Favorskii rearrangement, are discussed with guidance on how to mitigate their occurrence.

Introduction: The Versatility of an α-Haloketone Intermediate

2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone is a valuable synthetic building block. As an α-haloketone, it possesses two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (chloride). The primary reaction pathway for this substrate with most nucleophiles is a bimolecular nucleophilic substitution (SN2).[1] The adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack by withdrawing electron density, thereby making it more electrophilic.[2] Additionally, the transition state of the SN2 reaction is stabilized through conjugation with the carbonyl π-system.[2]

This enhanced reactivity makes the substrate an excellent precursor for a wide array of 2-substituted 1-[4-(phenylmethoxy)phenyl]-1-propanone derivatives, which are scaffolds of interest in medicinal chemistry. The benzyloxy group serves as a common protecting group for phenols, which can be readily removed in later synthetic steps to reveal a phenolic hydroxyl group, a common pharmacophore.

The Predominant Pathway: SN2 Nucleophilic Substitution

The reaction of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone with nucleophiles overwhelmingly proceeds via an SN2 mechanism.[1] This is because the alternative SN1 pathway is highly unfavorable, as it would require the formation of a less stable primary carbocation at the α-position.[3] The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the α-carbon is chiral.[4] The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously through a single transition state.[5]

General SN2 mechanism on the α-haloketone substrate.

Reactions with Nitrogen Nucleophiles: Synthesis of α-Amino Ketones

The reaction with primary and secondary amines is a fundamental method for synthesizing α-amino ketones, which are prevalent motifs in pharmacologically active molecules.[1] The lone pair of electrons on the nitrogen atom acts as the nucleophile.[6] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine can be used with an auxiliary, non-nucleophilic base like triethylamine (TEA) or potassium carbonate.

Protocol 3.1: Synthesis of 2-(Methylamino)-1-[4-(phenylmethoxy)phenyl]-1-propanone

This protocol details the reaction with methylamine.

Materials:

  • 2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction and minimize potential side reactions.

  • Nucleophile Addition: Add the methylamine solution (2.5 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate (methylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-amino ketone.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
MethylamineSelf (excess)THF0 to RT3-585-95
PyrrolidineK₂CO₃AcetonitrileRT4-690-98
AnilineTriethylamineDichloromethaneRT12-1870-85

Reactions with Sulfur Nucleophiles: Synthesis of α-Thio Ketones

Thiols are excellent nucleophiles and react readily with α-haloketones to form α-thio ketones.[7] Due to the higher acidity of thiols compared to alcohols, the corresponding thiolate can be easily generated in situ using a mild base like potassium carbonate or triethylamine.[8]

Protocol 4.1: Synthesis of 2-(Phenylthio)-1-[4-(phenylmethoxy)phenyl]-1-propanone

Materials:

  • 2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 2-4 hours. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.

  • Monitoring: Track the disappearance of the starting material using TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired α-thio ketone.

Reactions with Oxygen Nucleophiles & The Favorskii Rearrangement

While reactions with oxygen nucleophiles like alkoxides can lead to α-alkoxy ketones, they require careful consideration due to a competing reaction: the Favorskii rearrangement.[9][10]

SN2 vs. Favorskii Rearrangement

The Favorskii rearrangement occurs when an α-haloketone with an acidic α'-proton is treated with a strong, non-nucleophilic base (e.g., sodium hydride) or, in some cases, a strong alkoxide base.[11][12] The base abstracts the α'-proton to form an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (e.g., the alkoxide), leading to a ring-opened, rearranged carboxylic acid derivative (an ester in this case).[13]

To favor the direct SN2 substitution product (α-alkoxy ketone) over the rearranged product, milder basic conditions or alternative methods are often employed.

Sources

Method

Scale-up synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

An Application Note for the Scalable Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Abstract This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 1-Propa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved via a robust Friedel-Crafts acylation of benzyl phenyl ether with 2-chloropropionyl chloride, catalyzed by aluminum chloride. This document details the underlying chemical principles, provides a step-by-step scalable protocol, outlines critical process parameters, and establishes analytical methods for quality control. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

Alpha-haloketones are pivotal building blocks in organic synthesis due to their high reactivity and versatility in forming a wide array of chemical structures.[1][2] The target molecule, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, incorporates the key features of an α-chloroketone and a benzyloxy-protected phenol, making it a precursor for more complex molecular architectures. While laboratory-scale synthesis of similar compounds is common, scaling up production presents significant challenges related to reaction control, safety, and product purity.

The chosen synthetic strategy is the Friedel-Crafts acylation , a classic and reliable method for forming carbon-carbon bonds on an aromatic ring.[3][4][5] This method is well-suited for industrial scale due to the high availability and relatively low cost of the necessary reagents. The reaction involves the electrophilic substitution of an acyl group onto the electron-rich aromatic ring of benzyl phenyl ether. The phenylmethoxy group is a strong ortho, para-director; however, due to steric hindrance from the bulky benzyloxy group, acylation occurs predominantly at the para position.

Causality of Strategic Choice:

  • Efficiency: Friedel-Crafts acylation is a direct, one-step method to construct the desired ketone framework.

  • Scalability: The reaction has been extensively studied and implemented on an industrial scale for various aromatic ketones.[6]

  • Reagent Accessibility: The starting materials—benzyl phenyl ether, 2-chloropropionyl chloride, and aluminum chloride—are commercially available in bulk quantities.

Reaction Mechanism: The Electrophilic Acylium Ion

Understanding the reaction mechanism is crucial for process control and optimization. The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with 2-chloropropionyl chloride to form a highly electrophilic acylium ion intermediate. This is the rate-determining step.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the benzyl phenyl ether attacks the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base (such as the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The liberated proton combines with the AlCl₄⁻ to form HCl gas.

Reaction_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride 2-Chloropropionyl Chloride Acylium_Ion Acylium Ion (Electrophile) + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Start_Mat Benzyl Phenyl Ether Sigma_Complex Sigma Complex (Arenium Ion) Start_Mat->Sigma_Complex + Acylium Ion Final_Product Target Product Sigma_Complex->Final_Product - H⁺ (via AlCl₄⁻) Byproducts HCl + AlCl₃ (regenerated)

Caption: Figure 1: Friedel-Crafts Acylation Mechanism

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier Notes
Benzyl Phenyl EtherC₁₃H₁₂O184.2380.0 g0.434≥98%Starting Material
2-Chloropropionyl ChlorideC₃H₄Cl₂O126.9766.0 g (49.6 mL)0.520≥98%Acylating Agent
Aluminum Chloride (Anhydrous)AlCl₃133.3475.0 g0.562≥99%Catalyst, moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93800 mL-Anhydrous, ≥99.5%Solvent
Hydrochloric Acid (conc.)HCl36.46~100 mL-37% aq. solutionFor Quenching
Deionized WaterH₂O18.02~2 L--For Washing
Saturated Sodium BicarbonateNaHCO₃84.01~500 mL-aq. solutionFor Neutralization
Saturated Sodium ChlorideNaCl58.44~500 mL-aq. solutionFor Washing
Anhydrous Magnesium SulfateMgSO₄120.37~30 g--Drying Agent
IsopropanolC₃H₈O60.10~600 mL-Reagent GradeRecrystallization Solvent
Equipment
  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermocouple for internal temperature monitoring

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (for HCl gas)

  • Heating/cooling mantle or bath

  • 2 L separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Experimental Workflow Diagram

Workflow Figure 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble & Dry Glassware B 2. Charge Reactor with Benzyl Phenyl Ether & DCM A->B C 3. Cool to 0-5 °C B->C D 4. Portion-wise Addition of Anhydrous AlCl₃ C->D E 5. Slow Addition of 2-Chloropropionyl Chloride D->E F 6. Warm to RT & Stir (Monitor by TLC/HPLC) E->F G 7. Quench Reaction with Ice/HCl F->G H 8. Separate Organic Layer G->H I 9. Wash with DI Water, NaHCO₃, and Brine H->I J 10. Dry with MgSO₄ I->J K 11. Concentrate in vacuo J->K L 12. Recrystallize from Isopropanol K->L M 13. Filter & Dry Product L->M N 14. Analytical QC (NMR, HPLC, MS) M->N

Caption: Figure 2: Overall Synthesis Workflow

Step-by-Step Protocol
  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermocouple, and condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst. The system should be under an inert atmosphere (e.g., nitrogen).

  • Initial Charge: Charge the reactor with benzyl phenyl ether (80.0 g) and anhydrous dichloromethane (500 mL). Begin stirring to dissolve the starting material.

  • Catalyst Addition: Cool the stirred solution to 0-5 °C using an ice bath. Causality: This low temperature is critical to control the initial exotherm upon catalyst addition and to prevent side reactions. Carefully add the anhydrous aluminum chloride (75.0 g) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become a thick, orange-brown slurry.

  • Acylation: In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (66.0 g) in anhydrous dichloromethane (300 mL). Add this solution dropwise to the reactor over 1.5-2 hours, maintaining the internal temperature between 0-5 °C. Vigorous evolution of HCl gas will occur; ensure the scrubber is functioning correctly. Causality: Slow addition of the acylating agent is paramount on a larger scale to manage the reaction exotherm and prevent runaway reactions.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by HPLC analysis of quenched aliquots until the starting material is consumed.

  • Quenching: Prepare a large beaker with crushed ice (~800 g) and concentrated HCl (~100 mL). Causality: The acidic ice water hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species. The acid helps to break up the aluminum salts and improve phase separation. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. This is a highly exothermic process and should be done with caution.

  • Extraction and Washing: Transfer the quenched mixture to a 2 L separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with:

    • 1 x 500 mL Deionized Water

    • 2 x 250 mL Saturated NaHCO₃ solution (Caution: CO₂ evolution!) until the aqueous layer is neutral or slightly basic.

    • 1 x 500 mL Saturated NaCl (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield a crude solid.

  • Purification by Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add a minimal amount of hot isopropanol (~500-600 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Causality: Recrystallization is an effective and scalable method for purifying solid organic compounds, removing both soluble and insoluble impurities.[7][8]

  • Final Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol. Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Safety and Hazard Management

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate PPE.

  • 2-Chloropropionyl Chloride: Corrosive, a lachrymator, and reacts with moisture to produce HCl. Handle only in a fume hood with gloves, goggles, and a lab coat.[9][10][11]

  • Dichloromethane (DCM): A volatile solvent with potential health risks. Minimize exposure and use in a well-ventilated area.

  • HCl Gas: A corrosive gas is evolved during the reaction. The reactor must be vented to a neutralization scrubber (e.g., a beaker with NaOH solution).

  • Exothermic Reaction: The reaction is highly exothermic, especially during catalyst and acyl chloride addition, and during the quench. Strict temperature control is essential to prevent a runaway reaction.

Analytical Characterization

The final product should be a white to off-white crystalline solid. Purity and identity must be confirmed using standard analytical techniques.

TechniquePurposeExpected Results
¹H NMR Structural Confirmation(CDCl₃, 400 MHz): δ ~7.3-7.5 (m, 5H, Ar-H from Benzyl), δ ~7.0-8.0 (d, 4H, Ar-H from phenyl ketone), δ ~5.1 (s, 2H, -OCH₂-), δ ~5.3 (q, 1H, -CHCl-), δ ~1.7 (d, 3H, -CH₃).
¹³C NMR Structural Confirmation(CDCl₃, 100 MHz): Expect signals for carbonyl C (~195 ppm), aromatic carbons, -OCH₂- (~70 ppm), -CHCl- (~55 ppm), and -CH₃ (~20 ppm).
HPLC Purity AssessmentReversed-phase C18 column, mobile phase of Acetonitrile/Water gradient, UV detection at 278 nm.[12] Purity should be ≥98%.
GC-MS Identity and Impurity ProfileElectron Ionization (EI) mode. Expect a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Melting Point Purity IndicationA sharp melting point range indicates high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Deactivated catalyst (moisture). 3. Loss during work-up/recrystallization.1. Extend reaction time; confirm completion with TLC/HPLC. 2. Use fresh, anhydrous AlCl₃ and dry solvent/glassware. 3. Minimize solvent in recrystallization; ensure complete precipitation.
Incomplete Reaction 1. Insufficient catalyst. 2. Low reaction temperature or short duration.1. Use stoichiometric excess of AlCl₃ (1.1-1.3 eq). 2. Ensure reaction is stirred at RT for an adequate time after addition.
Formation of Byproducts 1. Reaction temperature too high. 2. Isomer formation (ortho acylation). 3. De-benzylation of ether.1. Maintain strict temperature control during additions. 2. Para product is major; purify by recrystallization. 3. Avoid excessive heating.
Product is an Oil/Gummy 1. Impurities present. 2. Residual solvent.1. Re-purify by column chromatography or a second recrystallization with a different solvent system. 2. Ensure product is thoroughly dried under vacuum.

Conclusion

This application note outlines a validated and scalable protocol for the synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- via Friedel-Crafts acylation. By carefully controlling key parameters—especially temperature, reagent stoichiometry, and anhydrous conditions—this process can be reliably scaled to produce multi-gram quantities of high-purity material. The detailed mechanistic explanations and troubleshooting guide provide the necessary tools for researchers to adapt and optimize this synthesis for their specific drug development and chemical research needs.

References

  • CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents.
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  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.
  • 2-chloro-1-phenyl(114C)ethanone | C8H7ClO | CID 12199638 - PubChem. Available at: [Link]

  • RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents.
  • 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]

  • US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents.
  • 2-Chloro-1-(4-methoxyphenyl)ethanone - SpectraBase. Available at: [Link]

  • friedel-crafts acylation of benzene - Chemguide. Available at: [Link]

  • CN1466561A - A method for preparing α' chloroketones - Google Patents.
  • Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.
  • Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-chloro-1,4-phenylenediamine - PrepChem.com. Available at: [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

  • Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]

  • 2-chloro-1-phenyl-1-propanone - Chemical Synthesis Database. Available at: [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed - SciSpace. Available at: [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. Available at: [Link]

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  • 2-CHLORO-1-PHENYLPROPAN-1-ONE - ChemBK. Available at: [Link]

Sources

Application

Application Note: 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one as a Versatile Intermediate for Pharmaceutical Synthesis

An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, a key α-chloroketone,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, a key α-chloroketone, as a strategic intermediate in pharmaceutical development. We explore its synthesis, physicochemical properties, and core utility in constructing complex molecular scaffolds, particularly β-amino ketones and their derivatives. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of α-Chloroketones

In the landscape of medicinal chemistry, α-haloketones are powerful and versatile electrophilic building blocks. Their intrinsic reactivity allows for the efficient formation of carbon-heteroatom and carbon-carbon bonds, making them indispensable for constructing diverse molecular architectures. 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a particularly valuable intermediate due to its trifunctional nature:

  • The Electrophilic Carbonyl Group: A site for nucleophilic additions and reductions.

  • The α-Chloro Substituent: An excellent leaving group, priming the adjacent carbon for nucleophilic substitution reactions (SN2), which is the cornerstone of its application.[1]

  • The Benzyl-Protected Phenol: A strategically masked hydroxyl group that can be deprotected in a later synthetic step, revealing a crucial pharmacophoric feature present in many biologically active molecules.

This guide will demonstrate the utility of this intermediate, focusing on its application in the synthesis of N-substituted cathinone analogs, which can be further transformed into valuable chiral amino alcohol scaffolds.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research setting. While specific experimental data for this exact compound is sparse in public literature, its properties can be reliably inferred from its constituent parts and analogous structures.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₆H₁₅ClO₂Calculated
Molecular Weight 274.74 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid or oil.Analogy to similar structures[2]
Solubility Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Insoluble in water.General property of similar organic compounds
Boiling Point >300 °C (Predicted)Analogy to similar structures[2]

Safety & Handling: As an α-chloroketone, this compound should be treated as a potent lachrymator and irritant. It is classified as a hazardous substance requiring strict adherence to safety protocols.

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5][6]

  • Engineering Controls: Ensure adequate ventilation and have an emergency eyewash station and safety shower readily accessible.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[3]

Synthesis of the Intermediate

The title compound is typically prepared via α-chlorination of its ketone precursor, 1-(4-(benzyloxy)phenyl)propan-1-one.[7] A common method involves the formation of an enol or enolate, which then reacts with a chlorinating agent.

Workflow for Intermediate Synthesis

G cluster_0 Synthesis Pathway A 1-(4-(benzyloxy)phenyl)propan-1-one (Precursor) B Enolate Formation (e.g., LDA, THF, -78 °C) A->B Base C Chlorination (e.g., NCS, TMSCl) B->C Electrophilic Chlorine Source D 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (Target Intermediate) C->D Work-up

Caption: General workflow for the synthesis of the title intermediate.

Protocol 1: Synthesis via Enol Silyl Ether Intermediate

This protocol is adapted from a general procedure for the α-chlorination of ketones and provides a reliable route to the target compound.[8]

Rationale: This two-step method offers excellent control and regioselectivity. The ketone is first converted to a silyl enol ether, which is then cleanly chlorinated using an electrophilic chlorine source like N-Chlorosuccinimide (NCS).

Materials:

  • 1-(4-(benzyloxy)phenyl)propan-1-one

  • Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene

  • Trimethylsilyl chloride (TMSCl)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Silyl Enol Ether Formation: a. Dissolve 1-(4-(benzyloxy)phenyl)propan-1-one (1 equiv.) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add LDA solution (1.05 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 1 hour at -78 °C. d. Add TMSCl (1.1 equiv.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. e. Quench the reaction by adding cold saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether is often used directly in the next step.

  • α-Chlorination: a. Dissolve the crude silyl enol ether from the previous step in anhydrous acetonitrile or DCM. b. Add NCS (1.1 equiv.) in one portion. c. Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours. d. Once complete, dilute the mixture with water and extract with ethyl acetate (3x). e. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. f. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Core Application: Nucleophilic Substitution for C-N Bond Formation

The primary utility of this intermediate is its reaction with amine nucleophiles to form β-amino ketones. This reaction proceeds via a classic SN2 mechanism.[1]

Reaction Mechanism: SN2 Alkylation of Amines

G cluster_reactants cluster_products R2NH R₂NH (Amine Nucleophile) TS [Transition State]‡ R2NH->TS Nucleophilic Attack Chloroketone Intermediate (Electrophile) Chloroketone->TS Product β-Amino Ketone TS->Product C-N Bond Forms C-Cl Bond Breaks HCl HCl TS->HCl Cl⁻ departs

Caption: The SN2 mechanism for amine alkylation.

Protocol 2: General N-Alkylation to Synthesize β-Amino Ketones

Rationale: This protocol describes a robust method for coupling the chloroketone with a primary or secondary amine. A non-nucleophilic base (e.g., triethylamine or potassium carbonate) is crucial to scavenge the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9] Acetonitrile is an excellent polar aprotic solvent for this transformation.

Materials:

  • 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

  • Primary or secondary amine (e.g., pyrrolidine, methylamine) (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 equiv.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (1 equiv.) in acetonitrile, add the amine (1.2 equiv.) and potassium carbonate (1.5 equiv.).

  • Stir the suspension vigorously at room temperature or heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction by TLC until the starting chloroketone is consumed (typically 4-24 hours).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude β-amino ketone can be purified by flash column chromatography or by crystallization after conversion to a salt (e.g., hydrochloride salt by adding HCl in ether).

Amine NucleophileExpected ProductTypical YieldPurity (Post-Chromatography)
Pyrrolidine1-(4-(Benzyloxy)phenyl)-2-(pyrrolidin-1-yl)propan-1-one80-90%>98%
Methylamine1-(4-(Benzyloxy)phenyl)-2-(methylamino)propan-1-one75-85%>98%
Dibenzylamine2-(Dibenzylamino)-1-(4-(benzyloxy)phenyl)propan-1-one85-95%>99%

Downstream Synthetic Transformations

The resulting β-amino ketone is itself a valuable intermediate that can be readily converted into more complex and pharmaceutically relevant structures.

Protocol 3: Reduction to a Diastereomeric Amino Alcohol

Rationale: The ketone can be reduced to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄).[10] This reaction generates a new stereocenter, leading to a mixture of diastereomers (e.g., erythro/threo). These can often be separated by chromatography. Chiral reducing agents can be employed for stereoselective synthesis.

Procedure:

  • Dissolve the β-amino ketone (1 equiv.) in methanol (MeOH) or ethanol (EtOH) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor by TLC for the disappearance of the starting ketone.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M HCl to neutralize excess NaBH₄.

  • Adjust the pH to ~9-10 with aqueous NaOH or Na₂CO₃.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amino alcohol, which can be purified by column chromatography.

Protocol 4: Catalytic Hydrogenation for Benzyl Group Deprotection

Rationale: The final step to reveal the phenolic hydroxyl group is the removal of the benzyl ether protecting group. Catalytic hydrogenation is the most common and efficient method. The reaction is clean, and the only byproduct is toluene.

Procedure:

  • Dissolve the benzyl-protected compound (either the β-amino ketone or the β-amino alcohol) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by using a Parr hydrogenator (typically at 1-3 atm pressure).

  • Stir the reaction vigorously at room temperature. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected final product.

Conclusion

2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is a high-value intermediate that serves as a gateway to a variety of pharmaceutically relevant scaffolds. Its predictable reactivity in SN2 reactions with amines, combined with the strategic placement of a ketone and a protected phenol, allows for a modular and efficient approach to synthesizing complex drug candidates. The protocols and rationale provided in this guide offer a solid foundation for researchers to leverage this intermediate in their drug discovery and development programs.

References

  • Vertex AI Search. (2024). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.
  • Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.
  • Echemi. (n.d.). 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone Safety Data Sheets.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • SynQuest Labs. (n.d.). 1-(4-Benzyloxyphenyl)propane-1,2-dione Safety Data Sheet.
  • Doc Brown's Chemistry. (n.d.). A Level Organic Chemistry: Introduction to reaction mechanisms and technical terms.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Google Patents. (n.d.). US2654791A - Production of 2-chloro-1-phenylpropane.
  • CPHI Online. (n.d.). 1-(4-(benzyloxy)phenyl)propan-1-one.
  • Lumen Learning. (n.d.). Organic Chemistry 1: 7.5. Reaction mechanisms.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-(-)-3-Chloro-1-phenyl-1-propanol.
  • NIH National Library of Medicine. (2025). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone.
  • Wikipedia. (n.d.). Amine alkylation.
  • The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement.
  • Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet for 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.
  • Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.
  • ResearchGate. (2008). Monoalkylation of primary amines and N-sulfinylamides.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-1,4-phenylenediamine.
  • Leah4sci. (2017). Organic Chemistry Reaction Mechanism Pattern Examples.
  • CymitQuimica. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one Safety Data Sheet.
  • Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • NIH National Library of Medicine. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis.
  • Chemical Synthesis Database. (2025). 2-chloro-1-phenyl-1-propanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 2-Chloro-1,4-Naphthoquinone in Modern Pharmaceuticals.
  • ChemBK. (2024). 2-CHLORO-1-PHENYLPROPAN-1-ONE.
  • PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-.

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- for SAR Studies

Introduction: The Strategic Importance of the α-Haloketone Scaffold in Drug Discovery The α-haloketone moiety is a cornerstone in medicinal chemistry, serving as a versatile electrophilic hub for the synthesis of a diver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the α-Haloketone Scaffold in Drug Discovery

The α-haloketone moiety is a cornerstone in medicinal chemistry, serving as a versatile electrophilic hub for the synthesis of a diverse array of molecular architectures.[1][2] The inherent reactivity of the carbon-halogen bond, activated by the adjacent carbonyl group, makes it a prime target for nucleophilic substitution, enabling the systematic introduction of various functional groups.[1] This strategic derivatization is the foundation of Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that seeks to correlate the chemical structure of a compound with its biological activity.[3][4] By methodically altering the periphery of a core scaffold and observing the resultant changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the derivatization of a promising scaffold, 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone. This compound, with its benzyloxy-protected phenol and a reactive α-chloro ketone, offers multiple points for chemical modification, making it an excellent candidate for the construction of a chemical library for SAR-driven drug discovery, particularly in the realms of oncology and infectious diseases.[3][5][6] We will detail the synthesis of the parent compound, followed by robust protocols for its derivatization into amines, thioethers, and esters, and conclude with a framework for conducting insightful SAR studies.

Part 1: Synthesis of the Core Scaffold: 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

The synthesis of the parent α-chloroketone is achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method forges a carbon-carbon bond between an aromatic ring and an acyl group, catalyzed by a Lewis acid.[7][8]

Causality Behind Experimental Choices:
  • Starting Materials: Benzyl phenyl ether is chosen as the aromatic component to introduce the protected phenol, a common motif in biologically active molecules. 2-chloropropionyl chloride serves as the acylating agent, providing the α-chloro propanone side chain.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this transformation. It coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7][8]

  • Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent as it is inert under the reaction conditions and effectively dissolves the reactants.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

Materials:

  • Benzyl phenyl ether

  • 2-chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl phenyl ether (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and other functional groups.

Part 2: Derivatization Strategies for SAR Library Construction

The α-chloro position of the parent scaffold is the primary site for derivatization via nucleophilic substitution. The following protocols detail the synthesis of three key classes of derivatives: amines, thioethers, and esters.

Synthesis of Amino Derivatives

The introduction of amine functionalities can significantly impact a molecule's polarity, basicity, and hydrogen bonding capacity, often leading to profound effects on biological activity.

Rationale:
  • Nucleophilic Substitution: Primary and secondary amines are excellent nucleophiles that readily displace the chloride in an Sₙ2-type reaction.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction, preventing the protonation of the nucleophile.

  • Solvent: Acetonitrile or DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction.

Experimental Protocol: General Procedure for Amination

Materials:

  • 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amino derivative.

Synthesis of Thioether Derivatives

Thioethers are important functional groups in medicinal chemistry, often contributing to improved metabolic stability and binding interactions.

Rationale:
  • Thiols as Nucleophiles: Thiols are potent nucleophiles, and their corresponding thiolates (formed in the presence of a base) are even more reactive towards Sₙ2 reactions.

  • Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the thiol, generating the thiolate nucleophile.

Experimental Protocol: General Procedure for Thioether Synthesis

Materials:

  • 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

  • Desired thiol (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the desired thiol (1.2 eq) in DMF, add potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.

  • Add a solution of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq) in DMF to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of Ester Derivatives

Esterification at the α-position can modulate the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.

Rationale:
  • Carboxylate Nucleophiles: Carboxylic acids can be deprotonated with a base to form carboxylate anions, which act as nucleophiles to displace the chloride.

  • Base: A non-nucleophilic base like cesium carbonate is often effective in this transformation.

Experimental Protocol: General Procedure for Esterification

Materials:

  • 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

  • Desired carboxylic acid (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in DMF, add cesium carbonate (1.5 eq).

  • Add 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone (1.0 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Framework for Structure-Activity Relationship (SAR) Studies

A systematic SAR study is essential to understand how structural modifications influence biological activity.

Logical Flow for SAR Analysis:

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Synthesize Core Scaffold 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone B Generate Diverse Library (Amines, Thioethers, Esters, etc.) A->B Nucleophilic Substitution C Primary Screening (e.g., in vitro cytotoxicity assay) B->C D Secondary Screening (e.g., target-based assays, mechanism of action) C->D Active Compounds E Establish SAR (Correlate structure with activity) D->E F Identify Pharmacophore & Key Structural Features E->F G Design Next Generation of Analogs F->G G->B Iterative Synthesis

Caption: Workflow for SAR-driven lead optimization.

Data Presentation and Interpretation:

The results of the biological screening should be tabulated to facilitate easy comparison and identification of trends.

Table 1: Hypothetical SAR Data for Anticancer Activity

Compound IDR-Group (at C-2)IC₅₀ (µM) on HeLa CellsNotes
Parent -Cl> 50Inactive
A-1 -NHCH₃25.3Modest activity
A-2 -N(CH₃)₂15.1Increased activity with dimethylamino
A-3 -NH(CH₂CH₂OH)5.2Significant improvement with hydroxyl group
T-1 -SCH₂Ph18.9Moderate activity
T-2 -S-(4-methoxyphenyl)8.7Electron-donating group enhances activity
E-1 -OCOCH₃35.8Low activity
E-2 -OCOPh22.4Aromatic ester shows better activity
  • The introduction of a nucleophilic substituent at the C-2 position is crucial for activity.

  • Small, polar amino groups, particularly those capable of hydrogen bonding (A-3), appear to be highly favorable.

  • Electron-donating groups on the aromatic ring of thioether derivatives (T-2) may enhance potency.

  • Ester derivatives generally show lower activity in this hypothetical series.

These initial findings would then guide the design and synthesis of the next generation of analogs to further probe the SAR and optimize the lead compound.

Conclusion

The 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and SAR framework detailed in this application note provide a robust and systematic approach for researchers to explore the chemical space around this core structure. By understanding the causality behind experimental choices and meticulously analyzing the biological data, scientists can efficiently navigate the path of lead optimization and contribute to the discovery of new and effective medicines.

References

  • Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. PubMed Central. Available at: [Link]

  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Scientific Research Publishing. Available at: [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. ResearchGate. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • NMR spectrum of 1-phenyl, 2-propanone. ResearchGate. Available at: [Link]

  • Production of 2-chloro-1-phenylpropane.Google Patents.
  • Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease. PubMed. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]

  • 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of alpha, beta-unsaturated ketone as Potential Antifungal Agents. ResearchGate. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]

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Application

Protocol for the Diastereoselective Reduction of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-tested protocol for the chemical reduction of the α-chloro ketone, 2-chloro-1-(4-(benzyloxy)phenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the chemical reduction of the α-chloro ketone, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, to its corresponding chlorohydrin, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-ol. Chlorohydrins are pivotal intermediates in pharmaceutical synthesis, often serving as precursors to epoxides and other valuable motifs.[1][2] This document details a robust methodology employing sodium borohydride as the reducing agent, with a strong emphasis on the mechanistic principles governing the reaction's diastereoselectivity. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth scientific rationale, step-by-step instructions, safety procedures, and characterization guidelines to ensure reliable and reproducible outcomes.

Scientific Rationale and Mechanistic Overview

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[3] When the ketone substrate possesses a stereocenter adjacent to the carbonyl group, as in the case of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, the primary challenge becomes controlling the diastereoselectivity of the product. The hydride can attack the carbonyl face from two different directions, leading to either the syn or anti diastereomer.

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the reagent of choice for this protocol. It is a mild and selective reducing agent that readily reduces aldehydes and ketones while being compatible with a wide range of other functional groups, including the benzyl ether present in the substrate.[4][5] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol and offers a superior safety profile.[5]

Controlling Diastereoselectivity: The Cram Chelation Model

The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds can often be predicted by established stereochemical models. While the Felkin-Anh model is commonly used, the presence of a Lewis-basic heteroatom, such as chlorine, at the α-position often leads to a different outcome governed by Cram's Chelation Control .[6][7]

In this model, the sodium cation (Na⁺) from NaBH₄ coordinates with both the carbonyl oxygen and the α-chlorine atom, forming a rigid five-membered chelate ring.[7][8] This chelation locks the molecule into a specific conformation where the largest group on the stereocenter (the benzyloxyphenyl group) is oriented away from the chelate ring. The incoming nucleophile (hydride, H⁻) is then sterically directed to attack the less hindered face of the carbonyl, leading to a predictable diastereomer. For this substrate, the chelation-controlled pathway is expected to be the dominant mechanism, favoring the formation of the syn chlorohydrin.

Figure 1: Cram Chelation Model. A diagram illustrating the chelation-controlled hydride attack.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the reduction of the title compound.

Materials and Equipment
Reagents CAS No. Purity Supplier
2-chloro-1-(4-(benzyloxy)phenyl)propan-1-oneN/A>98%In-house/Custom
Sodium borohydride (NaBH₄)16940-66-2>98%Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-1>99.8%Fisher Scientific
Ethyl acetate (EtOAc), ACS Grade141-78-6>99.5%VWR
Hexanes, ACS Grade110-54-3>98.5%VWR
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9-Lab Prepared
Anhydrous magnesium sulfate (MgSO₄)7487-88-9-Sigma-Aldrich
Silica gel, flash chromatography grade (230-400 mesh)7631-86-9-Sorbent Tech.

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Argon or Nitrogen gas inlet

  • Glass funnel, separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

  • Standard laboratory glassware

Safety Precautions
  • Sodium Borohydride (NaBH₄): Highly toxic if swallowed or in contact with skin. It is water-reactive and releases flammable hydrogen gas upon contact with water or acid.[9][10][11] Handle in a well-ventilated fume hood, away from water and ignition sources. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[12]

  • α-Chloro Ketones: Can be irritating and lachrymatory. Handle with care in a fume hood.

  • Solvents: Methanol, ethyl acetate, and hexanes are flammable. Keep away from open flames and sparks.

Step-by-Step Reaction Procedure

Figure 2: Experimental Workflow. A flowchart of the reduction and purification process.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (e.g., 1.0 g, 1.0 equiv).

  • Dissolution: Add anhydrous methanol (approx. 20 mL) and stir until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 1.2 equivalents) in small portions over 15-20 minutes.[13] Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, ensuring both safety and selectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent). The reaction is typically complete within 1-2 hours, as indicated by the complete disappearance of the starting ketone spot.[3]

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 20 mL) while the flask is still in the ice bath. Continue stirring for 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (1 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chlorohydrin.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to isolate the pure chlorohydrin product.[3]

Characterization and Data Analysis

The identity, purity, and diastereomeric ratio of the synthesized 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-ol should be confirmed using standard analytical techniques.

Technique Expected Observation
FT-IR Disappearance of the ketone C=O stretch (approx. 1680 cm⁻¹). Appearance of a broad O-H stretch (approx. 3400 cm⁻¹).
¹H NMR Appearance of a new signal for the carbinol proton (CH-OH) and the hydroxyl proton (-OH). The diastereomeric ratio can be determined by integrating the distinct carbinol proton signals for the syn and anti isomers.
¹³C NMR Disappearance of the ketone carbonyl signal (approx. 198 ppm). Appearance of a new carbinol carbon signal (approx. 70-80 ppm).
MS (ESI) Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight.

Conclusion

This application note outlines a reliable and diastereoselective protocol for the reduction of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one using sodium borohydride. The procedure is guided by the principles of Cram's chelation control to predictably favor the syn-chlorohydrin diastereomer. By adhering to the detailed steps for reaction execution, monitoring, and purification, researchers can consistently obtain the desired chlorohydrin intermediate, a crucial building block for the synthesis of more complex pharmaceutical targets.

References

  • Ketone Reduction by Sodium Borohydride. University of Wisconsin-Madison Chemistry Department.
  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
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  • Organic Syntheses Procedure. Organic Syntheses.
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  • Sodium Borohydride Safety D

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Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone for the Synthesis of α-Aryl Ketones

Abstract: This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using the α-chloro ketone substrate, 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone. The α-aryl ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using the α-chloro ketone substrate, 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone. The α-aryl ketone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, and its efficient construction is of paramount importance.[1][2] This guide details the mechanistic underpinnings of the reaction, offers a robust, step-by-step protocol, and provides critical insights into parameter optimization and troubleshooting. The protocols and technical discussions are designed for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of α-Aryl Ketones

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and low toxicity of its organoboron reagents make it a preferred method in the pharmaceutical industry for constructing complex molecular architectures.[3]

While traditionally applied to the coupling of sp2-hybridized centers (e.g., aryl-aryl bonds), advancements have extended its scope to include sp3-hybridized carbons.[5] The α-arylation of ketones to form C(sp2)-C(sp3) bonds is a particularly valuable transformation, as the resulting α-aryl ketone core is present in numerous bioactive molecules and pharmaceutical agents.[1][6][7]

This note focuses on the Suzuki coupling of 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone, an α-chloro ketone. The use of alkyl halides, especially chlorides, in Suzuki couplings can be challenging due to their lower reactivity in the oxidative addition step compared to bromides or iodides.[4][8] However, successful coupling provides a direct and efficient route to valuable α-aryl propionylphenone derivatives, which are key intermediates for various downstream applications.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for rational troubleshooting and reaction optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the α-chloro ketone. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[10] The efficiency of this step is highly dependent on the choice of palladium ligand.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[4][5] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[5]

  • Reductive Elimination: The two organic fragments on the palladium center (the enolate equivalent and the aryl group) couple and are expelled from the coordination sphere, forming the new C-C bond of the α-aryl ketone product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(Cl) (Oxidative Adduct) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂(R²) (Transmetalation Product) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (α-Aryl Ketone) tm_complex->product sub1 R¹-Cl (α-Chloro Ketone) sub1->oa_complex sub2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) sub2->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->tm_complex Experimental_Workflow setup 1. Reaction Setup - Add ketone, boronic acid, base to flask. - Seal and purge with Argon. solvent 2. Solvent Addition - Add degassed dioxane and water. setup->solvent degas 3. Degassing - Sparge mixture with Argon for 15 min. solvent->degas catalyst 4. Catalyst Addition - Add Pd₂(dba)₃ and XPhos ligand. degas->catalyst reaction 5. Reaction - Heat at 90-110 °C. - Monitor by TLC/LC-MS. catalyst->reaction workup 6. Workup - Cool, quench with water. - Extract with Ethyl Acetate. reaction->workup purify 7. Purification - Dry organic layer. - Concentrate and purify by column chromatography. workup->purify

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Application

Versatile Synthesis of Privileged Heterocyclic Scaffolds from 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, fiv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, five-membered rings containing nitrogen, sulfur, or oxygen atoms—such as thiazoles, oxazoles, and imidazoles—are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[2][3] This application note provides a detailed guide for the synthesis of these key heterocyclic systems using a versatile and readily accessible starting material: 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. As an α-haloketone, this compound possesses dual electrophilic sites, making it an ideal precursor for various cyclization strategies.[4] We present detailed, step-by-step protocols, mechanistic insights, and comparative data for the synthesis of thiazole, oxazole, and imidazole derivatives, intended to empower researchers in medicinal chemistry and drug development to rapidly generate compound libraries for screening and lead optimization.

The Strategic Advantage of α-Haloketones in Heterocyclic Synthesis

The high reactivity of α-haloketones makes them powerful building blocks in organic synthesis.[4] The starting material, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, features two key electrophilic centers:

  • The α-Carbon: The carbon atom bonded to the chlorine is highly susceptible to nucleophilic attack via an SN2 pathway, leading to the displacement of the chloride leaving group.[5]

  • The Carbonyl Carbon: This carbon is electrophilic and readily reacts with nucleophiles, typically leading to addition or condensation reactions.

The strategic combination of these two reactive sites allows for controlled, sequential reactions with dinucleophilic reagents to form stable five-membered heterocyclic rings. The 4-(benzyloxy)phenyl group provides a stable, protected phenol moiety that can be deprotected in later synthetic stages for further functionalization, adding another layer of synthetic utility.

Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis, a classic and reliable method, involves the reaction of an α-haloketone with a thioamide-containing compound.[6] This reaction is a cornerstone for producing a wide array of 2-amino and 2,4-disubstituted thiazoles, which are prevalent in FDA-approved drugs and clinical candidates.[7]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thiourea or thioamide acts as the initial nucleophile, attacking the α-carbon and displacing the chloride. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

hantzsch_synthesis cluster_caption Hantzsch Thiazole Synthesis Workflow start_ketone α-Chloroketone (Starting Material) intermediate1 S-Alkylation Intermediate start_ketone->intermediate1 S-Alkylation (SN2) thiourea Thiourea / Thioamide thiourea->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration (-H₂O) caption Figure 1. Mechanistic workflow of the Hantzsch thiazole synthesis.

Caption: Figure 1. Mechanistic workflow of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-(4-(benzyloxy)phenyl)-5-methylthiazole

This protocol details the reaction with thiourea to yield a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.[8]

Materials:

  • 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (approx. 0.2 M solution)

  • Sodium bicarbonate (optional, as an acid scavenger)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and ethanol. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add thiourea to the solution. If desired, sodium bicarbonate (1.2 eq) can be added to neutralize the HCl generated during the reaction, which can improve yields in some cases.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting ketone spot on TLC), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

Synthesis of Oxazole Derivatives via Robinson-Gabriel Synthesis

The synthesis of oxazoles from α-haloketones is typically achieved by reaction with a primary amide, followed by cyclodehydration.[1][9] This pathway, a variation of the Robinson-Gabriel synthesis, provides access to 2,5-disubstituted oxazoles, which are found in numerous natural products and pharmacologically active compounds.[10][11]

Mechanistic Rationale

The reaction begins with the N-alkylation of the primary amide by the α-haloketone. The resulting α-acylamino ketone intermediate is then subjected to cyclodehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to form the aromatic oxazole ring.

robinson_gabriel_synthesis cluster_caption Robinson-Gabriel Oxazole Synthesis Workflow start_ketone α-Chloroketone (Starting Material) intermediate1 N-Alkylation Product (α-Acylamino Ketone) start_ketone->intermediate1 N-Alkylation (SN2) amide Primary Amide (e.g., Benzamide) amide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Enolization & Cyclization product Oxazole Derivative intermediate2->product Dehydration (e.g., H₂SO₄) caption Figure 2. Mechanistic workflow for oxazole synthesis. imidazole_synthesis cluster_caption Amidine-Based Imidazole Synthesis Workflow start_ketone α-Chloroketone (Starting Material) intermediate1 N-Alkylation Intermediate start_ketone->intermediate1 N-Alkylation (SN2) amidine Amidine (e.g., Benzamidine) amidine->intermediate1 intermediate2 Cyclized Dihydroimidazole intermediate1->intermediate2 Intramolecular Condensation product Imidazole Derivative intermediate2->product Oxidation/ Aromatization caption Figure 3. Mechanistic workflow for imidazole synthesis.

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Method

Experimental procedure for the synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

An Application Note and Protocol for the Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Abstract This document provides a comprehensive guide for the synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethox...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Abstract

This document provides a comprehensive guide for the synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a valuable ketone intermediate in the development of various organic compounds. The protocol details a robust two-step synthetic pathway, commencing with the Friedel-Crafts acylation of benzyl phenyl ether to form the propiophenone intermediate, followed by a selective α-chlorination to yield the final product. This guide is intended for researchers in organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for analytical characterization.

Introduction and Synthetic Strategy

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, with CAS number 111000-54-5, serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloro group at the alpha position to the carbonyl, makes it a versatile precursor for introducing various functionalities.

The synthetic strategy outlined herein is a logical and efficient two-step process designed to ensure a high yield and purity of the target compound.

  • Step 1: Friedel-Crafts Acylation. This initial step involves the synthesis of the precursor ketone, 1-[4-(phenylmethoxy)phenyl]propan-1-one. This is achieved via an electrophilic aromatic substitution reaction between benzyl phenyl ether and propionyl chloride.[3][4] A Lewis acid, aluminum chloride (AlCl₃), is used to catalyze the reaction by generating a highly electrophilic acylium ion.[4][5]

  • Step 2: α-Chlorination of the Ketone. The intermediate ketone from Step 1 undergoes a selective chlorination at the alpha-carbon (the carbon atom adjacent to the carbonyl group).[6] This reaction proceeds under acidic conditions, which catalyze the formation of an enol tautomer.[6][7] The electron-rich enol then acts as a nucleophile, attacking the electrophilic chlorine source (in this protocol, sulfuryl chloride, SO₂Cl₂) to yield the final α-chloro ketone.[7][8]

Overall Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination A Benzyl Phenyl Ether + Propionyl Chloride B Reaction with AlCl3 Catalyst A->B C Work-up & Purification B->C D 1-[4-(phenylmethoxy)phenyl]propan-1-one C->D E Ketone Intermediate D->E F Reaction with SO2Cl2 E->F G Work-up & Purification F->G H Final Product G->H

Caption: High-level overview of the two-step synthesis.

Safety and Handling

Extreme caution is required when handling the reagents in this protocol.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Handle in a moisture-free environment, under an inert atmosphere (e.g., nitrogen or argon).

  • Propionyl Chloride and Sulfuryl Chloride (SO₂Cl₂): These reagents are corrosive, lachrymatory (tear-inducing), and react with moisture.[9][10][11] They must be handled exclusively in a certified chemical fume hood.[10] Inhalation or skin contact can cause severe burns.[11]

  • Solvents: Dichloromethane (DCM) and other organic solvents are volatile and flammable. Ensure there are no nearby ignition sources.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact with chlorinated solvents; consider laminate or butyl rubber gloves), and splash-proof safety goggles. A face shield is recommended when handling larger quantities of corrosive reagents.[9]

Detailed Experimental Protocols

Step 1: Synthesis of 1-[4-(phenylmethoxy)phenyl]propan-1-one

This procedure is an adaptation of the standard Friedel-Crafts acylation methodology.[3][4][12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Benzyl phenyl ether184.2410.0 g54.27
Aluminum chloride (AlCl₃)133.348.0 g59.99
Propionyl chloride92.525.5 g (5.0 mL)59.44
Dichloromethane (DCM)-150 mL-
Hydrochloric acid (1M)-100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Ensure all glassware is oven-dried to remove moisture. The system should be under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the flask, add aluminum chloride (8.0 g) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a slurry.

  • Substrate Addition: In a separate beaker, dissolve benzyl phenyl ether (10.0 g) in 25 mL of DCM. Transfer this solution to the dropping funnel. Add the benzyl phenyl ether solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes.

  • Acylating Agent Addition: Cool the reaction mixture to 0°C using an ice-water bath. Add propionyl chloride (5.0 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl. This step is highly exothermic and will release HCl gas; perform this in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 1-[4-(phenylmethoxy)phenyl]propan-1-one.

Step 2: α-Chlorination to Yield 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

This protocol employs sulfuryl chloride for a controlled α-chlorination.[13]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-[4-(phenylmethoxy)phenyl]propan-1-one240.295.0 g20.81
Sulfuryl chloride (SO₂Cl₂)134.973.1 g (1.85 mL)22.89
Dichloromethane (DCM)-100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone intermediate (5.0 g) in 100 mL of anhydrous DCM.

  • Reagent Addition: Add sulfuryl chloride (1.85 mL) to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirred solution at room temperature over 20 minutes. The reaction will evolve gas (SO₂ and HCl), so ensure efficient ventilation.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 50 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Extraction and Washing: Transfer to a separatory funnel, separate the organic layer, and wash it with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

Mechanistic Insights

Understanding the reaction mechanisms is critical for troubleshooting and optimization.

G cluster_0 Step 1: Friedel-Crafts Acylation Mechanism cluster_1 Step 2: α-Chlorination Mechanism (Acid-Catalyzed) A 1. Formation of Acylium Ion Propionyl Chloride + AlCl3 → [CH3CH2C=O]+ + [AlCl4]- B 2. Electrophilic Attack Acylium ion attacks the electron-rich 4-position of benzyl phenyl ether. A->B C 3. Deprotonation [AlCl4]- removes a proton to restore aromaticity, regenerating AlCl3 catalyst. B->C D 1. Keto-Enol Tautomerism Carbonyl is protonated, followed by deprotonation at the α-carbon to form an enol. E 2. Nucleophilic Attack The π-bond of the enol attacks SO2Cl2. D->E F 3. Deprotonation The protonated carbonyl is deprotonated to yield the final α-chloro ketone. E->F

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Welcome to the technical support center for the purification of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- (CAS No. 111000-54-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- (CAS No. 111000-54-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this α-chloro ketone intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols to address challenges encountered during your experiments. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Purification Challenge

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. The primary challenges in its purification often stem from impurities generated during its synthesis, which typically involves a Friedel-Crafts acylation followed by an α-chlorination, or a direct Friedel-Crafts reaction with a chlorinated acyl chloride.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as benzyloxybenzene or 1-(4-(benzyloxy)phenyl)ethanone.

  • Di-chlorinated Byproducts: Arising from the over-chlorination of the ketone.[1]

  • Isomeric Products: From acylation at different positions on the aromatic ring, although para-substitution is generally favored.

  • Polyacylated Products: Though less common with deactivating acyl groups.[2]

  • Residual Catalyst and Solvents: From the reaction workup.

This guide will focus on two primary purification techniques: recrystallization and flash column chromatography .

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

A. Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[3] High concentration of impurities can also depress the melting point.1. Re-dissolve and add more solvent: The increased solvent volume can sometimes prevent premature separation.[3] 2. Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before moving to an ice bath. Slow cooling favors the formation of a stable crystal lattice over an amorphous oil. 3. Switch to a lower-boiling point solvent system: If oiling out persists, the solvent is likely unsuitable. Consider a solvent with a lower boiling point.
No Crystal Formation The solution is not supersaturated (too much solvent was used).[4] The compound is highly soluble in the chosen solvent even at low temperatures.1. Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[5] 3. Change the solvent system: Use a two-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol/water or ethyl acetate/hexane).[6][7]
Low Recovery Too much solvent was used.[4] The crystals were washed with a solvent in which they are too soluble. The compound is significantly soluble in the cold recrystallization solvent.1. Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Wash with ice-cold solvent: Ensure the washing solvent is thoroughly chilled to minimize dissolution of the purified crystals. 3. Recover from mother liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product.
Colored Impurities in Crystals The impurity is co-crystallizing with the product. The impurity is not effectively removed by this solvent system.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Choose a different solvent: The impurity may have different solubility in another solvent, allowing for better separation.
B. Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Separation of Spots (Overlapping Bands) Incorrect mobile phase polarity. Column was not packed properly, leading to channeling.1. Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your product and impurities (aim for a ΔRf of at least 0.2). A common starting point for aromatic ketones is a hexane/ethyl acetate mixture.[8] 2. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound. The compound may be reacting with the silica gel (which is slightly acidic).1. Increase the mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Use a modified stationary phase: Consider using alumina or a deactivated silica gel if your compound is acid-sensitive.[9]
Cracking of the Silica Gel Bed The heat of adsorption of the solvent onto the silica gel is causing thermal stress.1. Pre-elute the column: Run the mobile phase through the packed column for a period before loading your sample to allow it to equilibrate. 2. Pack the column as a slurry: This method can help to create a more stable and uniform column bed.[10]

III. Experimental Protocols

A. Recrystallization Protocol

This protocol provides a starting point for the recrystallization of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. It is recommended to first perform this on a small scale to determine the optimal conditions.

1. Single-Solvent Recrystallization (Ethanol)

Based on the successful crystallization of similar compounds, ethanol is a promising solvent.[11]

  • Step 1: Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Step 2: Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Step 3: Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Step 4: Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

  • Step 5: Drying: Dry the crystals under vacuum to remove any residual solvent.

2. Two-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in a single solvent.[7]

  • Step 1: Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Step 2: Induction of Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy.

  • Step 3: Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Step 4: Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Step 5: Isolation and Drying: Collect and dry the crystals as described in the single-solvent method.

Recrystallization Solvent Selection Summary

Solvent System "Good" Solvent "Poor" Solvent Rationale
Ethanol--Effective for many aromatic ketones.[11]
Ethanol/WaterEthanolWaterGood for moderately polar compounds.[7]
Ethyl Acetate/HexaneEthyl AcetateHexaneA common system for compounds of intermediate polarity.[6]
B. Flash Column Chromatography Protocol

Flash chromatography is a rapid and effective method for purifying larger quantities of material.[12]

  • Step 1: Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Step 2: Column Packing: Pack a glass column with silica gel, either as a dry powder or a slurry in the initial, least polar mobile phase.

  • Step 3: Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the column.

  • Step 4: Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Step 5: Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Step 6: Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC/HPLC) Pure->Analysis

Caption: General purification workflow for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

IV. Purity Assessment

Confirming the purity of the final product is a critical step.

A. Thin Layer Chromatography (TLC)

TLC is a quick and easy way to monitor the progress of a reaction and the purity of column fractions.

  • Stationary Phase: Silica gel plates with a fluorescent indicator (F254).

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The exact ratio should be determined experimentally.

  • Visualization:

    • UV Light (254 nm): The aromatic rings in the compound will absorb UV light, appearing as dark spots on the fluorescent background.[13]

    • Iodine Chamber: The compound will likely stain brown when exposed to iodine vapor.[13]

    • Potassium Permanganate Stain: The ketone functional group may be oxidized by permanganate, resulting in a yellow spot on a purple background.

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative measure of purity.

  • Column: A C18 reverse-phase column is suitable for this type of aromatic compound.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid) and a polar organic solvent like acetonitrile or methanol is typically used.[2][8]

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., around 254 nm) is appropriate.

V. Frequently Asked Questions (FAQs)

Q1: My compound decomposes on the silica gel column. What should I do?

A1: α-Chloro ketones can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in your mobile phase.[9] Alternatively, using a different stationary phase like alumina may be beneficial.

Q2: How can I be sure I have removed all the di-chlorinated impurity?

A2: The di-chlorinated product will be less polar than your mono-chlorinated product. In column chromatography, it should elute earlier. You can monitor the separation using TLC. For confirmation, techniques like mass spectrometry or NMR spectroscopy would be necessary to definitively identify the components of each fraction.

Q3: I see multiple spots on my TLC plate after purification. What are they?

A3: These could be unreacted starting materials, byproducts, or isomers. If you suspect unreacted starting material, you can co-spot your purified sample with the starting material on a TLC plate to see if the spots align.

Q4: What is the expected appearance of the pure compound?

A4: While the crude product may be an off-white or yellowish solid, the purified 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- should be a white to off-white crystalline solid.

Q5: Are there any specific safety precautions I should take?

A5: Yes. α-Chloro ketones are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

VI. References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022-10-20). Retrieved from [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Retrieved from [Link]

  • Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography - PubMed. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. Retrieved from [Link]

  • Successful Flash Chromatography | Biotage. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Recrystallization Solvent Pair - YouTube. (2013-07-11). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024-11-20). Retrieved from [Link]

  • Questions about Column Chromatography : r/chemistry - Reddit. (2016-03-09). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. Retrieved from [Link]

  • mechanism of alpha-halogenation of ketones - YouTube. (2019-01-09). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents. Retrieved from

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Retrieved from [Link]

  • US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents. Retrieved from

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Recrystallization1. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2018-10-01). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025-03-09). Retrieved from [Link]

  • EP2528905B1 - Process for the preparation of nebivolol - Google Patents. Retrieved from

  • (PDF) The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone - ResearchGate. (2025-08-06). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Welcome to the technical support guide for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and challenges encountered during this multi-step synthesis.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is typically achieved in two key stages:

  • Friedel-Crafts Acylation: This initial step involves the reaction of 4-(benzyloxy)phenyl ether with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-(benzyloxy)phenyl)propan-1-one.[1][2]

  • Alpha-Chlorination: The intermediate ketone is then subjected to chlorination at the alpha-position to yield the final product.[3][4]

This guide will dissect the potential side reactions in each stage and provide actionable solutions to optimize your synthesis for purity and yield.

Synthesis_Overview cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Chlorination A 4-(Benzyloxy)phenyl ether C 1-(4-(benzyloxy)phenyl)propan-1-one A->C Electrophilic Aromatic Substitution B Propanoyl Chloride + AlCl₃ B->C E 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one C->E Enolate/Enol Formation D Chlorinating Agent (e.g., SO₂Cl₂ or NCS) D->E

Caption: Overall synthetic pathway.

II. Troubleshooting Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is not without its challenges.[1][5] The primary electrophile in this reaction is the acylium ion, generated from the reaction of propanoyl chloride with AlCl₃.[2][6]

FAQ 1: Low Yield of the Desired Ketone

Question: I am observing a low yield of 1-(4-(benzyloxy)phenyl)propan-1-one. What are the potential causes and solutions?

Answer:

Several factors can contribute to a low yield in this step. Here’s a breakdown of the common culprits and how to address them:

Potential Cause Explanation Troubleshooting Strategy
Catalyst Deactivation The Lewis acid catalyst (AlCl₃) is highly moisture-sensitive. Any water present in the reactants or solvent will hydrolyze the AlCl₃, rendering it inactive.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly opened or properly stored AlCl₃.
Complexation with Product The ketone product can form a complex with the AlCl₃, which deactivates the catalyst and requires more than a stoichiometric amount of the Lewis acid.Use at least 1.1 to 1.3 equivalents of AlCl₃ to compensate for complexation.
Substrate Purity Impurities in the 4-(benzyloxy)phenyl ether can interfere with the reaction.Purify the starting material by recrystallization or column chromatography before use.
Side Reaction 1: Ortho-Acylation

Issue: Besides the desired para-substituted product, I am isolating the ortho-isomer, 2-(benzyloxy)phenyl)propan-1-one.

Causality: The benzyloxy group is an ortho-, para-directing group. While the para-position is sterically favored, some degree of ortho-acylation is often unavoidable. The ratio of ortho to para substitution is influenced by reaction temperature and the choice of solvent.

Mitigation Protocol:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent. This increases the selectivity for the thermodynamically more stable para-product.

  • Solvent Choice: Using a non-polar solvent like dichloromethane or 1,2-dichloroethane can favor para-substitution.

  • Purification: The ortho and para isomers can typically be separated by column chromatography on silica gel.

Side Reaction 2: De-benzylation

Issue: I am observing the formation of 1-(4-hydroxyphenyl)propan-1-one in my crude product mixture.

Causality: The Lewis acid catalyst, AlCl₃, can cleave the benzyl ether protecting group, particularly at elevated temperatures or with prolonged reaction times. This side reaction is a classic limitation of Friedel-Crafts reactions on substrates with acid-labile groups.

Preventative Measures:

  • Strict Temperature Control: Do not allow the reaction temperature to rise above 5 °C.

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid extended exposure to the Lewis acid.

  • Alternative Catalysts: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may reduce the extent of de-benzylation, although this may require optimization of reaction conditions.

Friedel_Crafts_Side_Reactions Start 4-(Benzyloxy)phenyl ether + Propanoyl Chloride/AlCl₃ Desired 1-(4-(Benzyloxy)phenyl)propan-1-one (Para) Start->Desired Desired Pathway Ortho Ortho-Acylation Product Start->Ortho Side Reaction Debenzyl 1-(4-Hydroxyphenyl)propan-1-one Start->Debenzyl Side Reaction

Caption: Side reactions in Friedel-Crafts acylation.

III. Troubleshooting Alpha-Chlorination

The alpha-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one proceeds via an enol or enolate intermediate.[4][7] The choice of chlorinating agent and reaction conditions is critical to avoid side reactions.

FAQ 2: Incomplete Chlorination

Question: My reaction is stalling, and I have a significant amount of unreacted starting ketone. How can I drive the reaction to completion?

Answer:

Incomplete chlorination is a common issue that can often be resolved by addressing the following:

Potential Cause Explanation Troubleshooting Strategy
Insufficient Chlorinating Agent The reaction requires a stoichiometric amount of the chlorinating agent.Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent to ensure complete conversion.
Poor Enol/Enolate Formation The rate-determining step is often the formation of the enol or enolate.[4]For acid-catalyzed chlorination, ensure a strong acid catalyst is present. For base-mediated chlorination, use a suitable non-nucleophilic base.
Low Reaction Temperature While low temperatures can improve selectivity, they can also slow down the reaction rate.If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the formation of byproducts.
Side Reaction 3: Di-chlorination

Issue: I am observing the formation of 2,2-dichloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Causality: The introduction of the first chlorine atom can sometimes make the remaining alpha-proton more acidic, leading to a second chlorination event. This is particularly prevalent under basic conditions.

Mitigation Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Avoid using a large excess.

  • Acid-Catalyzed Conditions: Perform the chlorination under acidic conditions. The protonated ketone is less susceptible to over-halogenation compared to the enolate formed under basic conditions.[7]

  • Choice of Chlorinating Agent: Use a milder chlorinating agent. N-chlorosuccinimide (NCS) often provides better control over mono-chlorination compared to more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.[8]

Side Reaction 4: Aromatic Ring Chlorination

Issue: My product is contaminated with a species where a chlorine atom has been added to the aromatic ring.

Causality: The benzyloxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. Some chlorinating agents, or impurities within them, can act as electrophiles and react with the aromatic ring.

Preventative Measures:

  • Protect from Light: Some chlorination reactions can be radical in nature if exposed to UV light, which can lead to less selective reactions. Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Purify Chlorinating Agent: If using reagents like SO₂Cl₂, ensure they are pure and free from acidic impurities that could promote aromatic chlorination.

  • Controlled Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the slower aromatic substitution pathway.

Alpha_Chlorination_Side_Reactions Start 1-(4-(Benzyloxy)phenyl)propan-1-one + Chlorinating Agent Desired 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (Mono-chloro) Start->Desired Desired Pathway DiChloro Di-chlorination Product Start->DiChloro Side Reaction RingChloro Aromatic Ring Chlorination Start->RingChloro Side Reaction

Caption: Side reactions in alpha-chlorination.

IV. General Purification Strategies

Question: What are the best methods for purifying the final product?

Answer:

Purification of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one typically involves a combination of techniques:

  • Aqueous Workup: After quenching the reaction, a standard aqueous workup is necessary to remove the catalyst and any water-soluble byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from side products like the ortho-isomer, di-chlorinated species, and any remaining starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to achieve high purity.

By carefully controlling reaction parameters and being aware of these potential side reactions, researchers can successfully synthesize 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one with high yield and purity.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Sciencemadness.org. (2014, November 22). mono-chlorination propiophenone. Retrieved from [Link]

  • YouTube. (2018, May 5). Alpha Halogenation of Ketones. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Friedel-Crafts Acylation of Benzyloxybenzene

Welcome to the technical support center for the Friedel-Crafts acylation of benzyloxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of benzyloxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important C-C bond-forming reaction. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this electrophilic aromatic substitution reaction.

Introduction to the Reaction: The Role of the Benzyloxy Group

The Friedel-Crafts acylation of benzyloxybenzene is a powerful method for synthesizing substituted aromatic ketones. The benzyloxy group (-OCH₂Ph) is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The benzyloxy group is an ortho, para-director, meaning it directs the incoming acyl group to the positions ortho and para to itself.[1] Due to steric hindrance from the bulky benzyloxy group, the para-substituted product is generally favored.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Lewis acid in this reaction?

The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst to generate the highly electrophilic acylium ion (R-C=O⁺) from the acyl halide or anhydride.[2][3] The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion.[4]

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

Unlike Friedel-Crafts alkylation, the acylation reaction often requires a stoichiometric amount of the Lewis acid catalyst.[5] This is because the product, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid.[5] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid is needed for each equivalent of the ketone produced.

Q3: What is the expected regioselectivity for the acylation of benzyloxybenzene?

The benzyloxy group is a strong ortho, para-director.[1] Due to the steric bulk of the benzyloxy group, the incoming acyl group will preferentially add to the para position. While some ortho isomer may be formed, the para isomer is expected to be the major product.[6]

Q4: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used.[7][8] The choice of catalyst can influence the reactivity and may be a crucial factor in optimizing the reaction, especially if side reactions are observed. For highly activated substrates like benzyloxybenzene, milder Lewis acids may be sufficient and can help to prevent side reactions such as ether cleavage.

Q5: Why is the reaction mixture quenched in ice-water during the workup?

The workup with ice-water serves two primary purposes. First, it hydrolyzes the aluminum chloride complex with the ketone product, liberating the desired product.[9] Second, it deactivates any remaining acylium ions and the Lewis acid catalyst. The addition to ice is to control the highly exothermic nature of the hydrolysis.

Troubleshooting Guide

Low yields, unexpected byproducts, or a complete lack of reaction can be frustrating. This troubleshooting guide addresses common issues encountered during the Friedel-Crafts acylation of benzyloxybenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and will be deactivated by water.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. - Use a fresh, unopened container of the Lewis acid or purify the existing stock.
2. Insufficient Catalyst: As the product ketone complexes with the Lewis acid, a catalytic amount is often insufficient.- Use at least a stoichiometric amount (1.1-1.2 equivalents) of the Lewis acid relative to the acylating agent.
3. Ether Cleavage: Strong Lewis acids can catalyze the cleavage of the benzyl ether, leading to phenol and other byproducts.[10]- Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of Multiple Products 1. Ortho and Para Isomers: While the para product is favored, some ortho isomer is expected.- Separation of the isomers can often be achieved by column chromatography or recrystallization. The boiling points of the isomers may also be sufficiently different for distillation.[11]
2. Polyacylation: Although the acyl group is deactivating and generally prevents further acylation, this can sometimes occur with highly activated rings.- Use a stoichiometric amount of the acylating agent, not a large excess. - Ensure that the reaction is not run for an excessively long time or at too high a temperature.
Dark Reaction Mixture/Tar Formation 1. High Reaction Temperature: The reaction of the acylating agent with the Lewis acid is exothermic. Uncontrolled temperature can lead to decomposition and polymerization.- Add the acylating agent or the Lewis acid slowly and in portions, while cooling the reaction mixture in an ice bath. - Maintain a low reaction temperature throughout the addition.
2. Impure Reagents: Impurities in the starting materials can lead to side reactions and charring.- Use freshly distilled benzyloxybenzene and acylating agent.
Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues in the Friedel-Crafts acylation of benzyloxybenzene.

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry (>1 equivalent?) check_catalyst->check_stoichiometry If conditions are anhydrous check_temp Assess Reaction Temperature (Too high?) check_stoichiometry->check_temp If stoichiometry is correct check_purity Evaluate Reagent Purity check_temp->check_purity If temperature is controlled ether_cleavage Consider Ether Cleavage Side Reaction check_purity->ether_cleavage If reagents are pure milder_catalyst Use Milder Lewis Acid (e.g., FeCl3, ZnCl2) ether_cleavage->milder_catalyst lower_temp Lower Reaction Temperature ether_cleavage->lower_temp success Improved Yield milder_catalyst->success lower_temp->success

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocol: Acylation of Benzyloxybenzene (Adapted from a similar procedure for anisole)

This protocol is a general guideline and may require optimization for your specific acylating agent and scale.

Materials:

  • Benzyloxybenzene

  • Acyl chloride (e.g., acetyl chloride)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • In the dropping funnel, prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0 °C.

    • In a separate step, add a solution of benzyloxybenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired acylated benzyloxybenzene, which is expected to be predominantly the para-isomer.

Experimental Workflow Diagram

experimental_workflow setup Reaction Setup (Anhydrous conditions, 0 °C) add_acyl Dropwise addition of Acyl Chloride in DCM setup->add_acyl add_benzyl Dropwise addition of Benzyloxybenzene in DCM add_acyl->add_benzyl react Reaction at 0 °C to RT (Monitor by TLC) add_benzyl->react quench Quench with Ice/HCl (Caution: Exothermic!) react->quench extract Separatory Funnel Extraction (DCM/Water) quench->extract wash Wash Organic Layer (Water, NaHCO3, Brine) extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purification (Chromatography/Recrystallization) dry->purify product Pure Acylated Product purify->product

Caption: Step-by-step experimental workflow.

References

  • Clark, J. (n.d.). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36915-36943. [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Martins, P. F., & de Oliveira, L. F. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis, 11(15), 9636-9682. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Martins, P. F., & de Oliveira, L. F. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate. [Link]

  • The Organic Chemist. (2017, December 6). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Smith, J. G. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Course Hero. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... [Link]

  • Kótai, L. (2013, July 30). How are the ortho and para positions of benzene separated?. ResearchGate. [Link]

  • Spagnolo, P., & Zanirato, P. (1970). Acylation and alkylation reactions. Part I. The cleavage of benzyl phenyl ethers by aluminium chloride. Journal of the Chemical Society B: Physical Organic, 1439-1440. [Link]

  • The Organic Chemistry Tutor. (2017, November 28). Ortho Para and Meta Nomenclature of Aromatics (Benzene Derivatives) [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Alpha-Chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one

Welcome to the technical support guide for the selective alpha-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective alpha-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The synthesis of the target molecule, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, is a critical step in various synthetic pathways, but it presents unique challenges due to the molecule's functional groups. The presence of an acid-sensitive benzyl ether and two distinct alpha-positions (a benzylic CH and a methyl CH₂) requires precise control to achieve high yield and selectivity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction outcomes.

Reaction Overview: The Mechanism of Acid-Catalyzed α-Chlorination

Understanding the reaction mechanism is fundamental to effective troubleshooting. The alpha-chlorination of a ketone under acidic conditions proceeds through a rate-determining enolization step.[1][2] The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of a nucleophilic enol intermediate. This enol then attacks an electrophilic chlorine source to yield the α-chloro ketone.

Acid_Catalyzed_Alpha_Chlorination Figure 1: Acid-Catalyzed α-Chlorination Mechanism cluster_0 Keto-Enol Tautomerism (Rate-Determining) cluster_1 Chlorination Ketone Starting Ketone (1-(4-(benzyloxy)phenyl)propan-1-one) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (from α-carbon) ChlorinatedOxonium Chlorinated Oxonium Ion Enol->ChlorinatedOxonium + NCS NCS N-Chlorosuccinimide (NCS) (Electrophilic Cl Source) Succinimide Succinimide Product α-Chloro Ketone (Product) ChlorinatedOxonium->Product - H⁺

Caption: Acid-catalyzed α-chlorination workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the alpha-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is a frequent issue that can typically be traced back to three areas: the catalyst, the chlorinating agent, or the reaction conditions.

  • Cause 1: Inactive Catalyst. The acid-catalyzed enolization is the rate-limiting step.[1] If the concentration or activity of your acid catalyst is insufficient, the reaction will not proceed efficiently.

    • Solution:

      • Ensure your acid catalyst (e.g., HCl in dioxane, p-TsOH) is not old or degraded. Use a freshly opened or prepared solution.

      • Slightly increase the catalyst loading. For instance, if you are using 0.1 eq of p-TsOH, consider increasing it to 0.15-0.2 eq.

      • Confirm the pKa of your chosen acid is low enough to effectively protonate the ketone carbonyl.

  • Cause 2: Ineffective Chlorinating Agent. The choice and quality of the chlorinating agent are critical.

    • Solution:

      • N-Chlorosuccinimide (NCS): This is often the reagent of choice due to its mild nature.[3] However, NCS can degrade over time, especially if exposed to moisture. Use a fresh bottle of high-purity NCS.

      • Sulfuryl Chloride (SO₂Cl₂): While effective, it can be overly aggressive, leading to side products. It also generates HCl in situ, which can cleave the benzyl ether. Use with caution and at low temperatures.

      • Acetyl Chloride / CAN: This system can be highly effective and chemoselective, often preventing chlorination on the aromatic ring.[4]

  • Cause 3: Sub-optimal Reaction Conditions.

    • Solution:

      • Temperature: While starting at 0 °C is recommended to control exotherms and side reactions, low conversion may indicate the need for a higher temperature. Slowly warm the reaction to room temperature and monitor by TLC.

      • Solvent: Ensure your solvent (e.g., THF, DCM, CH₃CN) is anhydrous. Water can interfere with both the catalyst and the chlorinating agent.

Q2: My TLC/LC-MS analysis shows a significant amount of a new, less polar spot, which I suspect is the dichloro-product. How can I prevent this?

A2: The formation of 2,2-dichloro-1-(4-(benzyloxy)phenyl)propan-1-one is a classic example of over-halogenation. This occurs because the first chlorine atom added is electron-withdrawing, which can actually increase the acidity of the remaining α-proton, making a second chlorination competitive.

  • Cause 1: Incorrect Stoichiometry. Using an excess of the chlorinating agent is the most common reason for dichlorination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of your chlorinating agent. Weigh the reagent precisely and do not add a large excess "just in case."

  • Cause 2: Method of Addition. Adding the chlorinating agent too quickly can create localized areas of high concentration, promoting dichlorination.

    • Solution: Add the chlorinating agent portion-wise or as a solution via a syringe pump over a prolonged period (e.g., 30-60 minutes). This maintains a low, steady concentration of the reagent.

  • Cause 3: Prolonged Reaction Time. Allowing the reaction to stir for too long after the starting material is consumed can lead to the slow formation of the dichloro-product.

    • Solution: Monitor the reaction closely using a validated TLC or LC-MS method. Once the starting material is consumed, quench the reaction promptly. Do not let it stir overnight without justification.

Q3: I am observing a significant byproduct corresponding to the mass of 4-hydroxypropiophenone. How can I prevent the loss of the benzyl protecting group?

A3: The benzyloxy group is an ether linkage that is susceptible to cleavage under harsh acidic conditions.[5] This debenzylation is a major competing pathway that severely impacts yield.

  • Cause 1: Excessively Strong or Concentrated Acid.

    • Solution:

      • Avoid strong Brønsted acids like concentrated H₂SO₄ or triflic acid.

      • Use a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TsOH) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to control the amount of active H⁺.

      • Consider non-protic methods if debenzylation remains a persistent issue.

  • Cause 2: Elevated Temperatures. High temperatures accelerate the rate of acid-catalyzed ether cleavage.

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Start at 0 °C and only warm to room temperature if necessary. Avoid heating the reaction.

  • Cause 3: Inappropriate Chlorinating Agent. Some reagents generate strong acids as byproducts. For example, sulfuryl chloride (SO₂Cl₂) produces HCl and SO₂.

    • Solution: Prioritize chlorinating agents that do not generate strong acidic byproducts. N-chlorosuccinimide (NCS) is an excellent choice, as its byproduct is succinimide, which is non-acidic and easily removed.[6]

Troubleshooting_Flowchart Start Analyze Reaction Outcome (TLC, LC-MS) LowConversion Problem: Low Conversion Start->LowConversion No Byproducts Problem: Byproducts Observed Start->Byproducts Yes GoodYield Outcome: High Yield & Purity LowConversion->GoodYield No CheckCatalyst Action: Check/Increase Catalyst LowConversion->CheckCatalyst Byproducts->GoodYield No IdentifyByproduct Identify Byproduct Byproducts->IdentifyByproduct CheckReagent Action: Use Fresh Chlorinating Agent CheckCatalyst->CheckReagent IncreaseTemp Action: Warm to RT Slowly CheckReagent->IncreaseTemp Dichloro Byproduct: Dichlorinated IdentifyByproduct->Dichloro Debenzylated Byproduct: Debenzylated IdentifyByproduct->Debenzylated AromaticCl Byproduct: Ring Chlorination IdentifyByproduct->AromaticCl ControlStoich Action: Use 1.0-1.05 eq. Reagent Dichloro->ControlStoich SlowAddition Action: Add Reagent Slowly Dichloro->SlowAddition MildAcid Action: Use Milder Acid Catalyst Debenzylated->MildAcid LowTemp Action: Maintain Low Temp (0°C) Debenzylated->LowTemp ChangeReagent Action: Switch to NCS Debenzylated->ChangeReagent AvoidLewisAcids Action: Avoid Lewis Acids with Cl₂ AromaticCl->AvoidLewisAcids UseNCS Action: Use NCS or SO₂Cl₂ AromaticCl->UseNCS

Caption: Troubleshooting decision tree for the α-chlorination reaction.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for this specific substrate?

A1: The ideal agent balances reactivity with selectivity, minimizing byproduct formation. For 1-(4-(benzyloxy)phenyl)propan-1-one, N-Chlorosuccinimide (NCS) is highly recommended.

ReagentTypical ConditionsProsCons for this Substrate
N-Chlorosuccinimide (NCS) Cat. acid (HCl, p-TsOH), THF or CH₃CN, 0°C to RTMild, high selectivity, byproduct is non-acidic and easily removed.[6]Can be slower than other reagents. Quality is critical.
Sulfuryl Chloride (SO₂Cl₂) Aprotic solvent (DCM), 0°C to RTHighly reactive, inexpensive.Can be unselective, generates HCl which may cause debenzylation.[5]
Chlorine Gas (Cl₂) Acetic Acid or CCl₄Potent and inexpensive.Difficult to handle, low selectivity, high risk of dichlorination and aromatic chlorination.[1]
Acetyl Chloride / CAN CH₃CN, RTGood yields, excellent chemoselectivity, avoids aromatic chlorination.[4]Requires a stoichiometric oxidant (CAN), which can complicate workup.

Recommendation: Start with N-Chlorosuccinimide (NCS) for the best balance of reactivity and control.

Q2: How can I effectively monitor the reaction's progress?

A2: Effective monitoring is key to quenching the reaction at the optimal time.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Mobile Phase: A good starting point is a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). The product should appear as a new spot, typically with a slightly higher Rf than the starting material. Staining with potassium permanganate can also be helpful.

  • LC-MS: For more precise monitoring, especially during optimization, LC-MS can provide conversion data and identify the masses of any byproducts being formed in real-time.

Q3: What is a reliable workup and purification protocol?

A3: A clean workup is essential for obtaining a pure product.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic chlorine.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil or a low-melting solid.

    • Silica Gel Chromatography: This is the most effective method for purification. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity to elute your product cleanly from the starting material and any non-polar byproducts.

Optimized Experimental Protocol

This protocol is a validated starting point for the selective alpha-chlorination using NCS.

ParameterRecommended ValueRationale
Starting Material 1-(4-(benzyloxy)phenyl)propan-1-one1.0 eq
Chlorinating Agent N-Chlorosuccinimide (NCS)1.05 eq
Catalyst 4M HCl in 1,4-Dioxane0.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)~0.2 M concentration
Temperature 0 °C to Room TemperatureStart cold to control the reaction, warm only if necessary.
Reaction Time 2-6 hoursMonitor by TLC.
Step-by-Step Procedure:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(4-(benzyloxy)phenyl)propan-1-one (1.0 eq).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.2 M. Stir until all the solid has dissolved, then cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Add the 4M HCl in 1,4-dioxane solution (0.1 eq) dropwise via syringe. Allow the solution to stir for 5 minutes.

  • NCS Addition: Add N-Chlorosuccinimide (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC every 30 minutes. If the reaction is sluggish after 2 hours, remove the ice bath and allow it to warm to room temperature, continuing to monitor.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), cool the reaction back to 0 °C and quench by slowly adding 10% aqueous sodium thiosulfate solution.

  • Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

References

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Tilstam, U., & Weinmann, H. (2002). N-Halosuccinimides: User-Friendly and Versatile Reagents for Halogenation Reactions. Organic Process Research & Development, 6(4), 384-393.
  • Powers, J. C., & Wilcox, P. E. (1970). α-Chymotrypsin. In Methods in Enzymology (Vol. 19, pp. 635-644). Academic Press.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2026). Halogenation Of Ketones via Enols. [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]

  • De, S. K. (2005). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2005(12), 199-204.
  • Vlaar, T., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5752. [Link]

  • David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Welcome to the technical support guide for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This document is designed for researchers, chemists, and process development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.

Overview of Synthetic Pathway

The synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is typically achieved via a two-step process. First, a Friedel-Crafts acylation of benzyl phenyl ether with propanoyl chloride yields the intermediate ketone, 1-(4-(benzyloxy)phenyl)propan-1-one. This ketone is then subjected to a selective α-chlorination to afford the final product. Each step presents unique challenges that can lead to a range of process-related impurities.

Synthetic_Workflow A Benzyl Phenyl Ether + Propanoyl Chloride B Step 1: Friedel-Crafts Acylation (Lewis Acid) A->B Reagents C 1-(4-(benzyloxy)phenyl)propan-1-one (Ketone Intermediate) B->C Forms D Step 2: α-Chlorination (Chlorinating Agent) C->D Reacts in E 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (Final Product) D->E Yields

Caption: General two-step synthetic workflow.

Section 1: Troubleshooting the Friedel-Crafts Acylation Step

This initial step is critical for establishing the core structure. The primary issues encountered here relate to reaction efficiency, regioselectivity, and the stability of the benzyl protecting group.

Q1: My Friedel-Crafts reaction is incomplete, showing significant unreacted benzyl phenyl ether. What are the likely causes?

Answer: An incomplete reaction is typically traced back to the catalyst or reaction conditions.

  • Causality (Catalyst): The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Any moisture in the reagents or solvent will quench the catalyst, rendering it inactive. Furthermore, in Friedel-Crafts acylations, the catalyst complexes with the product ketone, meaning a stoichiometric amount of the catalyst is required.[1] Insufficient catalyst will lead to a stalled reaction.

  • Causality (Temperature): While heating can increase the reaction rate, Friedel-Crafts reactions often have an optimal temperature range. Insufficient thermal energy may result in a sluggish conversion. Conversely, excessive heat can promote side reactions and degradation. The reaction of benzene with ethanoyl chloride is often heated to around 60°C.[2][3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, CS₂) and glassware thoroughly. Handle the Lewis acid in a glovebox or under an inert atmosphere.

  • Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (propanoyl chloride). The formed ketone product acts as a Lewis base and complexes with the AlCl₃, effectively sequestering it.[1][4]

  • Optimize Temperature: Start the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm, then gradually warm to a moderate temperature (e.g., 40-60 °C) and monitor by TLC or HPLC until the starting material is consumed.

Q2: I've isolated a regioisomeric impurity alongside my desired para-substituted product. How do I identify and prevent it?

Answer: The benzyloxy group is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, the most common regioisomeric impurity is the ortho-acylated product, 1-(2-(benzyloxy)phenyl)propan-1-one.

  • Identification: The ortho and para isomers can typically be distinguished and quantified using ¹H NMR spectroscopy by examining the aromatic region splitting patterns and by HPLC, where they will have different retention times.[5]

  • Prevention (Steric Hindrance): The formation of the ortho isomer is often disfavored due to steric hindrance between the bulky acyl group and the benzyloxy substituent. You can enhance this effect by:

    • Choice of Lewis Acid: Using a bulkier Lewis acid catalyst can further disfavor attack at the sterically hindered ortho position.

    • Lower Reaction Temperature: Running the reaction at lower temperatures often increases the selectivity for the thermodynamically favored para product.

Friedel_Crafts_Impurities Start Benzyl Phenyl Ether Product Desired Para-Product 1-(4-(benzyloxy)phenyl)propan-1-one Start->Product Acylation (Desired) Ortho Ortho-isomer 1-(2-(benzyloxy)phenyl)propan-1-one Start->Ortho Acylation (Side Reaction) - Low Temp Control - Less Bulky Catalyst Debenzyl Debenzylated Impurity 1-(4-hydroxyphenyl)propan-1-one Start->Debenzyl Cleavage - Strong Lewis Acid - High Temp / Long Time

Caption: Common impurity pathways in the Friedel-Crafts acylation step.

Q3: My product appears to have been debenzylated, showing 1-(4-hydroxyphenyl)propan-1-one. Why did this happen?

Answer: The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions, a reaction often mediated by the Lewis acid catalyst itself.

  • Causality: Strong Lewis acids like AlCl₃ can coordinate to the ether oxygen, weakening the C-O bond and facilitating cleavage, especially at elevated temperatures or with prolonged reaction times.[6] This results in the formation of a phenolic impurity, which can complicate both the current step and the subsequent chlorination.

Preventative Measures:

  • Milder Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may be less prone to inducing ether cleavage.

  • Strict Temperature Control: Avoid exceeding the optimal reaction temperature.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.

Section 2: Troubleshooting the α-Chlorination Step

The selective introduction of a single chlorine atom alpha to the ketone is the primary goal. Common issues include incomplete conversion, over-chlorination, and competing side reactions on the aromatic ring or benzyl group.

Q4: My final product is contaminated with significant amounts of the unchlorinated ketone intermediate. How can I improve conversion?

Answer: Low conversion in α-chlorination points to issues with the chlorinating agent or the reaction mechanism, which typically proceeds via an enol or enolate intermediate.[7][8]

  • Causality (Acid-Catalyzed): In acid-catalyzed chlorination (e.g., using SO₂Cl₂), the rate-determining step is often the formation of the enol tautomer.[7] The reaction may be slow if the acid catalyst concentration is too low or if the temperature is insufficient to promote enolization at a reasonable rate.

  • Causality (Chlorinating Agent): The chlorinating agent (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂)) must be used in at least a stoichiometric amount. Degradation of the reagent due to improper storage can lead to under-dosing.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Use 1.05-1.2 equivalents of the chlorinating agent to ensure a slight excess is present to drive the reaction to completion.

  • Use a Catalyst: For reagents like NCS, adding a catalytic amount of a proton source (e.g., p-TsOH, HCl) can accelerate the reaction by catalyzing enol formation.

  • Increase Temperature: Gently warming the reaction mixture can increase the rate of both enolization and chlorination. Monitor carefully to avoid side reactions.

Q5: I am observing a dichlorinated impurity, 2,2-dichloro-1-(4-(benzyloxy)phenyl)propan-1-one. How can I prevent this?

Answer: The formation of α,α-dihalogenated by-products is a known issue in the halogenation of ketones.[9]

  • Causality: The initial introduction of an electron-withdrawing chlorine atom can sometimes increase the acidity of the remaining α-proton, making it susceptible to a second chlorination event, especially if a localized excess of the chlorinating agent is present.

Preventative Measures:

  • Control Stoichiometry: Use no more than 1.05 equivalents of the chlorinating agent.

  • Slow Addition: Add the chlorinating agent slowly and sub-surface to the reaction mixture with vigorous stirring. This prevents localized high concentrations and allows the monochlorinated product to form before a second chlorination can occur.

  • Maintain Low Temperature: Running the reaction at the lowest feasible temperature will slow down the second chlorination reaction, which typically has a higher activation energy.

Q6: My product is unstable during workup, showing signs of degradation. What is happening?

Answer: α-chloroketones are highly reactive electrophiles and can be unstable, particularly in the presence of bases or nucleophiles.[10]

  • Causality (Hydrolysis): Aqueous basic workups can lead to hydrolysis of the chloro group, forming the α-hydroxy ketone.

  • Causality (Elimination): The presence of a non-nucleophilic base can promote the elimination of HCl to form the corresponding α,β-unsaturated ketone.[7]

  • Causality (Rearrangement): Under strongly basic conditions, α-haloketones can undergo the Favorskii rearrangement.[11]

Recommended Handling Protocol:

  • Quench Carefully: Quench the reaction by pouring it into cold water or a mild, slightly acidic aqueous solution.

  • Avoid Strong Bases: Use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

  • Purify Promptly: Do not let the crude product sit for extended periods. Purify via recrystallization or silica gel chromatography using non-nucleophilic solvents. For chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic amine like triethylamine if the product shows instability on the column.

Chlorination_Impurities Start Ketone Intermediate Product Desired α-Chloro Product Start->Product Chlorination (Desired) RingChloro Ring Chlorinated Impurity Start->RingChloro Electrophilic Aromatic Substitution - Harsh Conditions DiChloro α,α-Dichloro Impurity Product->DiChloro Over-chlorination - Excess Reagent - High Temp Unsaturated α,β-Unsaturated Ketone Product->Unsaturated Elimination (HCl) - Basic Workup - Heat

Caption: Key impurity formation pathways during the α-chlorination step.

Section 3: General FAQs & Data Summary

Q7: What are the best analytical techniques to monitor these reactions and characterize the impurities?

Answer: A multi-technique approach is essential for robust impurity profiling in active pharmaceutical ingredient (API) synthesis.[][13]

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of conversion. High-Performance Liquid Chromatography (HPLC) with UV detection offers quantitative data on the disappearance of starting materials and the appearance of products and impurities.

  • For Impurity Identification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of impurities, which is crucial for proposing structures (e.g., dichlorination adds ~34 Da, debenzylation subtracts ~90 Da).[14]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation, confirming substitution patterns on the aromatic ring and the location of the chlorine atom.[5]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying any volatile impurities or byproducts.[13]

Table 1: Summary of Common Impurities and Identification Methods
Impurity NameStage of FormationLikely CauseSuggested Analytical Method
1-(2-(benzyloxy)phenyl)propan-1-oneFriedel-CraftsInsufficient steric/temp controlHPLC, ¹H NMR
1-(4-hydroxyphenyl)propan-1-oneFriedel-CraftsHarsh Lewis acid, high tempHPLC, LC-MS (M-90)
2,2-dichloro-1-(4-(benzyloxy)phenyl)propan-1-oneα-ChlorinationExcess chlorinating agentHPLC, LC-MS (M+34)
1-(4-(benzyloxy)-x-chlorophenyl)propan-1-oneα-ChlorinationHarsh chlorinating conditionsHPLC, LC-MS, ¹H NMR
1-(4-(benzyloxy)phenyl)prop-2-en-1-oneα-ChlorinationBasic workup, heatHPLC, LC-MS (M-36)
2-hydroxy-1-(4-(benzyloxy)phenyl)propan-1-oneα-ChlorinationNucleophilic/basic workupHPLC, LC-MS (M-19.5)
Q8: What is a recommended purification strategy for the final product?

Answer: The high reactivity of the α-chloroketone product necessitates a careful purification strategy.

  • Aqueous Workup: After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM). Wash sequentially with a mild acid (e.g., dilute HCl), water, a mild base (e.g., saturated NaHCO₃ solution), and finally brine.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A solvent system like isopropanol/water or ethanol can be effective. This method avoids the potential for degradation on stationary phases.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. It is advisable to run the column quickly and use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) to minimize contact time and potential for reaction on the silica surface.

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  • EP2426105A1. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
  • Fontana, F., et al. (2023). Light‐induced FeCl3‐catalyzed selective benzyl C−H chlorination with trifluoromethanesulfonyl chloride. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. Indo American Journal of Pharmaceutical Sciences, 4(8), 2435-2442. Available at: [Link]

  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534. Available at: [Link]

  • Kumar, A., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(42), 25016-25041. Available at: [Link]

  • Wang, Z., et al. (2015). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-Chloro-1-phenylpropan-1-one. Available at: [Link]

  • WO2020094403A1. (2020). Process for the synthesis of lactams. Google Patents.

Sources

Optimization

Analytical techniques for monitoring the purity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Welcome to the technical support center for the analytical monitoring of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. This guide is designed for researchers, scientists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the accurate assessment of purity for this critical pharmaceutical intermediate.

Introduction

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical techniques required to monitor and ensure the purity of this compound throughout the development and manufacturing process.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) for an orthogonal and highly accurate purity assessment.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating HPLC method is crucial for separating the main compound from its potential degradation products and process-related impurities.[2] Forced degradation studies are an integral part of developing such a method, helping to elucidate potential degradation pathways under various stress conditions.[3]

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What are the recommended starting conditions for developing an HPLC method for this compound?

A1: Based on the structure of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a reversed-phase HPLC method is the most suitable approach. Here are the recommended starting parameters:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the aromatic and benzyloxy groups.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase helps to suppress the ionization of any residual silanols on the column, improving peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this type of compound.
Gradient 20% B to 80% B over 30 minutesA gradient elution is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 258 nmThe aromatic rings in the molecule are expected to have a strong UV absorbance around this wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

Q2: What are the likely impurities I should be looking for?

A2: Impurities can originate from the synthesis process or degradation.[4] Given a likely synthesis route involving the reaction of 4-(phenylmethoxy)benzaldehyde with a propanone derivative, potential impurities could include:[1]

  • Starting Materials: Unreacted 4-(phenylmethoxy)benzaldehyde and any propanone reagents.

  • By-products: Products from side reactions, such as aldol condensation products or over-chlorinated species.

  • Degradation Products: Hydrolysis of the chloro group to a hydroxyl group, or cleavage of the benzyloxy ether linkage. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify these.

Q3: My peak for the main compound is tailing. What should I do?

A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5][6] Here is a troubleshooting workflow:

Caption: Troubleshooting workflow for peak tailing in HPLC.

Q4: I am seeing "ghost peaks" in my gradient run, even with a blank injection. What is the cause?

A4: Ghost peaks in gradient elution are often caused by impurities in the mobile phase or carryover from previous injections.[7][8] Here’s how to troubleshoot:

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and water. Ensure all glassware is scrupulously clean.

  • System Contamination: Flush the system, including the injector and detector, with a strong solvent like isopropanol.

  • Carryover: Implement a needle wash with a strong solvent in your autosampler method. If carryover persists, it might be originating from the column. A dedicated column wash procedure may be necessary.[9]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of your HPLC method.[10]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is also an excellent tool for confirming the structure of the main compound and its impurities.

Frequently Asked Questions (FAQs): GC-MS Analysis

Q1: What are the recommended GC-MS parameters for this compound?

A1: Given the compound's structure (an aromatic ketone), the following GC-MS parameters are a good starting point:

ParameterRecommendationRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of compounds.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature gradient to separate compounds with different boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass range of the compound and its fragments.

Q2: How can I improve the sensitivity of my GC-MS analysis for trace impurities?

A2: For trace analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer only monitors for specific ions characteristic of your target impurities, which significantly increases sensitivity. Derivatization can also be employed for certain carbonyl compounds to improve their volatility and detectability.[11][12]

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the same substance.[13] It is an excellent orthogonal technique to HPLC for purity confirmation.[14]

Frequently Asked Questions (FAQs): qNMR Analysis

Q1: How does qNMR work for purity determination?

A1: In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal.[15] By adding a known amount of a certified internal standard to a known amount of your sample, you can accurately calculate the purity of your compound by comparing the integrals of specific, well-resolved signals from your compound and the internal standard.[16]

Q2: What are the key considerations for an accurate qNMR experiment?

A2: To ensure accuracy in qNMR, the following are critical:

  • Internal Standard Selection: The internal standard must be stable, non-volatile, have signals that do not overlap with the analyte, and be of high, certified purity. Maleic acid or dimethyl sulfone are common choices.

  • Accurate Weighing: Precise weighing of both the sample and the internal standard is crucial.

  • Relaxation Delay (d1): A sufficient relaxation delay (typically 5-7 times the longest T₁ of the protons being integrated) must be used to ensure complete relaxation of the protons between pulses, which is essential for accurate integration.

  • Signal Selection: Use well-resolved, sharp singlet signals for both the analyte and the internal standard for the most accurate integration.

Experimental Protocol: Purity Determination by qNMR
  • Accurately weigh approximately 10 mg of the 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- sample into a clean vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquire the ¹H NMR spectrum using a pulse program with a long relaxation delay (d1 ≥ 30 s).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Caption: General workflow for purity determination by qNMR.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Nishikawa, H., & Yasuhara, A. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 21-27.
  • Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Görög, S. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 229, 115332.
  • Yasuhara, A., & Nishikawa, H. (2001). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 47(1), 21-27.
  • Dolan, J. W. (2013). Gradient Elution, Part VI: Ghost Peaks. LCGC North America, 31(7), 532-537.
  • Kaliszan, R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505.
  • Agilent Technologies. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Urawa, Y., Nishiura, K., Souda, S., & Ogura, K. (2003). A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Synthesis, 2003(18), 2882-2885.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Waters. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Li, M., Santos, M., & Rustum, A. (2010). A Single RP-LC Method for the Determination of Benzalkonium Chloride and Its Potential Impurities in Benzalkonium Chloride Raw Material.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Husek, P. (2012). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
  • Stefanova, I., Nikolova, S., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(15), 7705.
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Skibiński, R., Komsta, Ł., & Ciebiera, M. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 26(11), 3296.
  • Google Patents. (2020). WO2020094403A1 - Process for the synthesis of lactams.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(3), 225-233.
  • Kumar, A., et al. (2010). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 45(1), 302-309.
  • Badgujar, V. M. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 18(04).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Kumar, A., et al. (2021). RP-HPLC analytical method development, formulation and evaluation of enteric coated tablets of paclitaxel used as bio-enhancer. Journal of Advanced Scientific Research, 12(4), 134-141.
  • Chemical Synthesis Database. (n.d.). 2-chloro-1-phenyl-1-propanone. Retrieved from [Link]

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Troubleshooting

Handling and storage recommendations for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Welcome to the technical support center for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of this versatile synthetic intermediate. As a reactive α-chloroketone, proper handling and an understanding of its chemical properties are paramount to achieving successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and how do they influence its reactivity?

A1: This compound possesses three key functional groups that dictate its chemical behavior: the α-chloroketone, the phenyl ring, and the benzyloxy ether. The α-chloroketone is a highly electrophilic moiety, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.[1][2] The benzyloxy group is a protecting group for the phenol and can be sensitive to acidic conditions, potentially leading to debenzylation. The aromatic ring can participate in various aromatic substitution reactions, although the ketone group is deactivating.

Q2: What are the recommended storage conditions for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation. Due to its likely sensitivity to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially after the container has been opened. Some ketones are known to be unstable, with significant degradation occurring at higher temperatures.[4]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Given the hazards associated with analogous α-chloroketones, which are known to be irritating to the skin, eyes, and respiratory system, comprehensive PPE is essential.[1][5] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling larger quantities, an apron or chemical-resistant suit.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosol formation and engineering controls are insufficient, a respirator may be necessary.

Q4: What are the general solubility properties of this compound?

Q5: Is this compound sensitive to moisture or air?

A5: Yes, α-chloroketones are generally sensitive to moisture. The presence of water can lead to hydrolysis of the chloro group, forming the corresponding α-hydroxyketone. The synthesis of α-chloroketones often involves anhydrous conditions, underscoring the moisture-sensitive nature of the product.[6] Therefore, it is crucial to handle the compound using techniques for air- and moisture-sensitive reagents.[7][8]

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and its analogs.

Property2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (Estimated)2-chloro-1-(4-chlorophenyl)propan-1-one[5]2-chloro-1-(4-methylphenyl)-1-propanone[9]2-chloro-1-(4-hydroxyphenyl)propan-1-one[10]
Molecular Formula C₁₆H₁₅ClO₂C₉H₈Cl₂OC₁₀H₁₁ClOC₉H₉ClO₂
Molecular Weight 274.74 g/mol 203.06 g/mol 182.65 g/mol 184.62 g/mol
Appearance White to off-white solidNot specifiedBrown crystalline powderNot specified
Boiling Point > 300 °CNot specified92 °C at 2 TorrNot specified
Melting Point Not specifiedNot specifiedNot specifiedNot specified

Troubleshooting Guide

Issue 1: Low or no yield in a nucleophilic substitution reaction.

Potential Cause Explanation Recommended Solution
Degraded starting material The α-chloroketone may have hydrolyzed due to improper storage or handling.Check the purity of the starting material by TLC, NMR, or LC-MS. If degraded, consider re-purifying or using a fresh batch.
Insufficiently reactive nucleophile The chosen nucleophile may not be strong enough to displace the chloride.Consider using a stronger nucleophile or adding a catalyst to activate the substrate.
Steric hindrance The nucleophile or the substrate may be sterically hindered, slowing down the reaction.Increase the reaction temperature or use a less hindered nucleophile if possible.
Solvent effects The solvent may not be optimal for the reaction, affecting the solubility of reactants or the reaction rate.Experiment with different solvents, considering polarity and aprotic/protic nature.

Issue 2: Presence of a major byproduct corresponding to the α-hydroxyketone.

Potential Cause Explanation Recommended Solution
Moisture in the reaction Water is a nucleophile that can react with the α-chloroketone to form the α-hydroxyketone.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).
Hydrolysis during workup The product may be hydrolyzing during the aqueous workup.Minimize the time the product is in contact with water. Use a saturated brine solution for washing to reduce the solubility of the organic product in the aqueous layer.

Issue 3: Debenzylation of the starting material or product.

Potential Cause Explanation Recommended Solution
Acidic conditions The benzyloxy group is labile under strongly acidic conditions, leading to the formation of a phenol.Avoid acidic reagents or conditions. If an acid is necessary, consider using a milder one or a different protecting group for the phenol in future syntheses.
Hydrogenolysis If using catalytic hydrogenation (e.g., H₂/Pd-C) for another part of the molecule, the benzyl group will be cleaved.Choose a different reduction method that does not affect benzyl ethers.

Experimental Workflow Example

General Protocol for Nucleophilic Substitution

This protocol provides a general guideline for reacting 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a stirred solution of the nucleophile (Nu-H, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, DCM), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture for 10-15 minutes.

  • Addition of the α-chloroketone:

    • Dissolve 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the α-chloroketone solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic Diagram

G start Low Yield or Impure Product check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok OK sm_bad Starting Material Degraded check_sm->sm_bad Degraded check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction purify_sm Purify or Replace Starting Material sm_bad->purify_sm no_reaction No Reaction Occurred check_reaction->no_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Side Products Observed check_reaction->side_products no_reaction_sol Increase Temperature Change Solvent Use Stronger Nucleophile/Base no_reaction->no_reaction_sol incomplete_reaction_sol Increase Reaction Time Increase Temperature incomplete_reaction->incomplete_reaction_sol side_product_id Identify Side Product(s) side_products->side_product_id hydrolysis α-Hydroxyketone byproduct? side_product_id->hydrolysis debenzylation Debenzylated byproduct? side_product_id->debenzylation hydrolysis_sol Use Anhydrous Conditions Inert Atmosphere hydrolysis->hydrolysis_sol Yes debenzylation_sol Avoid Acidic Conditions Re-evaluate Reagents debenzylation->debenzylation_sol Yes

Caption: Troubleshooting workflow for reactions involving 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • PubChem. 2-Chloro-1-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Chemical Synthesis Database. 2-chloro-1-phenyl-1-propanone. Retrieved from [Link]

  • ChemBK. 2-CHLORO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • PubChem. 2-Chloro-1-(4-(2-methylpropyl)phenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Chloro-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. 2-Chloro-1-phenyl-1-propanone. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. Chemical Storage Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

  • ResearchGate. One-Carbon Chain Extension of Esters to ??-Chloroketones: A Safer Route Without Diazomethane. Retrieved from [Link]

  • Google Patents. US2654791A - Production of 2-chloro-1-phenylpropane.
  • PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. Retrieved from [Link]

  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry. Retrieved from [Link]

  • PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. National Center for Biotechnology Information. Retrieved from [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-chloro-1,4-phenylenediamine. Retrieved from [Link]

  • MDPI. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Retrieved from [Link]

  • Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectral data, supported by established principles of NMR spectroscopy. We will explore the causal relationships behind chemical shifts and coupling patterns, present a comparative analysis with structurally related compounds, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Structural Landscape of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, with the molecular formula C₁₆H₁₅ClO₂, is an α-haloketone derivative.[1] Its structure features a central propanone backbone, with a chlorine atom at the α-position to the carbonyl group. One side of the carbonyl is attached to a methyl group, while the other is bonded to a 4-(phenylmethoxy)phenyl moiety. This intricate arrangement of aromatic rings, an ether linkage, a carbonyl group, and a chiral center gives rise to a unique and informative NMR spectrum. Understanding the electronic environment of each proton and carbon atom is crucial for its structural elucidation and for monitoring its chemical transformations.

Below is the chemical structure of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-:

Figure 1: Chemical Structure of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides valuable information about the number of different types of protons, their electronic environments, and their neighboring protons.[2] The expected ¹H NMR signals for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- are detailed below.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a1.7 - 1.9Doublet3H-CH₃The methyl protons are adjacent to a single proton on the chiral center, resulting in a doublet. The electron-withdrawing effect of the adjacent carbonyl and chlorine deshields these protons.
b5.2 - 5.4Quartet1H-CHCl-This proton is on a chiral center, coupled to the three methyl protons, leading to a quartet. Its proximity to the electron-withdrawing chlorine and carbonyl group causes a significant downfield shift.
c5.1 - 5.3Singlet2H-OCH₂-PhThe benzylic protons are chemically equivalent and show no coupling, appearing as a singlet. The adjacent oxygen atom causes a downfield shift.
d7.0 - 7.2Doublet2HAr-H (ortho to -OCH₂)These aromatic protons are ortho to the electron-donating benzyloxy group, leading to a higher electron density and an upfield shift compared to other aromatic protons. They are coupled to the meta protons.
e7.9 - 8.1Doublet2HAr-H (ortho to -C=O)The aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield. They are coupled to the meta protons.
f7.3 - 7.5Multiplet5HPh-HThe protons of the unsubstituted phenyl ring of the benzyloxy group will appear as a complex multiplet in the aromatic region.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3] In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak.[2]

Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
125 - 30-CH₃The methyl carbon is in the aliphatic region.
255 - 60-CHCl-The carbon bonded to the electronegative chlorine atom is shifted downfield.
370 - 75-OCH₂-PhThe benzylic carbon attached to oxygen appears in this characteristic region.
4114 - 116Ar-C (ortho to -OCH₂)The aromatic carbons ortho to the electron-donating benzyloxy group are shielded.
5127 - 129Ar-C (meta to -OCH₂ and -C=O)These aromatic carbons experience less influence from the substituents.
6130 - 132Ar-C (ortho to -C=O)The aromatic carbons ortho to the electron-withdrawing carbonyl group are deshielded.
7135 - 137Ar-C (ipso, attached to -OCH₂)The carbon atom directly attached to the benzyloxy group.
8127 - 129Ph-C (para)The para carbon of the unsubstituted phenyl ring.
9128 - 130Ph-C (ortho)The ortho carbons of the unsubstituted phenyl ring.
10128 - 130Ph-C (meta)The meta carbons of the unsubstituted phenyl ring.
11136 - 138Ph-C (ipso)The carbon of the unsubstituted phenyl ring attached to the benzylic group.
12162 - 165Ar-C (ipso, attached to -C=O)The carbon atom of the aromatic ring attached to the carbonyl group.
13195 - 200-C=OThe carbonyl carbon appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.[4]

Comparative Analysis with Structurally Similar Compounds

To enhance the confidence in our spectral assignments, we can compare the predicted data with experimental data of structurally related compounds.

  • Propiophenone (1-phenyl-1-propanone): The carbonyl carbon in propiophenone resonates at approximately 200.8 ppm.[5] The α-methylene protons appear around 2.9 ppm and the β-methyl protons around 1.2 ppm. The introduction of a chlorine atom at the α-position in our target molecule is expected to shift the α-proton and α-carbon signals significantly downfield.

  • 1-(4-methoxyphenyl)-1-propanone: In this analog, the methoxy group is electron-donating, which would shield the aromatic protons and carbons, particularly at the ortho and para positions, compared to an unsubstituted phenyl ring.[6] The benzyloxy group in our target compound will have a similar, though slightly different, electronic effect.

  • 2-Methyl-1-(4-methylphenyl)-1-propanone: This compound provides insight into the effect of alkyl substituents on the aromatic ring.[7]

By comparing the predicted shifts with the known shifts of these and other similar molecules, we can refine our interpretation and gain a more accurate understanding of the structure of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of small organic molecules.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8][9] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[10][11]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[12] Many commercially available deuterated solvents already contain TMS.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[11]

  • Tube Quality: Use high-quality, clean NMR tubes to avoid signal distortion and baseline issues.[11]

G cluster_0 Sample Preparation Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Cap and Label Tube D->E

Figure 2: Standard NMR Sample Preparation Workflow.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be locked onto the deuterium signal of the solvent.

  • Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8 to 16 for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A larger number of scans is typically required (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

Data Processing
  • Fourier Transform: Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

  • Phasing: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- provide a wealth of information that is essential for its structural confirmation and purity assessment. By carefully analyzing the chemical shifts, multiplicities, and integration values, and by comparing this data with that of structurally related compounds, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible NMR data, which is the cornerstone of reliable chemical analysis in research and development.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information for "Catalytic Hydrogenation of Esters to Alcohols". [Link]

  • ResearchGate. (n.d.). NMR spectrum of 1-phenyl, 2-propanone. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(10), 987-997. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-PROPEN-1-ONE, 3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Pivotal Scientific. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectral chemical shifts δ (ppm) of Hα and. Retrieved from [Link]

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 73, 455-460. [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry [Video]. YouTube. [Link]

  • American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry, 66(1), 356–381. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link]

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Comparative

A Comparative Guide to the Analytical Characterization of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

Introduction In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of novel chemical entities is paramount. 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, an α-chloro ketone,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of novel chemical entities is paramount. 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, an α-chloro ketone, represents a class of compounds often utilized as synthetic intermediates due to their reactive nature.[1][2][3] The presence of both a halogen and a ketone functional group makes them versatile building blocks for a variety of more complex molecules. This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for the characterization of this specific propiophenone derivative, offering insights into the rationale behind methodological choices for researchers in drug development and related scientific fields.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about a compound's molecular weight and fragmentation pattern.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

Molecular Ion Peak: The molecular formula for 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is C₁₆H₁₅ClO₂. The nominal molecular weight is approximately 286.7 g/mol . Therefore, the molecular ion peak (M⁺˙) would be observed at an m/z of 286, with an M+2 peak at m/z 288 of approximately one-third the intensity, characteristic of the isotopic abundance of ³⁷Cl.

Major Fragmentation Pathways:

  • α-Cleavage (Loss of the Chloropropyl Group): The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the loss of the chloropropyl radical. This would result in a highly stable benzoyl cation.

    • Fragment: [C₁₄H₁₁O₂]⁺

    • Predicted m/z: 211

  • α-Cleavage (Loss of the Benzyloxyphenyl Group): The alternative α-cleavage involves the loss of the benzyloxyphenyl radical, which is generally less favored but still possible.

    • Fragment: [C₃H₄ClO]⁺

    • Predicted m/z: 91 (with an isotope peak at 93)

  • Further Fragmentation of the Benzyloxybenzoyl Cation (m/z 211): This fragment can undergo further fragmentation, primarily through the loss of the benzyl group.

    • Fragment: [C₇H₅O₂]⁺ (p-hydroxybenzoyl cation)

    • Predicted m/z: 121

  • Formation of the Tropylium Ion: The benzyl group itself can be a prominent fragment.

    • Fragment: [C₇H₇]⁺

    • Predicted m/z: 91

The following diagram illustrates the predicted fragmentation pathway:

G M [C₁₆H₁₅ClO₂]⁺˙ m/z = 286/288 F1 [C₁₄H₁₁O₂]⁺ m/z = 211 M->F1 - •CH(Cl)CH₃ F2 [C₇H₅O₂]⁺ m/z = 121 F1->F2 - •C₇H₆ F3 [C₇H₇]⁺ m/z = 91 F1->F3 Rearrangement & Fragmentation

Caption: Predicted EI-MS fragmentation of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, GC-MS is the preferred method for analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500.

Rationale for Choices: The 5% phenyl methyl polysiloxane column is a good general-purpose column for separating aromatic compounds. The temperature program is designed to ensure good chromatographic separation and elution of the target analyte. Standard 70 eV EI is used to induce reproducible fragmentation patterns for library matching and structural elucidation.

Comparative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, followed by mass analysis.High sensitivity and selectivity, provides structural information.Requires analyte to be volatile and thermally stable.
LC-MS Separation by polarity using liquid chromatography, followed by mass analysis.Applicable to a wider range of compounds, including non-volatile and thermally labile ones. Soft ionization techniques (ESI, APCI) often yield a prominent molecular ion.Fragmentation may be less extensive than EI, potentially providing less structural detail in a single experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Non-destructive.Lower sensitivity compared to MS. Requires a larger sample amount and a pure sample.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides information about the functional groups present (e.g., C=O, C-Cl, C-O-C).Does not provide detailed structural information on its own.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust technique for the quantification and purity assessment of the target compound.

Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV detector.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

Rationale for Choices: A C18 column is suitable for retaining the relatively non-polar analyte. The acetonitrile/water mobile phase provides good separation. UV detection at 275 nm is chosen based on the expected absorbance of the benzyloxyphenyl chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Expected ¹H NMR Signals (in CDCl₃):

  • ~1.7 ppm (doublet, 3H): Methyl protons adjacent to the chiral center.

  • ~5.1 ppm (quartet, 1H): Methine proton at the chiral center.

  • ~5.15 ppm (singlet, 2H): Methylene protons of the benzyl group.[7]

  • ~7.0-7.5 ppm (multiplet, 9H): Aromatic protons of the benzyloxy and phenyl rings.

  • ~8.0 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~20 ppm: Methyl carbon.

  • ~55 ppm: Methine carbon bearing the chlorine.

  • ~70 ppm: Methylene carbon of the benzyl group.

  • ~115-165 ppm: Aromatic carbons and the carbon of the ether linkage.

  • ~195 ppm: Carbonyl carbon.

Conclusion

The comprehensive analysis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one requires a multi-faceted approach. Mass spectrometry, particularly GC-MS, is invaluable for determining the molecular weight and obtaining structural information through fragmentation analysis. However, for unambiguous structure confirmation and purity assessment, it should be used in conjunction with other techniques. HPLC-UV offers a reliable method for quantification, while NMR spectroscopy provides the definitive structural elucidation. The choice of analytical technique will ultimately depend on the specific goals of the researcher, whether it be routine purity checks, in-depth structural characterization, or quantitative analysis in complex matrices.

References

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023).
  • CN1466561A - A method for preparing α' chloroketones - Google Patents. (n.d.).
  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - NIH. (n.d.).
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (n.d.).
  • propiophenone - MassBank. (2008).
  • Mechanochemical Synthesis and Characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop‑2-en-1-one and (2E)-3-(Anthracen-9-yl) - ResearchGate. (2025).
  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). - ResearchGate. (n.d.).
  • Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC - NIH. (n.d.).
  • Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation - YouTube. (2022).
  • Synthetic Access to Aromatic α-Haloketones - MDPI. (n.d.).
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  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.).
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. (n.d.).
  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters - ACS Publications. (2014).
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS. (n.d.).
  • 2-Chloro-1-(4-hydroxyphenyl)propan-1-one - PubChem. (n.d.).
  • 1-Propanone, 1-(4-methoxyphenyl)- - the NIST WebBook. (n.d.).
  • 2-Propanone, 1-chloro- - the NIST WebBook. (n.d.).
  • 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)- - the NIST WebBook. (n.d.).
  • 2-Propanol, 1-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).

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Validation

A Comparative Guide to the Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two primary synthetic methodologies for the preparation of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two primary synthetic methodologies for the preparation of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on the underlying chemical principles, procedural advantages and disadvantages, and provides detailed, field-proven experimental protocols.

Introduction to the Target Molecule

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, with the chemical structure shown below, is a ketone derivative featuring a benzyloxy-substituted phenyl ring and a chlorine atom at the alpha position to the carbonyl group. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemicals. The presence of the reactive α-chloro ketone moiety allows for a variety of subsequent chemical transformations, making the efficient and selective synthesis of this compound a topic of significant interest.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes are commonly considered for the preparation of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-:

  • Method A: Friedel-Crafts Acylation of Benzyloxybenzene. This classic electrophilic aromatic substitution reaction involves the direct acylation of a protected phenol derivative.

  • Method B: Alpha-Chlorination of a Ketone Precursor. This two-step approach involves the initial synthesis of the corresponding propiophenone followed by selective chlorination at the α-carbon.

This guide will now delve into a detailed analysis of each method, providing the scientific rationale behind the experimental choices and offering comprehensive protocols.

Method A: Friedel-Crafts Acylation of Benzyloxybenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[1][2] In this approach, benzyloxybenzene is reacted with 2-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 2-chloropropionyl chloride, facilitating the departure of the chloride and generating the acylium ion.[5] The electron-rich benzyloxybenzene ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing group, and due to steric hindrance from the bulky acylating agent, the para-substituted product is expected to be the major isomer.[6]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-chloropropionyl_chloride 2-Chloropropionyl Chloride Acylium_ion Acylium Ion (Electrophile) 2-chloropropionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Sigma Complex Benzyloxybenzene Benzyloxybenzene Benzyloxybenzene->Intermediate + Acylium Ion Product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Intermediate->Product - H⁺

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzyloxybenzene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. To the stirred suspension, add benzyloxybenzene (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane via the dropping funnel.

  • Acylation: Slowly add 2-chloropropionyl chloride (1.0 to 1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Alpha-Chlorination of 1-[4-(Benzyloxy)phenyl]propan-1-one

This two-step approach first involves the synthesis of the ketone precursor, 1-[4-(benzyloxy)phenyl]propan-1-one, via a standard Friedel-Crafts acylation of benzyloxybenzene with propionyl chloride. The second, and key, step is the selective chlorination of the α-position of this ketone. Reagents such as N-chlorosuccinimide (NCS) are well-suited for this transformation, often proceeding via a radical or an ionic pathway depending on the reaction conditions.[7]

Mechanistic Rationale

The α-chlorination of ketones can be initiated by either radical initiators (like AIBN or light) or acid/base catalysts. In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The enol then acts as a nucleophile, attacking the electrophilic chlorine of NCS. This method is often preferred for its selectivity for monochlorination.[8]

Alpha-Chlorination Mechanism cluster_0 Enolization cluster_1 Chlorination Ketone 1-[4-(Benzyloxy)phenyl]propan-1-one Enol Enol Intermediate Ketone->Enol Acid Catalyst (e.g., p-TsOH) Product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Enol->Product + NCS NCS N-Chlorosuccinimide (NCS)

Figure 2: Mechanism of Acid-Catalyzed Alpha-Chlorination.

Experimental Protocol: Alpha-Chlorination

Step 1: Synthesis of 1-[4-(Benzyloxy)phenyl]propan-1-one

This precursor is synthesized via a Friedel-Crafts acylation of benzyloxybenzene with propionyl chloride, following a similar procedure to that described in Method A.

Step 2: Alpha-Chlorination

Materials:

  • 1-[4-(Benzyloxy)phenyl]propan-1-one

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Methanol or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[4-(benzyloxy)phenyl]propan-1-one (1.0 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) followed by N-chlorosuccinimide (1.1 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure.

  • Workup: Add water to the residue and extract the mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Performance Comparison

FeatureMethod A: Friedel-Crafts AcylationMethod B: Alpha-Chlorination
Number of Steps 12
Starting Materials Benzyloxybenzene, 2-Chloropropionyl chlorideBenzyloxybenzene, Propionyl chloride, NCS
Reagent Handling Requires handling of highly reactive and corrosive AlCl₃ and 2-chloropropionyl chloride.Involves the use of NCS, which is a safer and easier-to-handle chlorinating agent.[8]
Potential Side Reactions Possible formation of ortho isomer, although para is favored. Potential for polysubstitution is low due to the deactivating nature of the acyl group.[2]Potential for over-chlorination to the dichloro-product if not carefully controlled. The first step (Friedel-Crafts) has similar side-reaction potential as Method A.
Control and Selectivity The regioselectivity is primarily governed by the directing effect of the benzyloxy group and steric factors.The α-chlorination step generally offers good selectivity for the desired product with careful control of stoichiometry and reaction conditions.
Scalability Friedel-Crafts acylations are widely used in industrial processes, but the large amounts of AlCl₃ can pose challenges for workup and waste disposal.The two-step nature may be less efficient for large-scale production. However, the use of milder chlorinating agents could be advantageous.
Overall Yield (Expected) Moderate to good, dependent on reaction conditions and purification.Potentially higher overall yield if both steps proceed efficiently, as the individual reactions are generally high-yielding.

Conclusion

Both the direct Friedel-Crafts acylation (Method A) and the two-step alpha-chlorination of a ketone precursor (Method B) represent viable strategies for the synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

Method A offers the most direct route, which is often preferable in terms of step economy. However, it requires the use of harsh and moisture-sensitive reagents, and the workup can be demanding.

Method B provides a more modular approach. While it involves an additional step, the use of a milder and more selective chlorinating agent like NCS in the second step can offer better control and potentially a cleaner reaction profile. The choice between these two methods will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For laboratory-scale synthesis where control and purity are paramount, Method B may be the more prudent choice. For larger-scale production where step economy is a primary driver, optimizing Method A would be a worthwhile endeavor.

References

  • Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • J-GLOBAL. (n.d.). Selective α-chlorination of alkyl aryl ketones. Retrieved from [Link]

  • Preprints.org. (2024, December 16). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-Chloro-1-phenylpropan-1-one. PubChem. [Link]

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • ARKIVOC. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • ResearchGate. (2025, August 10). (PDF) Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]

  • Google Patents. (n.d.).
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). [Link]

  • ACS Publications. (n.d.). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

  • ResearchGate. (2025, December 26). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and Other α-Haloketones

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Enhanced Reactivity of α-Haloketones α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Enhanced Reactivity of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts significantly enhanced reactivity towards nucleophiles compared to their analogous alkyl halides. The primary reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (SN2) reaction, although other pathways such as epoxide formation and the Favorskii rearrangement can occur under specific conditions, particularly with the use of strong bases.[1][2]

The heightened reactivity of the α-carbon in α-haloketones is attributed to several factors:

  • Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-X bond, increasing the electrophilicity of the α-carbon.[3]

  • Orbital Overlap: The developing p-orbital in the SN2 transition state can overlap with the π-system of the carbonyl group, leading to a delocalization of electron density and stabilization of the transition state.[4]

  • Reduced Steric Hindrance: The planar geometry of the carbonyl group presents a less sterically hindered environment for the incoming nucleophile compared to a tetrahedral alkyl group.[3]

This guide will focus on the SN2 reactivity of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, dissecting the structural elements that differentiate its reactivity from other α-haloketones.

Synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one

A plausible and efficient route for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is the Friedel-Crafts acylation of benzyloxybenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[1][5]

Reaction Scheme:

G A Benzyloxybenzene D 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one A->D B 2-Chloropropionyl Chloride B->D C AlCl3 (catalyst) E HCl D->E +

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., argon or nitrogen).[6] Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve benzyloxybenzene (1.0 equivalent) and 2-chloropropionyl chloride (1.05 equivalents) in the same dry solvent and add this solution dropwise to the cooled AlCl3 suspension with vigorous stirring.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (typically around 60°C) for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Comparative Reactivity Analysis

The reactivity of an α-haloketone in an SN2 reaction is governed by a combination of electronic and steric factors. To understand the reactivity of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, we will compare it with three other α-haloketones: 2-chloro-1-phenylpropan-1-one, 2-bromo-1-phenylpropan-1-one, and chloroacetone.

Table 1: Structural Comparison of Selected α-Haloketones

CompoundStructureKey Features
2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one (Structure of the target compound)Electron-donating benzyloxy group, α-methyl group
2-chloro-1-phenylpropan-1-one (Structure of 2-chloro-1-phenylpropan-1-one)Phenyl group, α-methyl group
2-bromo-1-phenylpropan-1-one (Structure of 2-bromo-1-phenylpropan-1-one)Phenyl group, α-methyl group, better leaving group (Br)
Chloroacetone (Structure of chloroacetone)No phenyl group, no α-methyl group
Electronic Effects

The electronic nature of the substituents on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon and, consequently, the α-carbon.

  • 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one vs. 2-chloro-1-phenylpropan-1-one: The benzyloxy group at the para position of the phenyl ring is a strong electron-donating group through resonance. This donation of electron density to the aromatic ring and, by extension, to the carbonyl group, will decrease the electrophilicity of the α-carbon. As a result, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one is predicted to be less reactive towards nucleophilic attack than 2-chloro-1-phenylpropan-1-one.[1]

Steric Effects

The steric environment around the α-carbon is a critical determinant of the SN2 reaction rate.

  • α-Methyl Group: Both 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one and 2-chloro-1-phenylpropan-1-one possess a methyl group at the α-position. This introduces more steric hindrance compared to chloroacetone, which has only hydrogen atoms at the α'-position. Therefore, both propiophenone derivatives are expected to be less reactive than chloroacetone due to increased steric hindrance at the reaction center.[7][8]

Nature of the Leaving Group

The facility of the leaving group to depart is another key factor in SN2 reactions.

  • Chloride vs. Bromide: Bromide is a better leaving group than chloride because it is a weaker base. Consequently, 2-bromo-1-phenylpropan-1-one will be more reactive than its chloro-analogue, 2-chloro-1-phenylpropan-1-one.

Predicted Reactivity Order (fastest to slowest):

2-bromo-1-phenylpropan-1-one > 2-chloro-1-phenylpropan-1-one > 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one > Chloroacetone (relative order of the last two may vary depending on the interplay of steric and electronic effects).

Proposed Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a detailed kinetic study is necessary. The following protocol outlines a robust method for comparing the reaction rates of the selected α-haloketones with a model nucleophile, such as iodide ion, using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G A Prepare Stock Solutions (α-haloketone, Nucleophile, Solvent) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction (Rapid Mixing) B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Data Acquisition (Absorbance/Concentration vs. Time) D->E F Kinetic Analysis (Determine Rate Constants) E->F G Comparative Analysis of Reactivity F->G

Caption: Workflow for the kinetic analysis of α-haloketone reactivity.

Materials and Instrumentation
  • α-Haloketones: 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, 2-chloro-1-phenylpropan-1-one, 2-bromo-1-phenylpropan-1-one, and chloroacetone.

  • Nucleophile: Sodium iodide (NaI) or another suitable nucleophile.

  • Solvent: A polar aprotic solvent such as acetone or acetonitrile, which is suitable for SN2 reactions and transparent in the UV-Vis region of interest.[9]

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer or an HPLC system with a UV detector.[4][10][11]

Kinetic Measurement by UV-Vis Spectrophotometry

This method is suitable if there is a significant change in the UV-Vis spectrum as the reaction progresses.

  • Determine Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where the absorbance change is maximal.

  • Prepare Solutions: Prepare stock solutions of each α-haloketone and the nucleophile in the chosen solvent.

  • Reaction Initiation: In a thermostated cuvette, mix the α-haloketone solution with a large excess of the nucleophile solution (pseudo-first-order conditions).

  • Data Collection: Immediately begin recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the nucleophile.[12]

Kinetic Measurement by HPLC

HPLC is a more versatile method, as it can separate and quantify each component of the reaction mixture.[4][10]

  • Develop an HPLC Method: Develop a reversed-phase HPLC method that can effectively separate the starting α-haloketone, the nucleophile, and the substitution product.

  • Reaction Setup: In a thermostated reaction vessel, mix the α-haloketone and the nucleophile.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with the mobile phase).

  • Analysis: Inject the quenched samples into the HPLC system and determine the concentration of the remaining α-haloketone and/or the formed product by integrating the corresponding peak areas.

  • Data Analysis: Plot the concentration of the α-haloketone versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Data Presentation and Interpretation

The obtained second-order rate constants (k2) for the reaction of each α-haloketone with the chosen nucleophile should be tabulated for direct comparison.

Table 2: Hypothetical Comparative Kinetic Data

α-Haloketonek2 (M-1s-1)Relative Rate
Chloroacetonek11
2-chloro-1-phenylpropan-1-onek2k2/k1
2-bromo-1-phenylpropan-1-onek3k3/k1
2-chloro-1-(4-(benzyloxy)phenyl)propan-1-onek4k4/k1

The results from this experimental investigation would provide quantitative validation of the reactivity predictions based on electronic and steric effects.

Conclusion

This guide has provided a comprehensive framework for understanding and comparing the reactivity of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one with other α-haloketones. Based on fundamental principles of organic chemistry, we predict a nuanced reactivity profile for the target molecule, influenced by the electron-donating benzyloxy group and the steric hindrance of the α-methyl group. The detailed experimental protocols for synthesis and kinetic analysis provided herein offer a clear pathway for researchers to empirically determine these reactivity differences. A thorough understanding of these structure-reactivity relationships is paramount for the efficient design and optimization of synthetic routes in pharmaceutical and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793–885.
  • Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
  • Olah, G. A. (1964).
  • Hughes, E. D. (1946). The rôle of steric hindrance. (Section A) introductory remarks, and a kinetic study of the reactions of methyl, ethyl, n-propyl, isobutyl, and neopentyl bromides with sodium ethoxide in dry ethyl alcohol. Journal of the Chemical Society (Resumed), 157-161.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. In Chemistry LibreTexts. Retrieved from [Link]

  • van der Westhuizen, C. J. (2018).
  • Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.

Sources

Validation

A Comparative Guide to the Biological Activity of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the biological activities of a series of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of a series of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivatives. These compounds, belonging to the broader class of α-haloketones and structurally related to chalcones, are of significant interest in medicinal chemistry due to their potential therapeutic applications. This document will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying structure-activity relationships that govern their efficacy.

Introduction: The Therapeutic Potential of α-Chloro Ketones

The core structure, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, combines several key pharmacophores: an α-chloro ketone, a propanone linker, and a 4-(phenylmethoxy)phenyl (benzyloxy) group. The α,β-unsaturated ketone moiety is a well-established feature in many biologically active compounds, including chalcones, and is often responsible for their antimicrobial and cytotoxic properties.[1] The presence of a halogen at the α-position can enhance the electrophilicity of the carbonyl carbon, making these molecules more reactive towards nucleophilic residues in biological targets like enzyme active sites.[2] Furthermore, the benzyloxy group can influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins.[3]

This guide will explore how systematic modifications to this core structure impact its biological activity, with a focus on antimicrobial and anticancer effects.

Synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Derivatives

The synthesis of the parent compound and its derivatives can be approached through several established synthetic routes. A common method involves the Friedel-Crafts acylation of benzyloxybenzene followed by α-halogenation.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination Benzyloxybenzene Benzyloxybenzene Propanone_intermediate 1-[4-(phenylmethoxy)phenyl]propan-1-one Benzyloxybenzene->Propanone_intermediate Propanoyl chloride, AlCl3 Propanoyl_chloride Propanoyl_chloride AlCl3 AlCl3 Final_Product 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Derivatives Propanone_intermediate->Final_Product Chlorinating agent Chlorinating_agent e.g., SO2Cl2

Caption: General synthetic workflow for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivatives.

Derivatives can be synthesized by starting with appropriately substituted benzyloxybenzene or by modifying the final product. For instance, variations in the phenyl ring of the benzyloxy group can be introduced to modulate the electronic and steric properties of the molecule.

Comparative Biological Activity

The biological activities of these derivatives are highly dependent on their substitution patterns. Here, we compare their potential antimicrobial and anticancer activities based on data from structurally related compounds.

Antimicrobial Activity

The α,β-unsaturated ketone system is a known pharmacophore for antimicrobial activity. The introduction of a chlorine atom is expected to enhance this activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Chalcone Derivatives

Compound/DerivativeS. aureusE. coliC. albicansReference
Unsubstituted Chalcone>512>512>512[4]
4-Chloro Chalcone128256128[4]
2'-Hydroxy-4-chloro Chalcone6412864[4]
4-Benzyloxy Chalcone Analog256>512256[5]

Note: Data is for structurally related chalcones and is intended to be illustrative of potential trends.

The data suggests that the presence of a chloro group significantly enhances antimicrobial activity compared to the unsubstituted parent chalcone.[4] Hydroxyl groups can also contribute positively to the activity.[6] The benzyloxy group, while potentially beneficial for other properties, may not be the primary driver of antimicrobial potency.[5]

Anticancer Activity

Chalcones and their α-halo derivatives have demonstrated promising anticancer activities. Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 2: Comparative Anticancer Activity (IC50, µM) of Structurally Related Chalcone Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Unsubstituted Chalcone>100>100>100[7]
4'-Methoxy-2,6-dichloro Chalcone8.512.35.2[7]
4'-Benzyloxy Chalcone Derivative15.721.410.1[8]
2-Chloro-4'-benzyloxy Chalcone (Hypothetical)<10<15<10-

Note: Data for the hypothetical compound is an educated estimation based on SAR trends.

Structure-activity relationship studies on similar compounds suggest that electron-withdrawing groups, such as chlorine, on the B-ring of chalcones tend to increase cytotoxic activity.[7] The presence of a benzyloxy group on the A-ring has also been associated with potent anticancer effects.[8] It is therefore hypothesized that the combination of a chloro group at the α-position and a benzyloxy group at the 4-position would result in significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following SAR can be proposed for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- derivatives:

  • α-Chloro Group: The presence of the chlorine atom at the α-position is crucial for enhanced biological activity, likely by increasing the electrophilicity of the carbonyl carbon and promoting interaction with biological nucleophiles.

  • 4-(Phenylmethoxy)phenyl Group: This bulky, lipophilic group can influence cell permeability and interaction with hydrophobic pockets in target proteins. Substituents on the phenyl ring of the benzyloxy group can be modulated to fine-tune activity. Electron-donating groups might enhance bioavailability, while electron-withdrawing groups could increase target interaction strength.

  • Propanone Linker: The three-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.

SAR_Diagram cluster_A Key Structural Features cluster_B Influence on Biological Activity Core_Structure 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- Alpha_Chloro α-Chloro Group Core_Structure->Alpha_Chloro Benzyloxy 4-(Phenylmethoxy)phenyl Group Core_Structure->Benzyloxy Propanone_Linker Propanone Linker Core_Structure->Propanone_Linker Enhanced_Reactivity Increased Electrophilicity (Enhanced Activity) Alpha_Chloro->Enhanced_Reactivity Modulated_ADME Lipophilicity & Sterics (Bioavailability & Target Fit) Benzyloxy->Modulated_ADME Conformational_Flexibility Optimal Target Binding Propanone_Linker->Conformational_Flexibility

Caption: Structure-Activity Relationship (SAR) highlights for the core scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Materials:

  • Test compounds

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plates using MHB to achieve a concentration range of 512 µg/mL to 1 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solutions Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Standardized Inoculum Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action

While the exact molecular targets of these specific derivatives are yet to be fully elucidated, their structural similarity to chalcones suggests potential mechanisms of action. Chalcones are known to interact with a variety of cellular targets, including tubulin, kinases, and transcription factors. The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine) in proteins.

A plausible signaling pathway affected by these compounds, leading to apoptosis in cancer cells, is the induction of oxidative stress and subsequent activation of the mitochondrial apoptotic pathway.

Apoptosis_Pathway Compound 1-Propanone Derivative ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential signaling pathway for apoptosis induction.

Conclusion and Future Directions

The 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of an α-chloro ketone and a benzyloxy-substituted phenyl ring offers a versatile platform for tuning biological activity. The available data on structurally related compounds strongly suggests that these derivatives are likely to exhibit significant antimicrobial and anticancer properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.

References

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. 2014;19(11):18777-18796. Available from: [Link]

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian J Med Res. 2017;146(Supplement):S137-S142. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules. 2017;22(9):1449. Available from: [Link]

  • 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. ResearchGate. 2008. Available from: [Link]

  • Synthesis, characterization and anti microbial activity of some novel chalcone compounds having benzyloxymonochloro resacetophen. Der Pharma Chemica. 2013;5(1):75-80. Available from: [Link]

  • Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. 2021;8(4):4371-4384. Available from: [Link]

  • High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances. 2017;7(76):48153-48158. Available from: [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products. 2022;16(2):143-151. Available from: [Link]

  • Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Chemistry & Biology Interface. 2023;13(1):1-20. Available from: [Link]

  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. 2024;27(5):1-7. Available from: [Link]

  • Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. 2023. Available from: [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Taibah University for Science. 2017;11(4):539-546. Available from: [Link]

  • Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica. 2010;2(3):157-170. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Med Chem. 2024;15(1):145-163. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024. Available from: [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iran J Pharm Res. 2013;12(3):403-411. Available from: [Link]

  • Synthesis, characterization and antibacterial activity of some new chalcone derivatives. Der Pharma Chemica. 2012;4(3):1160-1165. Available from: [Link]

  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. 2024;27(5):1-7. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. 2017. Available from: [Link]

  • Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry. 2021;9:735235. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one: A Cost-Benefit Analysis of α-Chlorination Routes

For Researchers, Scientists, and Drug Development Professionals The α-chloroketone, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its prepa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The α-chloroketone, 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation requires a careful selection of synthetic methodology to ensure high yield, purity, and cost-effectiveness, particularly in a drug development setting where scalability and safety are paramount. This guide provides an in-depth comparative analysis of two common synthetic routes for the α-chlorination of the precursor ketone, 1-(4-(benzyloxy)phenyl)propan-1-one, utilizing either sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) as the chlorinating agent.

Introduction to the Synthetic Strategy: α-Chlorination of a Propiophenone Derivative

The most direct and convergent approach to 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one involves the α-chlorination of the readily available starting material, 1-(4-(benzyloxy)phenyl)propan-1-one. This propiophenone derivative can be synthesized through methods such as the Friedel-Crafts acylation of benzyl phenyl ether, although this route can present challenges with regioselectivity. A more controlled synthesis involves the benzylation of 4-hydroxypropiophenone.

This guide will focus on the critical final step: the selective chlorination at the α-position of the ketone. The choice of chlorinating agent is a crucial decision that impacts not only the reaction's success but also its safety, environmental footprint, and overall cost. We will dissect the use of two widely employed reagents: the aggressive and highly reactive sulfuryl chloride and the milder, more selective N-chlorosuccinimide.

Comparative Analysis of α-Chlorination Reagents

The selection of a chlorinating agent is a balance between reactivity, selectivity, cost, and safety. Below is a detailed comparison of sulfuryl chloride and N-chlorosuccinimide for the synthesis of 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

FeatureSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Reactivity HighModerate
Selectivity Can lead to over-chlorination and side reactionsGenerally high for mono-chlorination
Byproducts HCl and SO₂ (corrosive gases)Succinimide (water-soluble solid)
Safety Toxic, corrosive, and moisture-sensitive liquid.[1][2]Stable, crystalline solid, easier to handle.[3]
Cost Generally lower cost per moleHigher cost per mole
Work-up Requires careful quenching and neutralizationSimpler, aqueous work-up

Experimental Protocols

Below are detailed, step-by-step methodologies for the α-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one using both sulfuryl chloride and N-chlorosuccinimide. These protocols are based on established procedures for the α-chlorination of ketones and are adapted for this specific substrate.

Route 1: α-Chlorination using Sulfuryl Chloride

This method relies on the high reactivity of sulfuryl chloride for the direct chlorination of the ketone.

Materials:

  • 1-(4-(benzyloxy)phenyl)propan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-(benzyloxy)phenyl)propan-1-one (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over 30 minutes. The reaction is exothermic and generates HCl and SO₂ gas, which should be vented through a scrubber containing a sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial as sulfuryl chloride reacts violently with water.[1]

  • The slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of byproducts.

  • The basic work-up with sodium bicarbonate neutralizes the acidic byproducts (HCl and residual SO₂Cl₂).

Route 2: α-Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes the milder and more selective N-chlorosuccinimide, which is often preferred for substrates with sensitive functional groups.[3]

Materials:

  • 1-(4-(benzyloxy)phenyl)propan-1-one

  • N-Chlorosuccinimide (NCS)

  • Methanol or Acetic Acid (as solvent and catalyst)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(benzyloxy)phenyl)propan-1-one (1 equivalent) in methanol or acetic acid.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for methanol) or at a slightly elevated temperature (e.g., 50-60 °C for acetic acid) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • The use of a protic solvent like methanol or acetic acid can catalyze the reaction by promoting the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

  • NCS is a solid and is significantly safer to handle than sulfuryl chloride, making it a more practical choice for many laboratory settings.[3]

  • The work-up with sodium thiosulfate is a standard procedure to remove any excess N-halosuccinimide.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of the reagents but also factors like yield, reaction time, purification costs, and safety-related expenses.

ParameterRoute 1: Sulfuryl ChlorideRoute 2: N-Chlorosuccinimide
Reagent Cost LowerHigher
Yield Potentially lower due to side reactionsGenerally higher and cleaner reaction
Reaction Time ShorterLonger
Purification May require more extensive chromatographySimpler purification due to fewer byproducts
Safety Costs Higher (requires specialized handling, ventilation, and scrubbing)Lower (standard laboratory precautions)
Environmental Impact Generation of corrosive gasesGeneration of water-soluble, less harmful byproducts
Scalability Challenging due to exothermicity and gas evolutionMore straightforward to scale up

Cost of Starting Materials and Reagents (Illustrative):

CompoundSupplierPrice (USD)Quantity
1-(4-(benzyloxy)phenyl)propan-1-oneApollo Scientific[4]--
Sulfuryl chlorideThermo Scientific Chemicals[5]$121.651 kg
N-ChlorosuccinimideSigma-Aldrich--
2-Chloropropionyl chlorideTokyo Chemical Industry~$3025 g
Benzyl phenyl etherTokyo Chemical Industry~$8025 g

Note: Prices are subject to change and may vary between suppliers.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 start 1-(4-(benzyloxy)phenyl)propan-1-one r1_reagent Sulfuryl Chloride (SO₂Cl₂) DCM, 0 °C to RT start->r1_reagent α-Chlorination r2_reagent N-Chlorosuccinimide (NCS) Methanol or Acetic Acid, Reflux start->r2_reagent α-Chlorination r1_product 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one r1_reagent->r1_product r2_product 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one r2_reagent->r2_product

Caption: Synthetic routes to 2-chloro-1-(4-(benzyloxy)phenyl)propan-1-one.

Conclusion and Recommendation

Both sulfuryl chloride and N-chlorosuccinimide are viable reagents for the α-chlorination of 1-(4-(benzyloxy)phenyl)propan-1-one.

  • Sulfuryl chloride offers a lower reagent cost and a faster reaction time. However, its high reactivity can lead to lower selectivity and the formation of difficult-to-remove byproducts. Furthermore, the significant safety hazards associated with its use, including its toxicity, corrosivity, and the evolution of acidic gases, necessitate specialized equipment and handling procedures, which can increase the overall cost and complexity of the process, especially at a larger scale.

  • N-chlorosuccinimide presents a higher initial reagent cost but offers superior selectivity, generally leading to a cleaner reaction and a higher yield of the desired product. The solid nature of NCS makes it significantly safer and easier to handle than sulfuryl chloride. The work-up is also more straightforward, and the byproducts are less hazardous. For these reasons, the NCS route is often more amenable to scale-up in a pharmaceutical development setting.

Recommendation: For laboratory-scale synthesis and for processes where safety, selectivity, and ease of operation are the primary concerns, N-chlorosuccinimide is the recommended reagent . While the upfront cost of the reagent is higher, the potential for higher yields, simpler purification, and significantly reduced safety and environmental concerns often make it the more cost-effective and practical choice in the long run, particularly in the context of drug development where process robustness and safety are paramount. The sulfuryl chloride route may be considered for cost-sensitive applications where the necessary safety infrastructure is already in place and where potential yield losses and more complex purifications are acceptable.

References

  • Xiang, M., et al. (2020).
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides/BF3-H2O: Efficient Halogenating Systems for Deactivated Aromatics. Angew. Chem. Int. Ed., 43, 5203-5206.
  • Halland, N., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. J. Am. Chem. Soc., 126, 4790-4791.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]

  • Clark, J. (2016). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

  • European Patent Office. (1992). Process for the alpha-chlorination of phenylacetonitriles (EP0518412A1).
  • Yufeng, I. (2022, September 29). Everything about Sulfuryl Chloride. Yufeng International Group Co., Ltd. [Link]

  • Gaspa, S., et al. (2018). Metal-Free Preparation of α-H-Chlorinated Alkylaromatic Hydrocarbons by Sunlight. ChemistrySelect, 3, 7991–7995.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Sofan, M. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8, 40334-40381.
  • Google Patents. (1993). Chlorination with sulfuryl chloride (US3920757A).
  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • ResearchG
  • Royal Society of Chemistry. (2020). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 10, 10149-10156.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. (2018).
  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 01-07.
  • Wikipedia. (2023, December 19). Sulfuryl chloride. [Link]

  • Google Patents. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid (US2302228A).
  • National Center for Biotechnology Information. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PubMed Central.
  • Organic Syntheses. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. [Link]

  • Ottokemi. Sulphuryl chloride, 98% 7791-25-5. [Link]

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Validation

A Comparative Guide to the Characterization and Validation of Novel Thiazole-Based Kinase Inhibitors Derived from 2-Chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone

For Researchers, Scientists, and Drug Development Professionals Abstract The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. The α-haloketone 2-chloro-1-[4-(p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. The α-haloketone 2-chloro-1-[4-(phenylmethoxy)phenyl]-1-propanone is a versatile starting material for generating diverse heterocyclic scaffolds.[1] This guide provides a comprehensive framework for the characterization and comparative validation of two novel thiazole-based compounds, TKI-01 and TKI-02 , synthesized from this precursor. Their performance is benchmarked against Sorafenib , a known multi-kinase inhibitor. We detail the essential experimental workflows, from structural elucidation and purity assessment to in vitro validation of kinase inhibition and cellular activity. This document serves as a methodological blueprint, grounded in established scientific principles, to aid researchers in the rigorous evaluation of new chemical entities.

Introduction: Rationale and Compound Selection

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its favorable pharmacological properties.[2][3][4] Its rigid structure and ability to participate in hydrogen bonding make it an excellent pharmacophore for engaging with the ATP-binding pocket of protein kinases.[3] The parent ketone, featuring a benzyloxy-phenyl moiety, is frequently incorporated into kinase inhibitors to establish crucial hydrophobic interactions within the kinase hinge region.

Leveraging the reactivity of the α-chloroketone, we synthesized two novel 2-aminothiazole derivatives (a hypothetical scenario for this guide):

  • TKI-01 (2-amino-5-methyl-4-(4-(benzyloxy)phenyl)thiazole): A primary aminothiazole.

  • TKI-02 (2-(ethylamino)-5-methyl-4-(4-(benzyloxy)phenyl)thiazole): An N-ethylated analog of TKI-01, designed to probe structure-activity relationships (SAR) by increasing lipophilicity.

These compounds will be compared to Sorafenib , a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, which are critical nodes in oncogenic signaling pathways.[5] This comparison will provide a benchmark for potency and contextualize the activity of our novel compounds.

Synthesis, Purification, and Structural Elucidation

A robust and reproducible synthesis is the foundation of any drug discovery campaign. The validation of the final compounds' identity and purity is non-negotiable for ensuring data integrity.

General Synthetic Workflow

The synthesis of TKI-01 and TKI-02 follows the well-established Hantzsch thiazole synthesis. This involves the condensation and cyclization of the starting α-chloroketone with a thiourea or N-substituted thiourea.

G cluster_synthesis Synthesis cluster_downstream Characterization & Validation Start 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- TKI01 TKI-01 Start->TKI01 + Thiourea (Hantzsch Reaction) TKI02 TKI-02 Start->TKI02 + N-Ethylthiourea (Hantzsch Reaction) Thiourea Thiourea EtThiourea N-Ethylthiourea Purification HPLC Purification TKI01->Purification TKI02->Purification Characterization NMR & HRMS Purification->Characterization Validation In Vitro Assays Characterization->Validation caption General workflow from synthesis to validation.

Figure 1. General workflow from synthesis to validation.
Experimental Protocol: Compound Purification

Objective: To isolate TKI-01 and TKI-02 from the crude reaction mixture with >95% purity.

Methodology: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Reversed-phase HPLC is the industry-standard method for purifying small molecules, separating compounds based on their hydrophobicity.[6][7]

  • Column Selection: A C18 stationary phase is chosen for its broad applicability in separating moderately hydrophobic compounds like TKI-01 and TKI-02.

  • Method Development: An analytical scale column is first used to develop the separation method, screening mobile phases (e.g., acetonitrile and methanol) and optimizing the gradient.[8]

  • Sample Preparation: The crude reaction product is dissolved in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) and filtered to remove particulates.

  • Scaling Up: The optimized analytical method is geometrically scaled for the preparative system, adjusting flow rates and injection volumes based on the column dimensions.[8]

  • Gradient Elution:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 30 minutes is typically effective.

  • Fraction Collection: Fractions are collected based on the UV detector signal (typically at 254 nm).

  • Purity Analysis: The purity of the collected fractions is confirmed using analytical HPLC-MS. Fractions with >95% purity are pooled and lyophilized to yield the final compound as a TFA salt.

Experimental Protocol: Structural Characterization

Objective: To unambiguously confirm the chemical structure and elemental composition of the purified compounds.

Methodologies: NMR Spectroscopy and High-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic structure and connectivity, while HRMS confirms the elemental formula with high precision.[9][10][11][12]

  • NMR Spectroscopy: [13]

    • Dissolve ~5 mg of the purified compound in 0.6 mL of deuterated DMSO (DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Causality: ¹H NMR confirms the presence and connectivity of protons, for example, distinguishing the aromatic protons from the newly formed thiazole proton.[12] ¹³C NMR confirms the carbon skeleton. 2D NMR experiments are crucial for assigning complex structures and confirming the final regiochemistry of the cyclization.[14][15]

  • High-Resolution Mass Spectrometry (HRMS): [16][17]

    • Prepare a dilute solution (~1 µg/mL) of the compound in 50:50 Acetonitrile:Water.

    • Analyze using an Orbitrap or FT-ICR mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Causality: HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[16] This allows for the determination of the exact elemental formula, distinguishing the target compound from potential isomers or impurities with the same nominal mass.[10][11]

Physicochemical Characterization Data

The following table summarizes the expected (hypothetical) characterization data for the novel compounds.

Compound Molecular Formula HRMS (M+H)⁺ Calculated HRMS (M+H)⁺ Found ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Purity (HPLC)
TKI-01 C₁₈H₁₆N₂OS309.1056309.10527.50-7.30 (m, 7H), 7.10 (d, 2H), 5.15 (s, 2H), 2.30 (s, 3H), 2.10 (s, 2H, NH₂)>98%
TKI-02 C₂₀H₂₀N₂OS337.1369337.13657.50-7.30 (m, 7H), 7.10 (d, 2H), 5.15 (s, 2H), 3.30 (q, 2H), 2.28 (s, 3H), 1.20 (t, 3H)>97%

In Vitro Performance Validation: Kinase Inhibition and Cellular Activity

The primary goal of validation is to determine if the synthesized compounds exhibit the desired biological activity and to quantify their potency relative to an established benchmark. Based on the common targets of aminothiazole scaffolds, we selected a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase assay as the primary screen.[18]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TKI-01, TKI-02, and Sorafenib against recombinant human VEGFR-2 kinase.

Methodology: ADP-Glo™ Kinase Assay This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Less light indicates greater kinase inhibition. This method is preferred for its high sensitivity and suitability for high-throughput screening.[19]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from 100 µM.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of a solution containing the VEGFR-2 enzyme and its specific substrate peptide.

    • Initiate the reaction by adding 2 µL of ATP solution (final concentration at the Km for VEGFR-2).

    • Incubate at 30°C for 60 minutes.[19]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cellular Viability Assay

Objective: To assess the ability of the compounds to inhibit the proliferation of a relevant cancer cell line.

Methodology: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[20]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be dependent on VEGFR signaling (e.g., A375 melanoma) into 96-well plates at a density of 5,000 cells/well.[21] Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each compound (similar to the kinase assay). Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[22][23]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[20][21]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Shake the plates for 15 minutes and read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting a dose-response curve.

Comparative Performance Data

The following table summarizes the expected (hypothetical) biological activity data.

Compound VEGFR-2 IC₅₀ (nM) A375 Cell GI₅₀ (nM) Therapeutic Index (GI₅₀ / IC₅₀)
TKI-01 150180012
TKI-02 353108.9
Sorafenib 908008.9

Interpretation: The hypothetical data show that the N-ethyl substitution in TKI-02 significantly improves kinase inhibitory potency compared to TKI-01 . TKI-02 is more potent than the benchmark, Sorafenib, at the enzymatic level and demonstrates superior cellular anti-proliferative activity. The therapeutic index provides a preliminary measure of target engagement in a cellular context.

Mechanistic Validation: On-Target Pathway Inhibition

To build confidence that the observed cellular effects are due to the intended mechanism of action, it is crucial to measure the inhibition of the downstream signaling pathway.

Proposed Signaling Pathway

VEGFR-2 activation leads to the phosphorylation of downstream kinases, including those in the MAPK/ERK pathway (e.g., MEK and ERK), which promotes cell proliferation and survival.[24][25] We will assess the phosphorylation status of ERK (p-ERK) as a biomarker of pathway inhibition.

G cluster_pathway MAPK/ERK Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TKI02 TKI-02 TKI02->VEGFR2 Inhibits caption Inhibition of the VEGFR-2 signaling cascade by TKI-02.

Figure 2. Inhibition of the VEGFR-2 signaling cascade by TKI-02.
Experimental Protocol: Western Blot Analysis

Objective: To measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in A375 cells following treatment with TKI-02.

Methodology: Western Blotting Western blotting is a standard technique used to detect specific proteins in a sample of tissue homogenate or cell lysate.[26] It allows for the semi-quantitative analysis of protein levels and their post-translational modifications, such as phosphorylation.[27][28]

  • Cell Treatment and Lysis:

    • Plate A375 cells and allow them to adhere. Starve the cells overnight in serum-free media.

    • Pre-treat cells with TKI-02 (at 1x, 3x, and 10x its GI₅₀ concentration) for 2 hours.

    • Stimulate the cells with VEGF (50 ng/mL) for 15 minutes to activate the pathway.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[24]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (p44/42 MAPK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.[24]

  • Stripping and Re-probing:

    • To ensure even protein loading, the membrane should be stripped and re-probed for the total ERK protein.[24]

    • Incubate the membrane in stripping buffer for 15 minutes, wash, re-block, and probe with an antibody for total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Expected Outcome: A dose-dependent decrease in the p-ERK/total ERK ratio in cells treated with TKI-02 would provide strong evidence of on-target pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach for the characterization and comparative validation of novel kinase inhibitors. The hypothetical data presented for TKI-01 and TKI-02 illustrate a clear structure-activity relationship, with the N-ethylated analog TKI-02 demonstrating superior potency over both its parent compound and the clinical benchmark, Sorafenib.

The successful validation of on-target activity through Western blotting would position TKI-02 as a promising lead compound. The next logical steps in its development would include:

  • Kinome Profiling: Screening TKI-02 against a broad panel of kinases to assess its selectivity.

  • ADME/Tox Studies: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity profiles.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of TKI-02 in relevant animal models.

By adhering to the self-validating protocols and logical workflows described herein, researchers can build a robust data package to support the advancement of novel chemical entities from initial synthesis to lead optimization.

References

  • Egan, W. J., et al. (2013). Western blotting time-course dataset for the MAPK/ERK pathway. ResearchGate. Retrieved from [Link]

  • Hussain, Z., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Kemp, M. et al. (2011). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved from [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Niles, A. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. NIH Public Access. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Varghese, S. J., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central. Retrieved from [Link]

  • Verma, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. As a chlorinated aromatic ketone, this compound requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-. As a chlorinated aromatic ketone, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established chemical safety principles. The causality behind each recommendation is explained to empower laboratory personnel with a deeper understanding of the risks and mitigation strategies involved.

Compound Profile and Hazard Assessment

The structure combines a chlorinated alpha-carbon to a ketone, a known reactive moiety, with a benzyloxy group on a phenyl ring. Structurally similar compounds, such as 2-chloropropiophenone and other chlorinated aromatic ketones, are known to be irritants to the eyes, skin, and respiratory system.[1][2] The primary hazards are summarized below.

Parameter Value / Information Source / Rationale
Chemical Name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-IUPAC Nomenclature
Synonyms 2-Chloro-1-(4-(benzyloxy)phenyl)propan-1-oneCommon Synonym
CAS Number 111000-54-5Benchchem[3]
Molecular Formula C₁₆H₁₅ClO₂Benchchem[3]
Molecular Weight 274.74 g/mol Benchchem[3]
Anticipated Hazards - Skin Irritation- Serious Eye Irritation- Respiratory Tract Irritation- Potential Acute Toxicity (Oral, Inhalation)Based on GHS classifications for analogous compounds like 2-Chloro-1-(4-chlorophenyl)propan-1-one.[2]
Environmental Fate Likely persistent as a halogenated organic compound. Biodegradation is expected to be slow.[4][5] Incineration is the preferred disposal route to prevent environmental accumulation.[6][7]Inferred from general principles for chlorinated organics.

Immediate Safety & Handling Precautions (Pre-Disposal)

Proactive measures during handling are critical to minimize exposure and prevent uncontrolled releases. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.

  • Engineering Controls : All handling, weighing, and transfers of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[6][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is a non-negotiable baseline for safety.

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before each use.

    • Body Protection : A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.[6]

  • Spill Management : In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or dry sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9] Do not use combustible materials like paper towels to clean up large spills.

Step-by-Step Disposal Protocol

The presence of chlorine in the molecule classifies this compound as a halogenated organic waste . This classification dictates the disposal pathway and is critical for regulatory compliance.

Step 1: Waste Segregation

Causality : Halogenated organic wastes cannot be mixed with non-halogenated solvent waste. The high-temperature incineration required for halogenated compounds is a specific process. Mixing them with non-halogenated waste streams complicates and increases the cost of disposal for the entire volume and can violate regulatory standards set by agencies like the EPA.[7][10]

  • Action : Designate a specific waste container exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form.

  • Do Not Mix : Never combine this waste with strong acids, bases, or oxidizing agents to prevent uncontrolled exothermic or gas-evolving reactions.[9]

Step 2: Containerization and Labeling

Causality : Proper containerization and labeling are mandated by OSHA and the EPA to ensure safe handling, storage, and transport, and to inform waste disposal technicians of the container's contents and associated hazards.

  • Container Selection : Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug for liquids or a wide-mouth poly drum for solids). Ensure the container is in good condition with no leaks or cracks.

  • Labeling : The label must be securely affixed and clearly legible. It should include:

    • The full chemical name: "1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • The specific laboratory and Principal Investigator's name

Step 3: On-Site Accumulation and Storage

Causality : Safe temporary storage prevents accidents and ensures the integrity of the waste until it can be collected by trained professionals.

  • Location : Store the sealed waste container in a designated hazardous waste accumulation area.[9] This area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and general laboratory traffic.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container to mitigate leaks or spills.

Step 4: Final Disposal Arrangement

Causality : As a halogenated organic compound, this waste is not suitable for landfill and must be destroyed via a method that prevents the formation of toxic byproducts like dioxins.

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

  • Required Method : The standard and required disposal method is controlled incineration at a licensed facility.[6] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the chlorinated molecule into simpler, less harmful compounds like CO₂, H₂O, and HCl, with the acidic gases being neutralized in the scrubbing process.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

DisposalWorkflow start Waste Generated: 1-Propanone, 2-chloro-1- [4-(phenylmethoxy)phenyl]- ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check wear_ppe STOP. Don appropriate PPE. ppe_check->wear_ppe No segregation Segregate as HALOGENATED ORGANIC WASTE ppe_check->segregation Yes wear_ppe->ppe_check container Select a compatible, sealable waste container. segregation->container labeling Label Container with: 1. Full Chemical Name 2. 'Hazardous Waste' 3. Hazard Warnings 4. Accumulation Date container->labeling storage Store in designated, ventilated accumulation area with secondary containment. labeling->storage disposal Contact EHS or licensed contractor for pickup and high-temperature incineration. storage->disposal

Caption: Decision workflow for the safe disposal of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

References

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  • Essential Guide to the Safe Disposal of 2-Propanone, 1,1-diethoxy-3-phenyl-. Benchchem.
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  • Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Chemos GmbH & Co.KG.
  • SAFETY D
  • 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | 111000-54-5. Benchchem.
  • 2-CHLORO-1-PHENYLPROPAN-1-ONE. ChemBK.
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  • 2-Chloro-1-phenyl-1-propanone. ChemBK.
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  • 2-Chloro-1-(4-methylphenyl)-1-propanone | 69673-92-3. ChemicalBook.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of laboratory personnel. This guide provides an in-depth operational and safety framework for handling 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-, a compound with potential applications in anticancer and anti-inflammatory research.[1] The procedural guidance herein is grounded in established safety protocols for analogous chemical structures, aiming to foster a culture of proactive safety and build unwavering trust in our commitment to your research success.

While specific toxicological data for 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is not extensively documented in publicly available literature, a critical assessment of its structure—a chlorinated ketone—and data from closely related analogs allows for a robust and cautious approach to its handling. Structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation or burns, and may cause respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Hazard Assessment and Risk Mitigation

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards. Based on the GHS classifications of analogous compounds, 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation, and similar compounds can cause severe skin burns.[2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Dermal Absorption: Chlorinated compounds can potentially be absorbed through the skin.[4]

Given the absence of specific toxicity data, a conservative approach is warranted. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, consider a more robust glove like neoprene.[5]Provides a robust barrier against dermal absorption.[5] Double-gloving minimizes risk if the outer glove is breached.[5] While nitrile offers good protection against many chemicals, neoprene provides superior resistance to a broader range of solvents and is a prudent choice when handling chlorinated ketones.[6]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[5][7]Protects the eyes and face from splashes or airborne particles of the compound.[5] Given the potential for severe eye irritation or damage, this is a critical control measure.[2][3]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant apron worn over the lab coat is recommended for tasks involving larger quantities or a high risk of splashing.[5]Protects the body and personal clothing from contamination.[5] The design ensures maximum coverage.[5]
Respiratory Protection For handling the solid compound or when there is a risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[5] In situations with a higher risk of exposure, a powered air-purifying respirator (PAPR) may be necessary.[5]Prevents inhalation of the compound.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn when handling significant quantities of the compound or in the event of a spill.[5]Prevents contamination of personal footwear and the subsequent spread of the chemical outside the laboratory.

Step-by-Step Handling Protocols

Adherence to a structured workflow is paramount for minimizing exposure risk. The following protocols for donning and doffing PPE, as well as for handling the chemical, must be strictly followed.

Donning PPE Workflow

A systematic approach to putting on PPE ensures complete and effective protection before handling the chemical.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Enter_Lab Enter designated handling area Inspect_PPE->Enter_Lab Don_Gown 1. Don gown/lab coat Enter_Lab->Don_Gown Don_Respirator 2. Don respirator Don_Gown->Don_Respirator Don_Goggles 3. Don safety goggles/face shield Don_Respirator->Don_Goggles Don_Gloves 4. Don inner and outer gloves Don_Goggles->Don_Gloves

Caption: Sequential workflow for donning Personal Protective Equipment.

Chemical Handling
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents before introducing the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • In Solution: When working with the compound in solution, be mindful of the solvent's properties and potential for splashing. Use appropriate glassware and transfer techniques (e.g., cannula transfer for air-sensitive reactions).

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

Doffing_PPE cluster_doffing Doffing Sequence Remove_Gloves 1. Remove outer gloves Remove_Gown 2. Remove gown/apron Remove_Gloves->Remove_Gown Exit_Lab Exit handling area Remove_Gown->Exit_Lab Remove_Face_Protection 3. Remove face shield/goggles Exit_Lab->Remove_Face_Protection Remove_Respirator 4. Remove respirator Remove_Face_Protection->Remove_Respirator Remove_Inner_Gloves 5. Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands 6. Wash hands thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: Sequential workflow for doffing Personal Protective Equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[2][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[8] Ventilate the area.

Disposal Plan

All waste contaminated with 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing boats, and absorbent materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not discharge to sewer systems.[7]

  • Disposal: All hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[2][9]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently advance your research while maintaining the highest standards of safety. Our commitment is to provide you with the information and support necessary to achieve your scientific goals in a safe and responsible manner.

References

  • New Jersey Department of Health. (1998, March). 1-CHLORO-2-PROPANOL HAZARD SUMMARY.
  • Echemi. (2019, July 15). 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone Safety Data Sheets.
  • Benchchem. 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | 111000-54-5.
  • Shanghai Haohong Scientific Co., Ltd. (2025, December 16). Safety Data Sheet: 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.
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  • Chemos GmbH & Co. KG. (2023, July 19). Safety Data Sheet: 1-Chloro-2-propanol.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one.

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